8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
8-bromo-2-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-12-6-5-8-3-2-4-10(11)9(8)7-12/h2-4H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVSJNXWDZDGHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693124 | |
| Record name | 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947499-03-8 | |
| Record name | 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis Pathways for 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline: A Senior Application Scientist's Perspective
An In-depth Technical Guide:
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and natural products. The strategic introduction of a bromine atom, specifically at the C8 position, furnishes a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, making 8-bromo-THIQ derivatives highly valuable building blocks in drug discovery programs. This guide provides a detailed technical overview of the principal synthetic routes to 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline, designed for researchers and drug development professionals. We will dissect two primary, field-proven strategies: a post-cyclization N-methylation pathway and a more direct route utilizing a pre-methylated precursor. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis are presented to empower scientists in the practical synthesis of this key intermediate.
Introduction: The Strategic Value of the 8-Bromo-THIQ Scaffold
The THIQ nucleus is a cornerstone of neuropharmacology and oncology, with derivatives showing activity as dopamine receptor ligands, enzyme inhibitors, and anticancer agents. The inherent value of the this compound intermediate lies in the latent reactivity of the C-Br bond. This functionality serves as a linchpin for introducing molecular diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of structure-activity relationships (SAR) at a position that profoundly influences ligand-receptor interactions. Designing a robust, scalable, and efficient synthesis for this building block is therefore a critical first step in many discovery campaigns.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of the target molecule reveals two convergent strategies, primarily differing in the sequence of the two key bond formations: the C1-N2 bond that closes the heterocyclic ring and the N2-CH₃ bond.
This analysis highlights the Pictet-Spengler reaction as the core strategy for constructing the THIQ ring system, a robust and reliable transformation for cyclizing β-arylethylamines.[1] We will now explore the practical execution of these two pathways.
Pathway I: Post-Cyclization N-Methylation
This is the most common and often most reliable approach, involving the synthesis of the parent secondary amine followed by a high-yielding methylation step.
Key Reaction: The Pictet-Spengler Cyclization
The Pictet-Spengler reaction is an acid-catalyzed intramolecular electrophilic aromatic substitution.[2] It proceeds through the condensation of a β-arylethylamine with an aldehyde (in this case, formaldehyde) to form a Schiff base, which upon protonation generates a reactive iminium ion. This electrophilic species is then attacked by the electron-rich aromatic ring to forge the new C-C bond and establish the heterocyclic core.
Causality Behind Experimental Choices: The starting material, 2-(2-bromophenyl)ethanamine, possesses an electron-withdrawing bromine atom on the aromatic ring. This deactivates the ring towards electrophilic substitution. Consequently, classical Pictet-Spengler conditions using simple mineral acids may be sluggish. The use of stronger acid systems, such as trifluoroacetic acid (TFA) or superacids, is often required to drive the cyclization to completion by enhancing the electrophilicity of the iminium ion intermediate.[3]
Experimental Protocol: Synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinoline
This protocol is adapted from established procedures for cyclizing deactivated phenethylamines.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-bromophenyl)ethanamine (1.0 eq).
-
Reagent Addition: Add dimethoxymethane (a formaldehyde generating agent, 2.0 eq) and trifluoroacetic acid (TFA) as the solvent (approx. 0.2 M concentration).[4]
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove the bulk of the TFA.
-
Neutralization: Dissolve the residue in dichloromethane (DCM) and slowly neutralize by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure 8-Bromo-1,2,3,4-tetrahydroisoquinoline.
Key Reaction: Eschweiler-Clarke N-Methylation
For the final step, the Eschweiler-Clarke reaction is the method of choice. It is a reductive amination that uses an excess of formic acid and formaldehyde to install a methyl group onto a primary or secondary amine. It is highly efficient and avoids the common problem of over-alkylation (quaternization) that can occur when using alkyl halides like methyl iodide.
Experimental Protocol: Synthesis of this compound
-
Setup: In a round-bottom flask, dissolve 8-Bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in formic acid (90%, approx. 5-10 volumes).
-
Reagent Addition: Add aqueous formaldehyde (37% solution, 2.5 eq) to the mixture.
-
Reaction: Heat the solution to 90-100 °C for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and carefully pour it over crushed ice.
-
Basification: Basify the acidic solution to pH > 10 by the slow addition of aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.
Pathway II: Direct Cyclization via Pre-Methylated Precursor
This pathway is more atom-economical as it forms the target molecule in a single synthetic operation from the appropriate precursor. Its viability is entirely dependent on the accessibility of N-methyl-2-(2-bromophenyl)ethanamine.
Principle and Strategy
The strategy here is identical to the Pictet-Spengler reaction described in Pathway I, but the use of an N-methylated starting material directly yields the N-methylated THIQ product. This eliminates a full synthetic step (isolation, purification, and subsequent reaction), which can significantly improve overall efficiency and yield.
Experimental Protocol: Direct Synthesis of this compound
-
Setup: To a flame-dried round-bottom flask, add N-methyl-2-(2-bromophenyl)ethanamine (1.0 eq).
-
Reagent Addition: Add paraformaldehyde (a solid source of formaldehyde, 1.5 eq) and trifluoroacetic acid (TFA) as the solvent and catalyst.
-
Reaction: Heat the mixture to reflux (70-80 °C) and monitor the reaction to completion (typically 12-24 hours).
-
Workup and Purification: The workup and purification procedure is identical to that described in section 3.2.
Comparative Analysis of Synthetic Pathways
| Parameter | Pathway I: Post-Cyclization Methylation | Pathway II: Direct Cyclization |
| Number of Steps | 2 (Cyclization + Methylation) | 1 (Cyclization) |
| Starting Material | 2-(2-Bromophenyl)ethanamine (Primary Amine) | N-Methyl-2-(2-bromophenyl)ethanamine (Secondary Amine) |
| Overall Yield | Typically good to excellent; depends on two separate yields. | Potentially higher due to fewer steps. |
| Key Advantage | Uses a more common, often cheaper, starting material. Modular approach allows for late-stage diversification. | More efficient and atom-economical. Reduced workup and purification. |
| Key Disadvantage | Longer overall reaction sequence. | Success is contingent on the availability or straightforward synthesis of the N-methylated precursor. |
| Process Control | Each step can be individually optimized and purified, leading to high-purity intermediates. | A one-pot reaction may have more complex side-product profiles to manage. |
Conclusion
The synthesis of this compound is readily achievable through well-established synthetic organic chemistry. The choice between a post-cyclization methylation strategy (Pathway I) and a direct cyclization of a pre-methylated precursor (Pathway II) is primarily a strategic one, dictated by the availability and cost of the starting materials. Pathway I offers a robust, modular approach that is highly reliable, while Pathway II presents a more elegant and efficient route if the required N-methylated phenethylamine is accessible. Both pathways leverage the powerful Pictet-Spengler reaction and provide drug discovery professionals with a clear roadmap to obtaining this critical building block for the development of novel therapeutics.
References
- Google Patents. (n.d.). Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
- Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet-Spengler Reactions. The Journal of Organic Chemistry, 64(2), 611–617.
- Google Patents. (n.d.). Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.
-
Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]
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- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 4. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Physicochemical Properties of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It delves into the structural rationale behind the compound's properties, outlines detailed protocols for its analytical characterization, and offers insights into its handling and synthetic relevance. While experimental data for this specific molecule is limited in public literature, this guide establishes a robust framework for its characterization by leveraging data from its parent analogue, 8-bromo-1,2,3,4-tetrahydroisoquinoline, and foundational chemical principles.
Molecular Identity and Structural Framework
This compound belongs to the tetrahydroisoquinoline (THIQ) class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals.[1] The molecule consists of a bicyclic structure with a benzene ring fused to a fully saturated nitrogen-containing heterocycle. The key structural features are a bromine atom at the C8 position of the aromatic ring and a methyl group on the nitrogen atom (N2). This N-methylation transforms the parent secondary amine into a tertiary amine, a modification that profoundly influences its physicochemical and pharmacological properties, such as basicity, solubility, and metabolic stability.
The compound is most commonly handled in its hydrochloride salt form to improve stability and handling characteristics.
| Identifier | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| IUPAC Name | This compound | This compound;hydrochloride | Chemspace |
| CAS Number | Not assigned | 2995285-96-4 | [2][3] |
| Molecular Formula | C₁₀H₁₂BrN | C₁₀H₁₃BrClN | [2] |
| Molecular Weight | 226.11 g/mol | 262.58 g/mol | |
| Monoisotopic Mass | 225.0153 Da | 261.9923 Da | Calculated |
| Canonical SMILES | CN1CCC2=C(C=CC=C2Br)C1 | CN1CCC2=C(C=CC=C2Br)C1.Cl | PubChem |
| InChIKey | Not available | Not available |
Core Physicochemical Properties: Experimental & Predicted
Direct experimental data for this compound is not extensively published. Therefore, we present a combination of data from its immediate precursor, 8-bromo-1,2,3,4-tetrahydroisoquinoline, alongside expert predictions for the target molecule. This approach provides a reliable baseline for laboratory work.
| Property | Value / Observation | Methodological Insight & Rationale |
| Physical State | Predicted: Off-white to yellow solid or viscous oil. | The parent compound, 8-bromo-1,2,3,4-tetrahydroisoquinoline, is described as an off-white to yellow solid-liquid mixture.[4] N-methylation is unlikely to drastically alter its physical state. The hydrochloride salt is expected to be a stable crystalline solid. |
| Melting Point | Not reported. | The melting point of the parent amine is not available (N/A). For the target compound, this would be determined experimentally via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus. |
| Boiling Point | Predicted: >294 °C at 760 mmHg. | The parent amine, 8-bromo-1,2,3,4-tetrahydroisoquinoline, has a boiling point of 294.3 °C at 760 mmHg. N-methylation typically has a minor effect on the boiling point of amines of this size. |
| Solubility | Predicted: Soluble in methanol, chloroform, DMSO. Sparingly soluble in water. | The tertiary amine and the bromo-aromatic ring impart both polar and lipophilic character. It is expected to be freely soluble in polar organic solvents. Aqueous solubility will be low for the free base but significantly higher for the hydrochloride salt due to its ionic nature. |
| pKa | Predicted: 8.5 ± 0.3 | The predicted pKa of the parent secondary amine is 8.88.[4] N-methylation to a tertiary amine generally slightly decreases the basicity (lowers the pKa) due to steric hindrance affecting solvation of the conjugate acid. This value is critical for designing salt-formulation and predicting behavior in physiological media. |
| LogP (Octanol/Water) | Predicted: ~2.8 - 3.2 | The calculated XLogP3 for the parent amine is 2.5.[5] The addition of a methyl group increases lipophilicity, thus raising the LogP value. This parameter is a key indicator of membrane permeability and potential for CNS penetration. |
Analytical Characterization & Structural Validation
Ensuring the identity and purity of this compound is paramount. A multi-technique approach provides a self-validating system for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for unambiguous structure elucidation. For this molecule, ¹H and ¹³C NMR would provide definitive confirmation.
Expected ¹H NMR Signals (in CDCl₃, ~400 MHz):
-
Aromatic Protons (3H): Three signals expected in the δ 7.0-7.5 ppm range. The protons on the brominated ring will exhibit characteristic splitting patterns (doublets, triplets) based on their coupling.
-
Benzylic Protons (2H): A singlet or a pair of doublets around δ 3.5-3.8 ppm, corresponding to the -CH₂- group at the C1 position.
-
Aliphatic Protons (4H): Two multiplets in the δ 2.7-3.2 ppm range, corresponding to the -CH₂-CH₂- protons at the C3 and C4 positions.
-
N-Methyl Protons (3H): A sharp singlet around δ 2.4-2.6 ppm, a key indicator of successful N-methylation.
Protocol: Sample Preparation for NMR Analysis
-
Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument parameters.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides crucial evidence of the bromine atom's presence.
Expertise & Causality: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum. The molecular ion will appear as two peaks of almost equal intensity: one for the molecule containing ⁷⁹Br ([M]⁺) and one for the molecule containing ⁸¹Br ([M+2]⁺). Observing this pattern is a definitive validation of a monobrominated compound.
-
Expected [M+H]⁺ (Free Base): m/z 226.0 and 228.0 (in a ~1:1 ratio).
-
Major Fragment: A prominent fragment corresponding to the loss of the benzyl group is often observed in the fragmentation of tetrahydroisoquinolines.
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 50-500.
-
Analyze the resulting spectrum for the [M+H]⁺ ion and its characteristic [M+2+H]⁺ isotopic peak.
-
Overall Analytical Workflow
The logical flow for synthesizing and validating this compound follows a standard procedure in chemical research, ensuring both identity and purity are rigorously established.
Caption: Standard workflow for the synthesis and characterization of a novel chemical entity.
Synthesis, Stability, and Handling
Synthetic Context: this compound is not commonly available as a starting material but can be readily synthesized. The most direct laboratory-scale synthesis involves the N-methylation of its parent amine, 8-bromo-1,2,3,4-tetrahydroisoquinoline (CAS 75416-51-2).[6] Common methylation procedures include reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) or direct alkylation with an agent like methyl iodide.
Stability and Storage:
-
Free Base: Tertiary amines can be susceptible to air oxidation over time. It is recommended to store the free base under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (-20°C to 4°C).
-
Hydrochloride Salt: The salt form is significantly more stable to air oxidation and is typically a free-flowing solid, making it easier to handle and weigh. Standard storage at room temperature, protected from moisture, is usually sufficient.
Safety Precautions: While a specific toxicological profile is not available, compounds of this class should be handled with standard laboratory precautions.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
This compound is a valuable chemical building block whose full characterization is essential for its application in research and development. This guide provides a robust framework for understanding and determining its physicochemical properties. By combining predicted values with established analytical protocols, researchers can confidently synthesize, validate, and utilize this compound. The key identifiers are its tertiary amine nature, the presence of bromine confirmed by mass spectrometry, and its molecular structure elucidated by NMR. These properties collectively dictate its behavior from the reaction flask to biological systems.
References
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Aaron Chemicals LLC. (n.d.). This compound hydrochloride. Retrieved from [Link]
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Chemspace. (n.d.). This compound hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12630420, 8-Bromo-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
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RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]
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ResearchGate. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines. Retrieved from [Link]
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Dana Bioscience. (n.d.). 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline 250mg. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7046, 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]
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A Senior Application Scientist's Guide to 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline: A Versatile Intermediate for Modern Drug Discovery
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and clinically significant pharmaceuticals.[1][2] This guide focuses on a strategically functionalized derivative, 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline , a powerful chemical intermediate designed for the efficient construction of diverse molecular libraries. The presence of a bromine atom at the 8-position serves as a versatile synthetic handle for a wide array of cross-coupling reactions, while the N-methyl group modulates the molecule's physicochemical properties. This document provides an in-depth exploration of its synthesis, reactivity, and strategic application in drug development workflows, offering researchers and scientists a practical guide to leveraging this building block for the synthesis of novel bioactive compounds.
The Strategic Importance of the Tetrahydroisoquinoline (THIQ) Scaffold
The THIQ nucleus is classified as a "privileged scaffold" in drug discovery.[3][4] This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for drug development. The rigid, bicyclic structure of THIQ, combined with its basic nitrogen atom, allows it to present substituents in a well-defined three-dimensional space, facilitating precise interactions with protein binding sites.
THIQ-containing compounds have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][4] Several FDA-approved drugs, such as the antihypertensive agent Quinapril and the anti-Parkinsonian drug Apomorphine, feature this essential core, underscoring its therapeutic relevance.[1]
The subject of this guide, this compound, is not an end product but a crucial starting point. Its design is intentional:
-
The C8-Bromo Group: This is the key functional handle. Aryl bromides are ideal substrates for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups. This facilitates rapid Structure-Activity Relationship (SAR) studies by allowing chemists to systematically probe the steric and electronic requirements of a target's binding pocket.[5][6]
-
The N2-Methyl Group: The methyl group on the nitrogen atom eliminates the possibility of N-H reactivity, directing functionalization towards the C8-bromo position. It also increases the basicity of the nitrogen compared to its secondary amine counterpart and can influence metabolic stability and cell permeability.
Physicochemical and Spectroscopic Profile
Proper characterization is the bedrock of chemical synthesis. The identity and purity of this compound should be rigorously confirmed using standard analytical techniques.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₁₂BrN |
| Molecular Weight | 226.11 g/mol |
| CAS Number | 2995285-96-4 (HCl salt)[7] |
| Appearance | Expected to be an off-white to pale yellow solid or oil |
Expected Spectroscopic Data:
-
¹H NMR: Key signals would include a singlet for the N-methyl protons (~2.4-2.6 ppm), three distinct aromatic protons in the 6.8-7.5 ppm region (a doublet, a triplet, and a doublet, characteristic of a 1,2,3-trisubstituted benzene ring), and aliphatic multiplets for the C1, C3, and C4 methylene protons.
-
¹³C NMR: Approximately 10 distinct signals are expected, including the N-methyl carbon, three aliphatic carbons of the tetrahydropyridine ring, and six aromatic carbons, one of which will be directly attached to the bromine atom (C8) and will show a characteristic chemical shift.
-
Mass Spectrometry (MS): The presence of a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the molecular ion peak (M⁺ and M+2⁺) is a definitive confirmation of the compound's identity.
Synthesis of the 8-Bromo-2-methyl-THIQ Core
The construction of the THIQ core is a well-trodden path in organic synthesis, with two primary methods dominating the landscape: the Pictet-Spengler and Bischler-Napieralski reactions.[1] The choice between them often depends on the availability of starting materials and the desired substitution pattern.
Caption: Retrosynthetic analysis of 8-Bromo-2-methyl-THIQ.
Method 1: The Pictet-Spengler Reaction
This reaction is a powerful acid-catalyzed condensation between a β-arylethylamine and a carbonyl compound to form the THIQ ring in a single step.[8][9] For our target, this involves the reaction of N-methyl-2-(2-bromophenyl)ethanamine with formaldehyde.
Causality Behind Experimental Choices:
-
Starting Material: The synthesis begins with 2-bromophenethylamine, which is first N-methylated. This ensures the final product has the required N-methyl group and prevents side reactions at the nitrogen during cyclization.
-
Carbonyl Source: Formaldehyde is used to generate the unsubstituted C1 position of the THIQ ring.
-
Acid Catalyst: A strong protic acid (e.g., HCl, H₂SO₄) or a Lewis acid is required to protonate the formaldehyde, activating it for nucleophilic attack by the amine and, crucially, to catalyze the final electrophilic aromatic substitution (the cyclization step). Superacid-catalyzed conditions can be employed for less activated aromatic rings.[10]
Experimental Protocol: Pictet-Spengler Synthesis
-
N-Methylation: To a solution of 2-(2-bromophenyl)ethanamine (1.0 eq) in methanol, add formaldehyde (37% aq. solution, 1.2 eq). Stir for 30 minutes at room temperature.
-
Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. Rationale: This is a standard reductive amination to form the N-methylated amine.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Quench with water and extract the product with ethyl acetate. Purify the crude N-methyl-2-(2-bromophenyl)ethanamine by column chromatography.
-
Cyclization: Dissolve the purified amine (1.0 eq) in a suitable solvent (e.g., toluene). Add paraformaldehyde (1.5 eq) and concentrated hydrochloric acid (2.0 eq).
-
Heat the mixture to reflux (80-110 °C) and monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours). Rationale: Heat provides the activation energy for the intramolecular Friedel-Crafts type cyclization, which is the rate-determining step.
-
Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude this compound by flash column chromatography.
Method 2: The Bischler-Napieralski Reaction
This two-step sequence involves the cyclization of an N-acyl derivative of a β-phenylethylamine to a 3,4-dihydroisoquinoline, which is then reduced to the THIQ.[1][11][12]
Causality Behind Experimental Choices:
-
Acylation: The starting 2-(2-bromophenyl)ethanamine is first acylated (e.g., with acetyl chloride or acetic anhydride). This forms the amide precursor necessary for cyclization and introduces the future C1-substituent (if not a formamide).
-
Cyclizing Agent: A strong dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) is essential. It activates the amide carbonyl for intramolecular electrophilic attack on the electron-rich benzene ring.[1]
-
Reduction: The resulting dihydroisoquinoline intermediate contains an imine functional group that is readily reduced to the corresponding amine using a hydride reducing agent like sodium borohydride (NaBH₄). This step is generally high-yielding and chemoselective.
Caption: Major synthetic routes to the THIQ core.
Reactivity and Application as an Intermediate
The true value of 8-Bromo-2-methyl-THIQ lies in its capacity for diversification. The C8-bromo position is a launchpad for introducing a vast array of chemical functionalities, primarily through palladium-catalyzed cross-coupling reactions.
Caption: Diversification of the 8-Bromo-THIQ core via cross-coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in medicinal chemistry for forming carbon-carbon bonds.[13][14] Its popularity stems from the operational simplicity, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their esters.
Mechanistic Rationale: The reaction cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a microwave vial, add 8-Bromo-2-methyl-THIQ (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).
-
Add a solvent mixture, typically dioxane/water or DME/water. Rationale: The aqueous base is crucial for activating the boronic acid to form the reactive boronate species.
-
Seal the vial and heat in a microwave reactor to 100-140 °C for 15-60 minutes. Rationale: Microwave heating dramatically accelerates the reaction, often reducing reaction times from hours to minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography to yield the 8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline derivative.
| Arylboronic Acid Partner | Catalyst | Base | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | >90% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | >85% |
| 3-Pyridylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | >80% |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | >90% |
| (Note: Yields are representative and highly dependent on specific reaction conditions and substrates.) |
Buchwald-Hartwig Amination: Forging C-N Bonds
This reaction is the premier method for constructing aryl-amine bonds. It allows for the introduction of primary and secondary amines, amides, and other nitrogen-containing heterocycles at the 8-position, providing access to a completely different chemical space compared to C-C coupling.
Experimental Protocol: Buchwald-Hartwig Amination
-
In an oven-dried, argon-flushed flask, combine 8-Bromo-2-methyl-THIQ (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add an anhydrous aprotic solvent such as toluene or dioxane. Rationale: The reaction is highly sensitive to water and oxygen; inert conditions are critical for catalyst longevity and high yields.
-
Heat the mixture to 80-110 °C and stir until TLC indicates complete consumption of the starting material.
-
Cool to room temperature, quench carefully with saturated ammonium chloride solution, and extract with an organic solvent.
-
Purify by column chromatography to obtain the 8-amino-substituted THIQ derivative.
Conclusion
This compound is more than just a molecule; it is a strategic tool for accelerating drug discovery. Its synthesis is achievable through robust and well-established chemical transformations. The true power of this intermediate is realized in its application, where the C8-bromo group acts as a linchpin for a host of reliable and versatile cross-coupling reactions. By employing this building block, medicinal chemists can rapidly generate large, diverse libraries of novel THIQ analogs, enabling efficient exploration of structure-activity relationships and significantly enhancing the probability of identifying promising new therapeutic candidates.
References
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Gudipati, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12046-12075. [Link]
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Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet−Spengler Reactions with N-Alkyl- and N-Arylimines of β-Arylethylamines. The Journal of Organic Chemistry, 64(2), 611–617. [Link]
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A Spectroscopic Investigation of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide for Researchers
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a bromine atom at the C-8 position and a methyl group on the nitrogen atom significantly influences the molecule's electronic properties, conformation, and, consequently, its spectroscopic signature. Understanding these spectroscopic nuances is paramount for unambiguous characterization, reaction monitoring, and quality control in synthetic and medicinal chemistry workflows.
This guide is structured to provide not only the predicted spectral data but also the underlying scientific reasoning, empowering researchers to apply these principles to their own work. We will dissect the expected ¹H and ¹³C NMR chemical shifts, characteristic IR absorption bands, and predictable fragmentation patterns in mass spectrometry.
Molecular Structure and Numbering
A clear understanding of the molecular structure and atom numbering is essential for the interpretation of spectroscopic data. The structure of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline is presented below, with the standard numbering convention for the isoquinoline ring system.
Caption: Predicted key fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol: Synthesis of this compound
Proposed Synthesis: N-methylation of 8-Bromo-1,2,3,4-tetrahydroisoquinoline
This protocol is a self-validating system, where the successful synthesis of the target compound can be confirmed by the spectroscopic methods detailed in this guide.
-
Dissolution: Dissolve 8-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane.
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution.
-
Addition of Methylating Agent: Add methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the base. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, IR, and MS to confirm its identity and purity, comparing the obtained data with the predicted values in this guide.
Conclusion
This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging established spectroscopic principles and comparative data from key structural analogs, we have constructed a comprehensive set of expected ¹H NMR, ¹³C NMR, IR, and MS data. This information, coupled with a proposed synthetic protocol, serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the unambiguous identification and characterization of this important molecular scaffold. The principles of data interpretation and prediction outlined herein are broadly applicable to other substituted tetrahydroisoquinolines, enhancing the researcher's ability to tackle complex structural elucidation challenges.
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An Investigational Guide to the Potential Pharmacological Profile of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] This technical guide presents a prospective pharmacological profile of a novel derivative, 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline. While direct empirical data for this specific molecule is not yet publicly available, this document synthesizes existing structure-activity relationship (SAR) data from analogous compounds to construct a predictive profile. We hypothesize that this compound will exhibit significant affinity for monoaminergic G-protein coupled receptors (GPCRs), particularly within the dopamine and serotonin families. This guide provides a comprehensive theoretical framework and a detailed experimental roadmap for researchers and drug development professionals to investigate its therapeutic potential.
Introduction: The Therapeutic Promise of the Tetrahydroisoquinoline Scaffold
The THIQ nucleus is a conformationally restrained analog of β-phenethylamine, a foundational structure for many endogenous neurotransmitters and psychoactive compounds.[3] This structural rigidity often imparts enhanced receptor selectivity and favorable pharmacokinetic properties compared to more flexible phenethylamine counterparts. The therapeutic landscape of THIQ derivatives is broad, encompassing treatments for neurodegenerative disorders, depression, hypertension, and infectious diseases.[4][5] Notably, substitutions on the aromatic ring and the nitrogen atom of the THIQ core are critical determinants of pharmacological activity and receptor selectivity.[6][7]
This guide focuses on the untapped potential of this compound. The introduction of a bromine atom at the 8-position and a methyl group on the nitrogen is predicted to significantly modulate the electronic and steric properties of the parent THIQ molecule, leading to a unique pharmacological profile.
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process, likely commencing with a Pictet-Spengler or Bischler-Napieralski reaction to form the core THIQ structure, followed by bromination and N-methylation.
Proposed Synthetic Pathway
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The Emergence of 8-Substituted Tetrahydroisoquinolines: A Technical Guide to Their Discovery, Synthesis, and Significance
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] While substitutions at various positions of the THIQ ring system have been extensively explored, the unique profile of 8-substituted analogues has carved out a significant niche in drug discovery and development. This technical guide provides an in-depth exploration of the discovery and history of 8-substituted tetrahydroisoquinolines, detailing the evolution of their synthesis and the critical role they play in modern pharmacology. We will delve into the key synthetic strategies, analyze structure-activity relationships, and provide detailed experimental protocols for the preparation of these vital compounds.
A Historical Perspective: The Unveiling of a Privileged Scaffold
The story of 8-substituted tetrahydroisoquinolines is intrinsically linked to the broader history of isoquinoline alkaloids, a vast and diverse family of natural products that have captivated chemists for over a century.[3][5] The initial focus of isoquinoline research was on elucidating the structures and synthesizing naturally occurring alkaloids, many of which exhibited potent biological activities.
The two foundational reactions that enabled the construction of the tetrahydroisoquinoline core were the Bischler-Napieralski reaction , discovered in 1893, and the Pictet-Spengler reaction , first reported in 1911.[6][7][8][9] These reactions, initially used to synthesize the parent THIQ structure and its simpler derivatives, laid the groundwork for the eventual exploration of more complex substitution patterns.
The "discovery" of 8-substituted THIQs was not a singular event but rather a gradual evolution driven by the pursuit of novel pharmacological agents. Early forays into this area were often extensions of synthetic methodologies aimed at creating analogues of known bioactive molecules. For instance, the synthesis of 8-bromo-7-methoxyisoquinoline derivatives was explored as part of broader investigations into isoquinoline chemistry. As our understanding of structure-activity relationships (SAR) deepened, researchers began to systematically probe the effects of substitution at each position of the THIQ nucleus. This led to the realization that the C8 position was a critical determinant of biological activity and selectivity for various targets.
A significant milestone in this journey was the exploration of 8-hydroxy-substituted THIQs. The recognition that this specific substitution pattern could confer selectivity for certain receptors, such as estrogen receptors, marked a turning point in the field. This discovery spurred further investigation into a diverse array of 8-substituted analogues, including those bearing amino, alkyl, and aryl groups, each with its own unique synthetic challenges and pharmacological profile.
Foundational Synthetic Strategies for 8-Substituted Tetrahydroisoquinolines
The synthesis of 8-substituted tetrahydroisoquinolines relies on modifications and strategic applications of the classic THIQ-forming reactions, as well as the development of novel regioselective methods.
The Pictet-Spengler Reaction: A Pillar of THIQ Synthesis
The Pictet-Spengler reaction is a powerful tool for the construction of the tetrahydroisoquinoline ring system, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[7][10][11]
Causality Behind Experimental Choices: The success of the Pictet-Spengler reaction is highly dependent on the electronic nature of the aromatic ring of the β-arylethylamine. Electron-donating groups on the aromatic ring facilitate the electrophilic aromatic substitution step, leading to higher yields and milder reaction conditions.[10] The choice of acid catalyst and solvent is also crucial and must be optimized for each specific substrate.
Logical Relationship of the Pictet-Spengler Reaction
Caption: General workflow of the Pictet-Spengler reaction.
Experimental Protocol: Synthesis of a Generic 8-Substituted Tetrahydroisoquinoline via Pictet-Spengler Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Starting Material Preparation: Synthesize the appropriately substituted β-phenylethylamine with the desired substituent at the meta-position (which will become the 8-position of the THIQ).
-
Reaction Setup: To a solution of the substituted β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., toluene, acetonitrile, or dichloromethane) is added the aldehyde or ketone (1.1 eq).
-
Acid Catalysis: The reaction mixture is treated with an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or a Lewis acid like BF₃·OEt₂) (0.1-1.0 eq).
-
Reaction Conditions: The reaction is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 8-substituted tetrahydroisoquinoline.
The Bischler-Napieralski Reaction: A Versatile Alternative
The Bischler-Napieralski reaction provides an alternative route to tetrahydroisoquinolines, proceeding through the cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate, which is subsequently reduced.[6][8][9][12][13]
Experimental Workflow for Bischler-Napieralski Synthesis
Caption: Step-by-step process of the Bischler-Napieralski reaction.
Experimental Protocol: Synthesis of a Generic 8-Substituted Tetrahydroisoquinoline via Bischler-Napieralski Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Amide Formation: The appropriately substituted β-phenylethylamine is acylated with an acid chloride or anhydride to form the corresponding β-arylethylamide.
-
Cyclization: The β-arylethylamide (1.0 eq) is dissolved in a suitable solvent (e.g., anhydrous toluene or acetonitrile), and a dehydrating agent such as phosphorus oxychloride (POCl₃) (1.5-3.0 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux until the starting material is consumed (monitored by TLC).
-
Work-up of Dihydroisoquinoline: The reaction mixture is cooled and carefully poured onto crushed ice. The mixture is then basified with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude 3,4-dihydroisoquinoline.
-
Reduction: The crude dihydroisoquinoline is dissolved in a suitable solvent (e.g., methanol or ethanol), and a reducing agent such as sodium borohydride (NaBH₄) (2.0-4.0 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion.
-
Final Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the 8-substituted tetrahydroisoquinoline.
Structure-Activity Relationship (SAR) of 8-Substituted Tetrahydroisoquinolines
The substituent at the 8-position of the tetrahydroisoquinoline ring plays a crucial role in modulating the pharmacological activity of the molecule. The size, electronic properties, and hydrogen-bonding capacity of the C8-substituent can significantly influence binding affinity, selectivity, and pharmacokinetic properties.
A study on 5,8-disubstituted tetrahydroisoquinolines as inhibitors of Mycobacterium tuberculosis revealed that while large substituents at the 5-position were well-tolerated, an N-methylpiperazine group was the preferred substituent at the 8-position for optimal activity.[14][15] This highlights the specific spatial and electronic requirements of the binding pocket of the biological target.
Table 1: Influence of C8-Substituent on Biological Activity
| C8-Substituent | Target/Activity | Key Findings | Reference |
| Hydroxyl (-OH) | Estrogen Receptor (ERα) | Showed significant selectivity for ER(+) breast cancer cell lines. | [16] |
| N-Methylpiperazine | M. tuberculosis ATP synthase | Preferred substituent for potent inhibitory activity. | [14][15] |
| Phenyl (-C₆H₅) | Various CNS targets | Can impart specific interactions with aromatic-binding pockets. | [2] |
| Bromo (-Br) | Synthetic Intermediate | A versatile handle for further functionalization via cross-coupling reactions. | [17] |
Applications in Drug Discovery and Development
The unique pharmacological profiles of 8-substituted tetrahydroisoquinolines have led to their investigation in a wide range of therapeutic areas.
-
Oncology: The discovery of 8-hydroxy-substituted THIQs with selectivity for estrogen receptors has opened avenues for the development of novel anti-breast cancer agents.[16]
-
Infectious Diseases: As demonstrated by the research on M. tuberculosis inhibitors, 8-substituted THIQs hold promise as novel antibacterial agents.[14][15]
-
Central Nervous System (CNS) Disorders: The ability to modulate the properties of the THIQ scaffold through C8-substitution makes these compounds attractive candidates for targeting various CNS receptors and enzymes.
Conclusion and Future Directions
The journey of 8-substituted tetrahydroisoquinolines from their conceptual inception to their current status as a privileged scaffold in drug discovery is a testament to the power of synthetic chemistry and the relentless pursuit of novel therapeutic agents. The foundational Pictet-Spengler and Bischler-Napieralski reactions continue to be indispensable tools for their synthesis, while modern methodologies offer new avenues for regioselective functionalization. The growing understanding of the structure-activity relationships governing the biological effects of C8-substitution is paving the way for the rational design of next-generation therapeutics. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel C8-substituents, and the application of these versatile compounds to an even broader range of biological targets.
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Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications. [Link]
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The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]
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Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
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Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells. PubMed. [Link]
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Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. [Link]
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Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity. Organic & Biomolecular Chemistry. [Link]
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Bischler napieralski reaction. Slideshare. [Link]
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structural elucidation of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
An In-depth Technical Guide to the Structural Elucidation of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a wide array of biological activities.[1][2] The introduction of specific substituents, such as a bromine atom at the C8 position and a methyl group on the nitrogen, creates this compound (C₁₀H₁₂BrN), a molecule with potential applications in drug discovery and development. The precise determination of its chemical structure is a critical prerequisite for understanding its structure-activity relationships (SAR) and mechanism of action.
This technical guide provides a comprehensive overview of the analytical workflow for the unambiguous structural elucidation of this target compound. As a Senior Application Scientist, this document moves beyond a simple listing of techniques, instead focusing on the integrated logic and causal reasoning behind the application of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography. Each step is designed to be a self-validating component of a holistic analytical strategy.
Synthetic Pathway: The Genesis of the Structure
The structural hypothesis for any newly synthesized compound begins with its intended synthetic route. A plausible and efficient method for the preparation of this compound involves a multi-step sequence starting from 2-bromophenethylamine. The Bischler-Napieralski reaction is a classic and reliable method for constructing the isoquinoline core.
The causality behind this synthetic choice lies in its efficiency for creating the bicyclic system. The subsequent reduction and N-alkylation are standard, high-yielding transformations that reliably furnish the desired tetrahydroisoquinoline. Verifying the structure of the final product also validates the success of this synthetic sequence.
Infrared Spectroscopy: Functional Group Fingerprinting
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule. It serves as a crucial check to confirm the outcomes of the reduction and N-methylation steps.
Expertise & Rationale
The key diagnostic feature in the IR spectrum is the absence of certain peaks and the presence of others. We expect to see C-H stretches for both aromatic (sp²) and aliphatic (sp³) carbons. The absence of an N-H stretch (typically ~3300-3500 cm⁻¹) confirms the conversion of the secondary amine intermediate to a tertiary amine. The absence of an imine (C=N) stretch (typically ~1640-1690 cm⁻¹) confirms the complete reduction of the dihydroisoquinoline intermediate.
Experimental Protocol
-
Sample Preparation: A small amount of the neat liquid or solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: An FTIR spectrometer is used to collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.
Data Presentation
| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety | Significance |
| 3100-3000 | C-H Stretch | Aromatic C-H | Confirms presence of the benzene ring. |
| 2980-2800 | C-H Stretch | Aliphatic C-H | Confirms presence of -CH₂- and -CH₃ groups. [3][4] |
| ~2780 | C-H Stretch | N-CH₃ Bohlmann Band | Often a weak but diagnostic band for tertiary amines. |
| 1600-1450 | C=C Stretch | Aromatic Ring | Confirms the aromatic skeleton. |
| ~1350 | C-N Stretch | Tertiary Amine | Supports the presence of the N-methylated amine. |
| < 800 | C-H Bend | Out-of-plane bending | Pattern can suggest aromatic substitution. |
Nuclear Magnetic Resonance Spectroscopy: The Definitive Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous map of the carbon-hydrogen framework.
Expertise & Rationale
The choice of experiment is dictated by the need to solve the complete puzzle.
-
¹H NMR: Reveals the number of different proton environments, their integration (ratio), and their spatial relationships through spin-spin coupling.
-
¹³C NMR: Shows the number of unique carbon environments.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (H-C-C-H). This is essential for tracing the aliphatic chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the different fragments of the molecule, such as linking the N-methyl group to the C1 and C3 carbons, and connecting the aliphatic protons to the aromatic ring.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
1D Spectra: Obtain ¹H and ¹³C{¹H} spectra.
-
2D Spectra: Perform standard COSY, HSQC, and HMBC experiments.
-
Structure Assembly: Use the correlations from the 2D spectra to piece together the molecular structure, starting from an easily identifiable signal like the N-methyl singlet.
Data Presentation: Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.20 | d, J ≈ 7.6 Hz | 1H | H-5 | Ortho coupling to H-6. |
| ~7.05 | t, J ≈ 7.6 Hz | 1H | H-6 | Coupled to H-5 and H-7. |
| ~6.95 | d, J ≈ 7.6 Hz | 1H | H-7 | Ortho coupling to H-6. |
| ~3.60 | s | 2H | H-1 | Benzylic protons, singlet due to no adjacent H. |
| ~2.85 | t, J ≈ 6.0 Hz | 2H | H-3 | Coupled to H-4 protons. |
| ~2.65 | t, J ≈ 6.0 Hz | 2H | H-4 | Coupled to H-3 protons. |
| ~2.45 | s | 3H | N-CH₃ | Singlet, characteristic chemical shift. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~135.0 | C-4a | Quaternary carbon. |
| ~133.0 | C-8a | Quaternary carbon. |
| ~128.0 | C-6 | Aromatic CH. |
| ~127.5 | C-5 | Aromatic CH. |
| ~126.0 | C-7 | Aromatic CH. |
| ~118.0 | C-8 | Carbon bearing bromine, shielded. |
| ~55.0 | C-1 | Aliphatic CH₂ adjacent to N and aromatic ring. |
| ~50.0 | C-3 | Aliphatic CH₂ adjacent to N. |
| ~45.0 | N-CH₃ | Aliphatic CH₃ adjacent to N. |
| ~28.0 | C-4 | Aliphatic CH₂. |
X-ray Crystallography: The Unassailable Proof
When a suitable single crystal can be grown, X-ray crystallography provides the absolute, three-dimensional structure of the molecule. It serves as the ultimate arbiter, confirming the connectivity, configuration, and conformation.
Expertise & Rationale
This technique is the gold standard for structural proof. It not only confirms the atomic connectivity derived from NMR but also provides precise bond lengths, bond angles, and torsional angles. [5]For chiral molecules, it can determine the absolute stereochemistry. While our target molecule is achiral, crystallographic data would reveal the conformation of the tetrahydroisoquinoline ring system in the solid state.
Experimental Protocol
-
Crystallization: Grow single crystals of the compound, typically by slow evaporation of a solution in a suitable solvent system (e.g., ethanol, hexane/ethyl acetate). [5]2. Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using software packages like SHELXS and SHELXL. [5]4. Analysis: Analyze the resulting structural model for bond lengths, angles, and intermolecular interactions.
The crystal structure of a closely related compound, 8-bromo-2-methylquinoline, has been reported, confirming the feasibility of obtaining crystallographic data for such systems. [5]
Integrated Workflow and Conclusion
The is a process of accumulating and integrating evidence from multiple, orthogonal analytical techniques. No single technique provides the complete picture, but together they build an irrefutable case.
The process begins with a synthetic hypothesis. Mass spectrometry confirms the correct elemental composition and the presence of bromine. Infrared spectroscopy validates the key functional groups, confirming the success of the synthetic transformations. Finally, a full suite of NMR experiments provides the detailed atomic connectivity, serving as the primary basis for the structural assignment. If available, X-ray crystallography offers the final, definitive proof. Through this rigorous, multi-faceted approach, the structure of this compound can be determined with the highest degree of scientific confidence.
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The Strategic Utility of 8-Bromo-1,2,3,4-tetrahydroisoquinoline in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Medicinal Chemists
Introduction: The Privileged Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and clinically significant pharmaceuticals.[1] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing ligands that interact with specific biological targets. THIQ-based compounds have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and potent neuromodulatory effects.[1] This guide focuses on a particularly valuable derivative, 8-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS Number: 75416-51-2), a versatile building block whose strategic placement of a bromine atom unlocks a vast potential for chemical diversification and the development of novel therapeutics.
Physicochemical and Structural Properties
8-Bromo-1,2,3,4-tetrahydroisoquinoline is a stable synthetic intermediate, typically available as an off-white to yellow solid-liquid mixture.[2] Its core structure consists of a fused benzene and piperidine ring system, with a bromine atom at the C-8 position of the aromatic ring.
| Property | Value | Reference |
| CAS Number | 75416-51-2 | [3] |
| Molecular Formula | C₉H₁₀BrN | [3] |
| Molecular Weight | 212.09 g/mol | [3] |
| Boiling Point | 294.3 °C at 760 mmHg | |
| Flash Point | 132 °C | |
| IUPAC Name | 8-bromo-1,2,3,4-tetrahydroisoquinoline | [3] |
| SMILES | C1CNCC2=C1C=CC=C2Br | [3] |
| InChIKey | KHWGHUZYXQPIKA-UHFFFAOYSA-N | [3] |
Spectroscopic Profile
-
Mass Spectrometry: The protonated molecule is readily observed. A typical ESI-MS result will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Expected [M+H]⁺: m/z 211.9, 213.9[2]
-
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. Based on analogous structures, the approximate chemical shifts (δ, ppm) in CDCl₃ would be:
-
Aromatic Protons (H-5, H-6, H-7): ~6.8-7.3 ppm. The specific splitting pattern (doublets, triplets) will depend on the coupling between these protons.
-
Benzylic Protons (H-1): ~4.0-4.2 ppm (singlet or AB quartet).
-
Aliphatic Protons (H-3, H-4): ~2.8-3.4 ppm (triplets or multiplets).
-
Amine Proton (N-H): A broad singlet, typically ~1.5-2.5 ppm, which is D₂O exchangeable.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals. The C-Br bond will cause a significant downfield shift for the C-8 carbon. Expected chemical shifts (δ, ppm) in CDCl₃ include:
-
Aromatic Carbons: ~120-140 ppm.
-
C-8 (ipso-carbon to Br): ~120-125 ppm.
-
Aliphatic Carbons (C-1, C-3, C-4): ~29, 42, 47 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by:
-
N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.
-
C-H (sp³) Stretch: Just below 3000 cm⁻¹.
-
C-H (sp²) Stretch: Just above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: Typically found in the fingerprint region, 500-650 cm⁻¹.
-
Core Application: A Linchpin in Bioactive Molecule Synthesis
The true value of 8-bromo-1,2,3,4-tetrahydroisoquinoline lies in its role as a versatile synthetic intermediate. The bromine atom at the C-8 position serves as a highly effective chemical "handle" for introducing molecular diversity through modern cross-coupling reactions. This strategic functionalization is particularly relevant in the field of drug discovery, where structure-activity relationship (SAR) studies are essential for optimizing ligand potency, selectivity, and pharmacokinetic properties.
Signaling Pathway: Opioid Receptor Modulation
A prominent application for this scaffold is in the development of opioid receptor modulators . The opioid system, comprising mu (µ), delta (δ), and kappa (κ) receptors, is a critical target for pain management. However, conventional µ-opioid receptor (MOR) agonists like morphine are plagued by severe side effects, including respiratory depression, tolerance, and addiction.[4]
Current research focuses on developing ligands with mixed-receptor profiles, such as MOR agonists/delta-opioid receptor (DOR) antagonists, which may offer potent analgesia with a reduced side-effect burden.[4] The C-8 position of the related tetrahydroquinoline scaffold has been identified as a key vector for modifying receptor affinity and efficacy, particularly for modulating DOR activity.[4] By analogy, 8-bromo-1,2,3,4-tetrahydroisoquinoline is an ideal starting point for exploring this chemical space.
Key Synthetic Methodologies & Protocols
The C(sp²)-Br bond at the 8-position is amenable to a variety of powerful C-C and C-N bond-forming reactions.
Suzuki-Miyaura Cross-Coupling
This Nobel Prize-winning reaction is a robust method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or ester).[5] It allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-8 position.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for similar substrates and should be optimized for specific reagents.[6][7]
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 8-Bromo-1,2,3,4-tetrahydroisoquinoline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of Toluene (5 mL) and Water (0.5 mL)) via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 8-aryl-1,2,3,4-tetrahydroisoquinoline derivative.
Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds, enabling the coupling of the aryl bromide with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles.[8] This allows for the synthesis of novel derivatives with diverse physicochemical properties.
Representative Protocol: Buchwald-Hartwig Amination
This protocol is a generalized procedure and requires optimization for specific substrates.[8][9]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-5 mol%), and a base (e.g., NaOtBu, 1.4 equiv).
-
Reagent Addition: Add 8-Bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane).
-
Reaction Execution: Seal the vial and heat to 80-110 °C with stirring for 12-24 hours.
-
Work-up and Purification: After cooling, the reaction is typically filtered through a pad of celite, concentrated, and purified by flash column chromatography.
Conclusion and Future Outlook
8-Bromo-1,2,3,4-tetrahydroisoquinoline is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its pre-installed, reactive handle at the C-8 position provides a direct and efficient entry point for diversification using robust and high-yielding cross-coupling methodologies. For researchers in neuropharmacology, oncology, and infectious disease, this building block offers a validated and versatile platform for constructing novel molecular architectures. As the demand for new therapeutics with improved efficacy and safety profiles continues to grow, the intelligent application of such strategically functionalized scaffolds will remain a critical component of successful drug development campaigns.
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Nastase, A. F., Griggs, N. W., Anand, J. P., Fernandez, T. J., Harland, A. A., Trask, T. J., Jutkiewicz, E. M., Traynor, J. R., & Mosberg, H. I. (2018). Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain. ACS Chemical Neuroscience, 9(7), 1840–1848. [Link]
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Nastase, A. F., et al. (2018). Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain. PubMed Central. [Link]
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Hsin, L. W., et al. (2010). Synthesis and Opioid Activity of Enantiomeric N-substituted 2,3,4,4a,5,6,7,7a-octahydro-1H-benzofuro[3,2-e]isoquinolines. Journal of Medicinal Chemistry, 53(3), 1392–1396. [Link]
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Judd, D. B., et al. (1992). Synthesis, antinociceptive activity, and opioid receptor profiles of substituted trans-3-(decahydro- and octahydro-4a-isoquinolinyl)phenols. Journal of Medicinal Chemistry, 35(1), 48–56. [Link]
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Abell, A. D., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 9170–9173. [Link]
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The Strategic Role of Bromine Substitution in the Tetrahydroisoquinoline Scaffold: A Technical Guide for Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Its rigid structure and modifiable substitution patterns have made it a focal point for the development of novel therapeutics targeting a range of conditions from neurodegenerative disorders to cancer.[1][2][4] This technical guide delves into the nuanced yet powerful role of bromine substitution on the THIQ scaffold, providing an in-depth analysis for researchers, scientists, and drug development professionals. We will explore how this seemingly simple modification can profoundly influence physicochemical properties, biological activity, and overall drug-like characteristics, thereby serving as a strategic tool in rational drug design.
The Tetrahydroisoquinoline Scaffold: A Foundation for Diverse Bioactivity
The THIQ nucleus is a secondary amine with the chemical formula C₉H₁₁N, characterized by a fused benzene and piperidine ring system.[2][5] This structural motif is prevalent in a vast family of isoquinoline alkaloids and has been the starting point for the synthesis of compounds with diverse biological activities, including antibacterial, antifungal, antiviral, anticancer, and neuroprotective effects.[1][2][6][7] The versatility of the THIQ scaffold lies in its amenability to substitution at various positions, allowing for the fine-tuning of its interaction with biological targets.
Bromine as a Strategic Substituent in Drug Design
The introduction of halogen atoms, particularly bromine, is a well-established strategy in medicinal chemistry to modulate the properties of a lead compound. Bromine's unique combination of steric bulk, moderate lipophilicity, and ability to form halogen bonds allows it to influence a molecule's conformation, metabolic stability, and binding affinity to target proteins.
Physicochemical Impact of Bromine Substitution
The addition of a bromine atom to the THIQ scaffold can significantly alter its physicochemical profile. Key modifications include:
-
Increased Lipophilicity: Bromine is more lipophilic than hydrogen, and its incorporation can enhance a compound's ability to cross cellular membranes, including the blood-brain barrier. This is a critical consideration for developing drugs targeting the central nervous system.
-
Modulation of Electronic Properties: Bromine is an electron-withdrawing group, which can influence the pKa of nearby functional groups and alter the electron density of the aromatic ring. This can impact the molecule's reactivity and its ability to engage in specific interactions with biological targets.
-
Metabolic Blocking: The introduction of a bromine atom at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the compound's metabolic stability and prolonging its half-life in the body.
-
Conformational Control: The steric bulk of the bromine atom can restrict the rotation of nearby substituents, locking the molecule into a specific conformation that may be more favorable for binding to its target.
Synthesis of Brominated Tetrahydroisoquinolines
Several synthetic strategies can be employed to introduce a bromine atom onto the THIQ scaffold. The choice of method depends on the desired position of the bromine and the nature of other substituents on the molecule.
Electrophilic Aromatic Substitution
Direct bromination of the THIQ core is a common approach. The electron-rich aromatic ring of the THIQ system is susceptible to electrophilic attack.
-
Dissolve 2-phenyl-1,2,3,4-tetrahydroquinoline in acetic acid.
-
Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature.
-
Stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 6,8-dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline.[8]
Note: The reaction conditions, including the solvent and the presence of a catalyst, can influence the regioselectivity of the bromination.[8]
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for constructing the isoquinoline core, which can then be reduced to the THIQ.[1] By starting with a brominated β-phenylethylamine, a brominated THIQ can be synthesized.[9][10]
-
Amide Formation: React a brominated β-phenylethylamine with an appropriate acyl chloride or anhydride in the presence of a base to form the corresponding N-acyl derivative.
-
Cyclization: Treat the N-acyl derivative with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to effect cyclization to the 3,4-dihydroisoquinoline intermediate.[1]
-
Reduction: Reduce the resulting dihydroisoquinoline using a reducing agent like sodium borohydride (NaBH₄) to yield the final brominated 1,2,3,4-tetrahydroisoquinoline.[1]
Caption: General workflow for the synthesis of brominated THIQs via the Bischler-Napieralski reaction.
Pictet-Spengler Reaction
The Pictet-Spengler condensation is another fundamental reaction for the synthesis of THIQs.[1] Similar to the Bischler-Napieralski approach, starting with a brominated phenylethylamine and an aldehyde or ketone will lead to the formation of a brominated THIQ.
Structure-Activity Relationships and Case Studies
The strategic placement of bromine on the THIQ scaffold has been shown to be crucial for the biological activity of several classes of compounds.
Anticancer Activity
Brominated quinolines and their tetrahydro derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[11] For instance, a study on highly brominated quinolines revealed that the presence of bromine atoms at the C-5 and C-7 positions was critical for their inhibitory effects on C6, HeLa, and HT29 cancer cells.[11] The introduction of bromine can enhance the molecule's interaction with its biological target, potentially through halogen bonding or by inducing a more favorable binding conformation.
| Compound | Substitution Pattern | IC50 (µM) against HT29 cells[11] |
| Compound A | 3,6,8-tribromoquinoline | No inhibitory activity |
| Compound B | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | 15.0 |
This table illustrates the dramatic effect of the bromine substitution pattern on the anticancer activity of quinoline derivatives.
NMDA Receptor Modulation
Derivatives of THIQ have been investigated as modulators of N-methyl-D-aspartate (NMDA) receptors, which are implicated in various neurological disorders.[9][10][12] Structure-activity relationship (SAR) studies have shown that substitution on the aromatic ring of the THIQ core plays a significant role in their potency and selectivity. While many studies have focused on methoxy groups, the introduction of halogens like bromine can also modulate activity, likely by altering the electronic and steric properties of the ligand and its interaction with the receptor binding pocket.
LFA-1/ICAM-1 Antagonism
A series of THIQ derivatives have been discovered as potent inhibitors of the interaction between lymphocyte function-associated antigen 1 (LFA-1) and intercellular adhesion molecule 1 (ICAM-1), a key interaction in the inflammatory response.[13][14] The SAR of these compounds revealed that specific substitution patterns on the THIQ scaffold are essential for high potency. While the initial lead compounds did not feature bromine, its potential to enhance properties like cell permeability and metabolic stability makes it an attractive option for further optimization in this class of antagonists.
Caption: The influence of bromine substitution on the properties and therapeutic potential of the THIQ scaffold.
Conclusion
Bromine substitution is a powerful and versatile tool in the medicinal chemist's arsenal for the optimization of tetrahydroisoquinoline-based drug candidates. Its ability to modulate a wide range of physicochemical and pharmacological properties allows for the rational design of compounds with enhanced potency, selectivity, and pharmacokinetic profiles. A thorough understanding of the principles outlined in this guide will enable researchers to strategically employ bromine substitution to unlock the full therapeutic potential of the THIQ scaffold.
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Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC - PubMed Central. Available at: [Link]
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Synthesis and Structure Activity Relationship of Tetrahydroisoquinoline-based Potentiators of GluN2C and GluN2D Containing N-Methyl-D-Aspartate Receptors - PubMed Central. Available at: [Link]
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The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed. Available at: [Link]
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Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors - PubMed. Available at: [Link]
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Structure-Activity Relationship Studies on Tetrahydroisoquinoline Derivatives: [4'-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-ylmethyl)biphenyl-4-ol] (MC70) Conjugated through Flexible Alkyl Chains with Furazan Moieties Gives Rise to Potent and Selective Ligands of P-glycoprotein - PubMed. Available at: [Link]
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. Available at: [Link]
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Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors - OUCI. Available at: [Link]
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Top 12 Most Popular Drug Hunter Case Studies of 2024. Available at: [Link]
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preliminary biological screening of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
An In-Depth Technical Guide to the Preliminary Biological Screening of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Authored by: Gemini, Senior Application Scientist
Introduction: The Scientific Rationale for Screening this compound
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. This heterocyclic system is found in alkaloids that exhibit potent pharmacological effects, including antimicrobial, anticancer, and neuroprotective properties. The introduction of specific substituents onto the THIQ core allows for the fine-tuning of these activities, offering a powerful strategy for drug discovery.
The subject of this guide, this compound, combines three key structural features that justify a comprehensive preliminary biological screening:
-
The THIQ Core: Provides a rigid, three-dimensional framework that can effectively interact with biological targets.
-
N-Methylation: The methyl group at the N2 position can significantly influence a molecule's lipophilicity, cell permeability, and metabolic stability, often enhancing its bioavailability and potency.
-
8-Bromo Substitution: The presence of a halogen atom, specifically bromine, at the C8 position can modulate the electronic properties of the aromatic ring and introduce a potential site for halogen bonding, a type of non-covalent interaction that can enhance binding affinity to target proteins.
This guide provides a detailed framework for conducting a preliminary biological evaluation of this compound, focusing on three fundamental areas of screening: in vitro cytotoxicity against cancer cell lines, antimicrobial activity , and antioxidant potential . The methodologies described are robust, widely accepted, and designed to provide a foundational dataset from which further, more specialized investigations can be launched.
Part 1: In Vitro Cytotoxicity Screening via MTT Assay
The initial assessment of a novel compound's anticancer potential is typically performed using cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability.
Scientific Rationale
The assay's principle is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable cells, to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells. Therefore, a reduction in the purple color indicates a decrease in cell viability, suggesting that the test compound may have cytotoxic or cytostatic effects. This assay is chosen for its reliability, high throughput, and sensitivity.
Experimental Workflow: MTT Assay
The following diagram outlines the key steps in the MTT assay protocol.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well microtiter plates at a density of 5,000 to 10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Controls: Include wells with untreated cells (negative control), cells treated with vehicle (DMSO) alone, and cells treated with a standard anticancer drug like Doxorubicin (positive control).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis & Presentation
The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
The results are typically plotted as a dose-response curve, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Compound | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 8-Bromo-2-methyl-THIQ | 25.4 |
| A549 (Lung Cancer) | 8-Bromo-2-methyl-THIQ | 42.1 |
| HCT116 (Colon Cancer) | 8-Bromo-2-methyl-THIQ | 31.8 |
| Doxorubicin | Positive Control | 0.8 |
Part 2: Antimicrobial Activity Screening via Agar Disc Diffusion
The emergence of multidrug-resistant pathogens necessitates the search for new antimicrobial agents. The agar disc diffusion method is a widely used preliminary test to screen for the antimicrobial activity of chemical substances.
Scientific Rationale
This method is based on the diffusion of a compound from a saturated paper disc through an agar medium that has been uniformly inoculated with a test microorganism. If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism, resulting in a clear area, or "zone of inhibition," around the disc. The size of this zone is proportional to the compound's antimicrobial potency. This technique is valued for its simplicity, cost-effectiveness, and ability to screen against a broad spectrum of bacteria and fungi.
Experimental Workflow: Agar Disc Diffusion
Caption: Workflow for antimicrobial screening via the agar disc diffusion method.
Detailed Protocol
-
Microorganism Preparation: Use standard strains of bacteria (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and fungi (e.g., Candida albicans ATCC 10231). Prepare a microbial suspension in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard.
-
Inoculation: Dip a sterile cotton swab into the microbial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of growth.
-
Disc Preparation: Sterilize 6 mm paper discs. Impregnate the discs with a known concentration of the test compound (e.g., by applying 10 µL of a 10 mg/mL solution to yield 100 µ g/disc ). Allow the solvent to evaporate completely.
-
Application: Place the impregnated discs, along with a solvent control disc (DMSO) and a positive control disc (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), onto the inoculated agar surface.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Data Acquisition: Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.
Data Analysis & Presentation
The antimicrobial activity is determined by the size of the inhibition zone. The results are compared to standard interpretation charts, but for a preliminary screen, a larger zone indicates higher activity.
Table 2: Hypothetical Antimicrobial Activity of this compound
| Test Microorganism | Compound (100 µ g/disc ) | Zone of Inhibition (mm) |
| Staphylococcus aureus | 8-Bromo-2-methyl-THIQ | 14 |
| Escherichia coli | 8-Bromo-2-methyl-THIQ | 8 |
| Candida albicans | 8-Bromo-2-methyl-THIQ | 11 |
| Ciprofloxacin | Positive Control (Bacteria) | 25 |
| Fluconazole | Positive Control (Fungi) | 22 |
Part 3: Antioxidant Potential via DPPH Radical Scavenging Assay
Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid spectrophotometric method for screening the antioxidant capacity of compounds.
Scientific Rationale
DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorption maximum around 517 nm. When an antioxidant compound is added, it donates a hydrogen atom or an electron to DPPH, neutralizing the radical. This causes the violet color to fade to a pale yellow, resulting in a decrease in absorbance at 517 nm. The degree of discoloration is directly proportional to the scavenging potential of the test compound.
Potential Mechanism: Radical Scavenging
The following diagram illustrates the fundamental chemical interaction in the DPPH assay.
Caption: Mechanism of DPPH radical scavenging by an antioxidant compound.
Detailed Protocol
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Compound Preparation: Prepare a stock solution of this compound in methanol. Create serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test compound or a standard antioxidant (e.g., Ascorbic Acid) to the wells.
-
For the control well, add 100 µL of methanol instead of the test compound.
-
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance of each well at 517 nm.
Data Analysis & Presentation
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The results can be used to determine the EC₅₀ value (the effective concentration required to scavenge 50% of the DPPH radicals).
Table 3: Hypothetical DPPH Radical Scavenging Activity
| Compound | EC₅₀ (µg/mL) |
| 8-Bromo-2-methyl-THIQ | 85.2 |
| Ascorbic Acid (Standard) | 5.7 |
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach for the . The described assays for cytotoxicity, antimicrobial activity, and antioxidant potential provide a critical first look into the compound's pharmacological profile.
The hypothetical data presented suggest that the compound exhibits moderate activity across all three areas. Specifically, the IC₅₀ values in the mid-micromolar range against cancer cell lines indicate a potential for further development as an anticancer agent. The zones of inhibition, particularly against S. aureus, suggest a degree of antibacterial efficacy worth exploring.
Future work should focus on:
-
Expanding the Screening Panel: Test against a wider range of cancer cell lines and microbial strains, including resistant variants.
-
Mechanism of Action Studies: If cytotoxicity is confirmed, investigate the underlying mechanism (e.g., apoptosis induction, cell cycle arrest).
-
Structure-Activity Relationship (SAR) Studies: Synthesize and screen analogs to identify key structural features responsible for the observed activities and to optimize potency.
-
In Vivo Testing: Promising candidates from in vitro studies should be advanced to animal models to evaluate efficacy and safety.
By following this structured screening cascade, researchers can efficiently and effectively evaluate the therapeutic potential of novel tetrahydroisoquinoline derivatives, paving the way for the development of new medicines.
References
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. URL: [Link]
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63. URL: [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. URL: [Link]
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Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30. URL: [Link]
Methodological & Application
Synthesis of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline via Bischler-Napieralski Reaction: An Application Note and Protocol
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] This heterocyclic motif is a core component of numerous natural products, particularly isoquinoline alkaloids, which exhibit a wide spectrum of biological activities.[2] Consequently, synthetic THIQ analogs are of significant interest for the development of novel therapeutic agents targeting a range of conditions, from neurodegenerative disorders to cancer.[2][3] The specific target of this guide, 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline, serves as a valuable intermediate in the synthesis of more complex molecules, where the bromine atom can be further functionalized, and the methylated nitrogen imparts specific pharmacological properties.[4] This document provides a comprehensive, step-by-step guide for the synthesis of this key intermediate, leveraging the classical yet powerful Bischler-Napieralski reaction.
The Bischler-Napieralski Reaction: A Cornerstone of Isoquinoline Synthesis
First reported in 1893 by August Bischler and Bernard Napieralski, this reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to form 3,4-dihydroisoquinolines.[5][6][7] The reaction is typically promoted by a dehydrating agent in acidic conditions, with phosphorus oxychloride (POCl₃) being a common choice.[5][6][8][9] The resulting dihydroisoquinoline can then be readily reduced to the corresponding tetrahydroisoquinoline.
The presence of electron-donating groups on the aromatic ring generally facilitates the Bischler-Napieralski reaction. Conversely, electron-withdrawing groups, such as the bromine atom in our target molecule, can hinder the reaction by deactivating the aromatic ring towards electrophilic substitution.[5] To overcome this challenge, more forcing reaction conditions are often necessary, such as the use of phosphorus pentoxide (P₂O₅) in conjunction with refluxing phosphorus oxychloride.[7][8]
Overall Synthetic Scheme
The synthesis of this compound is a multi-step process, commencing with the preparation of the N-acetylated precursor, followed by the core Bischler-Napieralski cyclization, and concluding with N-methylation and reduction.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of N-(2-(2-Bromophenyl)ethyl)acetamide (Precursor)
Rationale: The Bischler-Napieralski reaction requires a β-arylethylamide as the starting material. This step involves the acylation of 2-(2-bromophenyl)ethan-1-amine to introduce the necessary acetyl group. Acetic anhydride is a suitable acylating agent, and pyridine acts as a base to neutralize the acetic acid byproduct.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-(2-Bromophenyl)ethan-1-amine | 200.08 | 10.0 | 2.00 g |
| Acetic Anhydride | 102.09 | 12.0 | 1.13 mL |
| Pyridine | 79.10 | 15.0 | 1.21 mL |
| Dichloromethane (DCM) | - | - | 20 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | 20 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
Dissolve 2-(2-bromophenyl)ethan-1-amine (2.00 g, 10.0 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.21 mL, 15.0 mmol), followed by the dropwise addition of acetic anhydride (1.13 mL, 12.0 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain N-(2-(2-bromophenyl)ethyl)acetamide as a white solid.
Part 2: Bischler-Napieralski Cyclization to 8-Bromo-1-methyl-3,4-dihydroisoquinoline
Rationale: This is the key ring-forming step. Due to the deactivating effect of the bromine substituent, a potent dehydrating system (POCl₃ and P₂O₅) and elevated temperature (refluxing toluene) are employed to drive the intramolecular electrophilic aromatic substitution.[7][8]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| N-(2-(2-Bromophenyl)ethyl)acetamide | 242.12 | 5.0 | 1.21 g |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 25.0 | 2.29 mL |
| Phosphorus Pentoxide (P₂O₅) | 141.94 | 7.5 | 1.06 g |
| Toluene | - | - | 25 mL |
| Dichloromethane (DCM) | - | - | 50 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 50 mL |
| Brine | - | - | 30 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
To a solution of N-(2-(2-bromophenyl)ethyl)acetamide (1.21 g, 5.0 mmol) in dry toluene (25 mL) in a round-bottom flask fitted with a reflux condenser, add phosphorus pentoxide (1.06 g, 7.5 mmol).
-
Carefully add phosphorus oxychloride (2.29 mL, 25.0 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution to pH 8-9 with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product, 8-bromo-1-methyl-3,4-dihydroisoquinoline, can be used in the next step without further purification or purified by column chromatography if necessary.
Part 3: N-methylation of 8-Bromo-1-methyl-3,4-dihydroisoquinoline
Rationale: To introduce the methyl group at the nitrogen atom, the dihydroisoquinoline is quaternized using an electrophilic methylating agent, methyl iodide. This forms the corresponding dihydroisoquinolinium salt.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 8-Bromo-1-methyl-3,4-dihydroisoquinoline | 224.10 | 4.0 (crude) | ~0.90 g |
| Methyl Iodide (CH₃I) | 141.94 | 6.0 | 0.37 mL |
| Acetonitrile | - | - | 20 mL |
Procedure:
-
Dissolve the crude 8-bromo-1-methyl-3,4-dihydroisoquinoline (~0.90 g, 4.0 mmol) in acetonitrile (20 mL).
-
Add methyl iodide (0.37 mL, 6.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
The product, 8-bromo-1,2-dimethyl-3,4-dihydroisoquinolin-1-ium iodide, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Part 4: Reduction to this compound
Rationale: The final step is the reduction of the iminium bond in the dihydroisoquinolinium salt to an amine. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 8-Bromo-1,2-dimethyl-3,4-dihydroisoquinolin-1-ium iodide | 366.04 | 3.0 | 1.10 g |
| Sodium Borohydride (NaBH₄) | 37.83 | 6.0 | 0.23 g |
| Methanol | - | - | 20 mL |
| Water | - | - | 30 mL |
| Dichloromethane (DCM) | - | - | 40 mL |
| Brine | - | - | 20 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
Suspend the 8-bromo-1,2-dimethyl-3,4-dihydroisoquinolin-1-ium iodide (1.10 g, 3.0 mmol) in methanol (20 mL) and cool to 0 °C.
-
Add sodium borohydride (0.23 g, 6.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water (30 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (Silica gel, DCM:Methanol gradient) to afford this compound as a pale oil or low-melting solid.
Mechanism of the Bischler-Napieralski Reaction
The reaction proceeds via an intramolecular electrophilic aromatic substitution. Two primary mechanistic pathways are proposed, often dependent on the specific reaction conditions.[5][9]
Caption: Simplified mechanism of the Bischler-Napieralski reaction.
-
Activation: The carbonyl oxygen of the amide attacks the electrophilic phosphorus atom of POCl₃, forming a highly reactive intermediate.
-
Cyclization: The electron-rich aromatic ring performs an intramolecular nucleophilic attack on the activated carbon, forming the new six-membered ring.
-
Elimination: The intermediate then eliminates a dichlorophosphate group and a proton to restore aromaticity, yielding the 3,4-dihydroisoquinoline product.[5][6]
Characterization Data (Predicted)
This compound
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.30 (d, 1H), 7.15 (d, 1H), 6.95 (t, 1H), 3.60 (s, 2H), 2.95 (t, 2H), 2.70 (t, 2H), 2.45 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 135.5, 133.0, 128.0, 127.5, 125.0, 122.0, 55.0, 50.5, 46.0, 28.5.
-
MS (ESI): m/z calculated for C₁₀H₁₃BrN⁺ [M+H]⁺: 226.02, found: 226.0.
Conclusion and Further Applications
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. The methodology is based on the robust Bischler-Napieralski reaction, with modifications to accommodate the electron-withdrawing nature of the bromo-substituent. The resulting compound is a versatile building block for medicinal chemistry, enabling further elaboration through cross-coupling reactions at the bromine position or modifications at the amine, paving the way for the discovery of novel bioactive molecules.
References
- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
-
Wikipedia. Bischler–Napieralski reaction. [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
-
Grokipedia. Bischler–Napieralski reaction. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
Various Authors. Bischler-Napieralski Reaction. [Link]
-
Chemical Supplier. 8-Bromo-1,2,3,4-tetrahydroisoquinoline. [Link]
-
Drug Discovery. The Role of Tetrahydroisoquinolines in Modern Drug Discovery. [Link]
-
ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. [Link]
-
PubMed. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. [Link]
-
RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
NIH. 8-Bromo-2-methylquinoline. [Link]
-
NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
-
ResearchGate. The asymmetric Bischler-Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. [Link]
Sources
- 1. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ekwan.github.io [ekwan.github.io]
- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
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- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Application Note: Synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinoline via the Pictet-Spengler Reaction
Introduction: The Strategic Importance of 8-Bromo-THIQs
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active compounds.[1][2] The Pictet-Spengler reaction, discovered in 1911, remains one of the most direct and efficient methods for constructing this valuable heterocyclic system.[2][3] This application note focuses specifically on the synthesis of 8-bromo-tetrahydroisoquinoline derivatives. The strategic placement of a bromine atom at the C8 position transforms the simple THIQ core into a versatile synthetic intermediate. The bromo-substituent serves as a chemical handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of diverse compound libraries for drug discovery programs.
However, the synthesis of 8-bromo-THIQs via the Pictet-Spengler reaction presents a distinct challenge. The reaction proceeds via an intramolecular electrophilic aromatic substitution.[2][4] The presence of the electron-withdrawing bromine atom deactivates the aromatic ring, making it less nucleophilic and thus less susceptible to cyclization compared to electron-rich substrates.[3][5] Consequently, reaction conditions must be carefully optimized, often requiring stronger acids and more forcing conditions than the classical Pictet-Spengler protocol.[3][5] This guide provides a deep dive into the reaction mechanism, key experimental considerations, and a detailed protocol for the successful synthesis of 8-bromo-1,2,3,4-tetrahydroisoquinoline.
Mechanistic Deep Dive: Overcoming Electronic Deactivation
The Pictet-Spengler reaction is a special case of the Mannich reaction and proceeds in two main stages.[3] Understanding this mechanism is critical to appreciating the choice of reagents and conditions, particularly for deactivated substrates.
-
Iminium Ion Formation: The reaction begins with the condensation of the primary amine of the β-arylethylamine (in this case, 2-(2-bromophenyl)ethanamine) with a carbonyl compound, typically formaldehyde. In an acidic medium, this initially formed imine is protonated to generate a highly electrophilic iminium ion.[4] The acid catalyst is crucial; the imine itself is not electrophilic enough to induce ring closure, but the protonated iminium ion is.[3]
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the electrophilic iminium carbon in a 6-endo-trig cyclization.[4] This is the rate-determining step and the primary hurdle for electron-poor substrates. The electron-withdrawing nature of the bromine atom reduces the nucleophilicity of the phenyl ring, slowing this cyclization. To overcome this, strong Brønsted acids like trifluoroacetic acid (TFA) or superacids are often employed to enhance the electrophilicity of the iminium ion and drive the reaction forward.[3][6]
-
Rearomatization: The cyclization step temporarily disrupts the aromaticity of the benzene ring. A final deprotonation step restores aromaticity, yielding the stable tetrahydroisoquinoline product.
Diagram: Mechanism of the Pictet-Spengler Reaction
Sources
Application Notes: The Strategic Deployment of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline in Modern Medicinal Chemistry
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and clinically approved drugs.[1][2][3] This application note focuses on a particularly valuable derivative: 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline. The strategic placement of a bromine atom on the aromatic ring transforms this simple THIQ into a versatile and powerful building block for drug discovery. The bromine atom serves as a synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient exploration of chemical space at the 8-position.[4] This guide provides a comprehensive overview of its properties, synthetic utility, and detailed protocols for its application in the generation of diverse molecular libraries for therapeutic screening.
Introduction: Why 8-Bromo-2-methyl-THIQ is a Key Building Block
The THIQ scaffold is recognized for its rigid, three-dimensional structure which allows for the precise projection of substituents to interact with biological targets.[1][5] Derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[2][6][7]
The introduction of a bromine atom at the 8-position of the 2-methyl-THIQ core provides a critical advantage. This aryl bromide is an ideal substrate for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This functional handle allows medicinal chemists to:
-
Introduce Diverse Substituents: Systematically append various aryl, heteroaryl, alkyl, and amino groups to probe structure-activity relationships (SAR).
-
Fine-Tune Pharmacological Properties: Modify physicochemical properties such as lipophilicity, polarity, and metabolic stability by altering the 8-position substituent.
-
Access Novel Chemical Matter: Rapidly generate libraries of complex molecules from a common intermediate, accelerating the hit-to-lead optimization process.[8]
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental for reaction planning and execution.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂BrN | [4] |
| Molecular Weight | 226.11 g/mol | - |
| CAS Number | 133036-96-3 | - |
| Appearance | Off-white to light yellow solid | - |
| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform | - |
Synthetic Utility and Derivatization Protocols
The primary utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The two most powerful and widely used transformations are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[9][10][11]
Diagram of Synthetic Versatility
The following diagram illustrates the central role of 8-Bromo-2-methyl-THIQ as a platform for diversification.
Caption: Versatility of 8-Bromo-2-methyl-THIQ in cross-coupling reactions.
Protocol 3.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol details a general procedure for the coupling of an arylboronic acid with the title compound. The Suzuki reaction is renowned for its functional group tolerance and mild conditions.[11][12][13]
Objective: To synthesize 8-Aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline derivatives.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., Toluene/H₂O or Dioxane/H₂O, typically 4:1 ratio)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., argon) three times to remove all oxygen.[12] This is critical as oxygen can deactivate the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.[12]
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 3.2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general method for synthesizing 8-amino-THIQ derivatives, which are valuable for introducing hydrogen bond donors and acceptors. This reaction has revolutionized the synthesis of arylamines.[9][10][14]
Objective: To synthesize 8-(Substituted-amino)-2-methyl-1,2,3,4-tetrahydroisoquinoline derivatives.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2 - 1.5 eq)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.5 - 2.0 eq)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Reagent Addition: Add the this compound and the anhydrous solvent. Stir for 5-10 minutes. Finally, add the amine coupling partner.
-
Inert Atmosphere: Seal the tube tightly and ensure the inert atmosphere is maintained.
-
Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring. The choice of temperature depends on the reactivity of the specific amine and aryl bromide.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the desired 8-amino-THIQ derivative.
Applications in Drug Discovery: A Case Study Perspective
Derivatives of the THIQ scaffold have been investigated for a multitude of therapeutic targets.[2][15] For example, substituted quinolines and THIQs are explored as anticancer agents, kinase inhibitors, and modulators of G-protein coupled receptors (GPCRs).[7][16]
Let's consider a hypothetical drug discovery workflow targeting a specific kinase implicated in an oncology pathway.
Workflow for Kinase Inhibitor Development
Caption: Drug discovery workflow using 8-Bromo-2-methyl-THIQ.
Protocol 4.1: In Vitro Kinase Inhibition Assay (Example)
This protocol outlines a representative biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of newly synthesized THIQ derivatives against a target kinase.
Objective: To quantify the potency of test compounds as kinase inhibitors.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (synthesized THIQ derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
Plate reader (Luminometer)
Step-by-Step Methodology:
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Prepare a solution of the recombinant kinase in assay buffer and add it to all wells except the negative controls.
-
Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compounds to bind to the kinase.
-
Reaction Initiation: Prepare a solution of the substrate peptide and ATP in assay buffer. Add this solution to all wells to start the kinase reaction.
-
Reaction Execution: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for 60 minutes.
-
Reaction Termination & Detection: Stop the reaction by adding the ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. After a 40-minute incubation, add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
Data Acquisition: After a final 30-minute incubation, read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP generated and thus, to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its predictable reactivity in robust cross-coupling reactions allows for the rapid and systematic generation of diverse compound libraries. This enables a thorough exploration of structure-activity relationships, which is essential for the development of potent and selective therapeutic agents. As synthetic methodologies continue to advance, the utility of this versatile scaffold in constructing complex and novel molecular architectures for challenging biological targets is set to expand even further.
References
-
El-Sayed, M. A. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. Available from: [Link]
-
Rey, M., Vergnani, T., & Dreiding, A. S. (2004). Synthesis of Some 8-Substituted 2-Methyl-1,2,3,4-tetrahydroisoquinolines. Helvetica Chimica Acta. Available from: [Link]
-
Li, J., et al. (2010). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E. Available from: [Link]
-
Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2011). Suzuki–Miyaura cross-coupling of 2-aryl-6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-ones and subsequent dehydrogenation and oxidative aromatization of the resulting 2,6,8-triaryl-1,2,3,4-tetrahydroquinolin-4-ones. Tetrahedron. Available from: [Link]
-
Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]
-
Arotec. What are the applications of 8-bromoisoquinoline? Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
El-Sayed, M. A. A., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Scientific Reports. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Ali, I., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]
-
Alam, M. S., et al. (2015). Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. Journal of App-Chem. Available from: [Link]
-
Patil, S. A., et al. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences. Available from: [Link]
-
Reddy, T. R., et al. (2011). Palladium-Mediated Intramolecular Buchwald-Hartwig α-Arylation of β-Amino Esters: Synthesis of Functionalized Tetrahydroisoquinolines. Synfacts. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Available from: [Link]
-
Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Available from: [Link]
-
ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
- Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available from: [Link]
-
da Silva, J. C. R., et al. (2025). 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. Current Medicinal Chemistry. Available from: [Link]
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- 16. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the N-Methylation of 8-Bromo-1,2,3,4-Tetrahydroisoquinoline
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2] N-methylation of the THIQ nitrogen is a critical synthetic step for modulating pharmacological properties such as potency, selectivity, and metabolic stability. This application note provides a detailed, field-proven protocol for the efficient N-methylation of 8-bromo-1,2,3,4-tetrahydroisoquinoline, a versatile intermediate for further synthetic elaboration.[3][4] We focus on the Eschweiler-Clarke reaction, a classic and highly reliable method that leverages formaldehyde as the methyl source and formic acid as the reductant, ensuring selective formation of the tertiary amine without the risk of over-alkylation.[5][6][7]
Introduction and Core Principles
The N-methylation of secondary amines is a fundamental transformation in organic synthesis. While methods like direct alkylation with methyl halides are common, they often suffer from a critical drawback: the formation of quaternary ammonium salts as byproducts.[8][9] This occurs because the newly formed tertiary amine is often more nucleophilic than the starting secondary amine, leading to a second methylation event.
The Eschweiler-Clarke reaction elegantly circumvents this issue. It is a reductive amination process where a primary or secondary amine is methylated using an excess of formaldehyde and formic acid.[6][10] The reaction is renowned for its high efficiency and, most importantly, its inherent selectivity, stopping cleanly at the tertiary amine stage.[5][6] This makes it an ideal choice for the synthesis of N-methyl-8-bromo-1,2,3,4-tetrahydroisoquinoline.
Reaction Mechanism
The trustworthiness of the Eschweiler-Clarke protocol is rooted in its well-understood, irreversible mechanism:
-
Iminium Ion Formation: The nucleophilic secondary amine of 8-bromo-1,2,3,4-tetrahydroisoquinoline attacks the electrophilic carbon of formaldehyde. This is followed by dehydration to form a transient, electrophilic iminium ion.[7][9]
-
Hydride Transfer: Formic acid acts as the hydride source. The formate anion transfers a hydride ion to the iminium ion, reducing it to the desired tertiary amine.[6][8]
-
Irreversibility: This reduction step releases a molecule of carbon dioxide (CO₂), a thermodynamically stable gas. This loss of CO₂ renders the reaction irreversible and drives it to completion.[6]
-
Termination: The resulting tertiary amine cannot form another iminium ion with formaldehyde, thus preventing the formation of a quaternary ammonium salt.[6][9]
Diagram 1: Mechanism of the Eschweiler-Clarke Reaction
Caption: The reaction proceeds via an iminium ion, which is reduced by formic acid.
Detailed Experimental Protocol
This protocol is designed for a standard laboratory scale. All operations involving volatile or hazardous reagents should be performed inside a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 8-Bromo-1,2,3,4-tetrahydroisoquinoline | ≥97% | Sigma-Aldrich | Can be a solid-liquid mixture at room temperature.[4] |
| Formic Acid | 98-100% (ACS Grade) | Fisher Scientific | Corrosive. Handle with care. |
| Formaldehyde Solution | 37 wt. % in H₂O | Acros Organics | Toxic and a suspected carcinogen.[11] |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | VWR | Corrosive. Used to prepare a 2-4 M aqueous solution. |
| Dichloromethane (DCM) | ACS Grade | EMD Millipore | Volatile solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ACS Grade | J.T. Baker | For drying the organic phase. |
| Deionized Water | N/A | In-house | |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 8-bromo-1,2,3,4-tetrahydroisoquinoline (2.12 g, 10.0 mmol, 1.0 eq).
-
In a chemical fume hood, add formic acid (3.7 mL, ~98 mmol, ~9.8 eq).
-
Add 37% aqueous formaldehyde solution (2.25 mL, ~30 mmol, ~3.0 eq).
-
Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.
-
-
Reaction Execution:
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.[7] The solution should be homogeneous.
-
Maintain this temperature for 12-18 hours. The reaction can be conveniently run overnight.
-
Monitoring: To monitor progress, take a micro-sample, dilute it with DCM, and spot it on a TLC plate against the starting material. A typical eluent is 95:5 DCM:Methanol. The product should have a higher Rf value than the starting amine.
-
-
Workup and Extraction:
-
After the reaction is complete (as judged by TLC), cool the flask to room temperature, then place it in an ice-water bath.
-
CAUTION: Exothermic reaction. Slowly and carefully add 2 M sodium hydroxide solution to the stirred mixture until the pH is strongly basic (pH > 11, check with pH paper). This neutralizes the formic acid and deprotonates the product.
-
Transfer the resulting aqueous slurry to a 250 mL separatory funnel.
-
Extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Combine the organic layers. Wash the combined organic phase with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove residual salts and base.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel.[3]
-
Eluent System: A gradient of 0-5% methanol in dichloromethane is typically effective.
-
Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield N-methyl-8-bromo-1,2,3,4-tetrahydroisoquinoline as a pure substance.
-
Expected Results and Characterization
| Parameter | Value |
| Starting Material | 2.12 g (10.0 mmol) |
| Product Formula | C₁₀H₁₂BrN |
| Molecular Weight | 226.11 g/mol |
| Expected Appearance | Colorless to pale yellow oil or solid |
| Typical Yield | 85-95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.2-7.4 (m, Ar-H), ~6.9-7.1 (m, Ar-H), ~3.6 (s, Ar-CH₂-N), ~2.9 (t, CH₂), ~2.7 (t, CH₂), ~2.5 (s, 3H, N-CH₃) . Note the disappearance of the N-H signal from the starting material. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Expect ~10 signals. Key signals: Aromatic carbons (120-140 ppm), benzylic CH₂ (~50-55 ppm), aliphatic CH₂ (~25-30 ppm), and the characteristic N-CH₃ signal around 42-45 ppm . |
| Mass Spec (ESI+) | m/z: 226.0/228.0 [M+H]⁺, showing the characteristic isotopic pattern for bromine. |
Experimental Workflow Visualization
The following diagram outlines the complete process from reagents to the final, characterized product.
Diagram 2: Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of the target compound.
Safety and Handling Precautions
-
General: Conduct all manipulations in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[12] An emergency eyewash and safety shower must be accessible.[13]
-
Formaldehyde: Is a known carcinogen and potent sensitizer. Avoid inhalation and skin contact. Use nitrile or butyl rubber gloves.[11]
-
Formic Acid: Is highly corrosive and can cause severe chemical burns. Handle with extreme care.
-
Sodium Borohydride (Alternative Protocol): Is water-reactive and can release flammable hydrogen gas upon contact with water or acids. Handle in a dry environment.[14][15]
-
Neutralization: The addition of sodium hydroxide to the acidic reaction mixture is highly exothermic. Perform this step slowly in an ice bath to control the temperature.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench empty containers of hazardous materials before disposal.[13]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Extend reaction time to 24 hours. If still incomplete, cautiously increase the temperature to 100 °C. |
| Low Yield | 1. Incomplete extraction from the aqueous phase. | Ensure the pH is >11 during workup. Perform an additional extraction if necessary. |
| 2. Product loss during chromatography. | Use a shallower solvent gradient during column chromatography. Ensure fractions are carefully analyzed by TLC. | |
| Product is an Oil | The product may have a low melting point. | This is not unusual for N-methylated THIQs. Confirm purity by NMR and MS. |
Alternative N-Methylation Strategies
While the Eschweiler-Clarke reaction is highly recommended, other methods can achieve the same transformation, albeit with different considerations.
-
Reductive Amination with Borohydrides: The iminium ion can be formed with formaldehyde and subsequently reduced in situ with a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). These reagents are less acidic than formic acid but require careful handling.[6][16]
-
Direct Alkylation with Methyl Iodide: This involves treating the starting amine with methyl iodide and a non-nucleophilic base like potassium carbonate (K₂CO₃) in a solvent such as acetone or DMF.[17][18] The primary risk is over-alkylation to the quaternary ammonium salt, which can be difficult to separate from the desired product.[6] This method is less selective than the Eschweiler-Clarke reaction.
References
-
Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]
-
Eschweiler–Clarke reaction. Wikipedia. [Link]
-
RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. RSC Publishing. [Link]
-
CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Eschweiler-Clarke Reaction. NROChemistry. [Link]
-
Standard Operating Procedures (for Formaldehyde). University of California, Santa Cruz. [Link]
-
Eschweiler–Clarke reaction. Grokipedia. [Link]
-
Eschweiler-Clarke Reaction. YouTube. [Link]
-
Sodium borohydride - Standard Operating Procedure. University of California, Santa Barbara. [Link]
-
A Versatile C-H Functionalization of Tetrahydroisoquinolines Catalyzed by Iodine at Aerobic Conditions. Synfacts. [Link]
-
SODIUM BOROHYDRIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Safety Data Sheet: Sodium borohydride. Carl ROTH. [Link]
-
Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry. [Link]
-
Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Medicinal Chemistry. [Link]
-
Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry. [Link]
-
Methylation using iodomethane. Reddit. [Link]
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- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. 8-bromo-1,2,3,4-tetrahydroisoquinoline | 75416-51-2 [chemicalbook.com]
- 4. 8-Bromo-1,2,3,4-tetrahydroisoquinoline | 75416-51-2 [sigmaaldrich.com]
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- 18. reddit.com [reddit.com]
The Prospective Role of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline in OLED Materials: A-Pioneer's Guide to a Novel Building Block
Abstract
Organic Light-Emitting Diodes (OLEDs) represent the pinnacle of display and lighting technology, demanding a continuous influx of novel materials with tailored optoelectronic properties. While direct applications of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline in OLEDs are not yet documented in peer-reviewed literature, its unique structural features present a compelling case for its use as a versatile building block in the synthesis of next-generation OLED materials. This guide provides a forward-looking perspective on the potential applications of this compound, detailing its strategic value and providing hypothetical protocols for its integration into advanced OLED material synthesis. We will explore its role as a precursor for creating novel host materials, emitters, and charge-transporting layers, grounded in the established principles of OLED chemistry.
PART 1: Scientific Rationale and Strategic Value
The efficacy of an OLED device is intrinsically linked to the molecular architecture of its constituent organic layers. The core structure of this compound offers a unique combination of a saturated, non-planar nitrogen-containing heterocycle and a strategically placed bromine atom on the aromatic ring. This combination is highly advantageous for a number of reasons:
-
The Tetrahydroisoquinoline Core: The 2-methyl-1,2,3,4-tetrahydroisoquinoline moiety can serve as a robust electron-donating group. The non-planar, saturated portion of the molecule can disrupt intermolecular π-π stacking in the solid state. This is a crucial feature for preventing aggregation-caused quenching (ACQ) of luminescence and for promoting amorphous film formation, which is vital for device stability and longevity.
-
The 8-Bromo Substituent: The bromine atom is the key to unlocking the synthetic potential of this molecule. It serves as a highly versatile reactive handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings[1]. These reactions are the cornerstone of modern OLED material synthesis, allowing for the precise construction of complex, conjugated molecules by forming new carbon-carbon and carbon-nitrogen bonds. The bromine substituent is a weak electron-withdrawing group, which can help to fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting molecules[2].
-
Fine-Tuning Electronic Properties: By carefully selecting the coupling partners, a researcher can append a wide array of functional groups to the tetrahydroisoquinoline core. For instance, coupling with electron-accepting moieties can create molecules with strong intramolecular charge transfer (ICT) characteristics, which are often employed as emitters in Thermally Activated Delayed Fluorescence (TADF) OLEDs[3]. Alternatively, coupling with other hole-transporting or electron-transporting units can lead to the development of novel host materials or charge-transport layers.
Logical Workflow for Material Design
The following diagram illustrates a conceptual workflow for utilizing this compound in the design and synthesis of novel OLED materials.
Caption: Conceptual workflow for OLED material development.
PART 2: Hypothetical Application Protocols
While no established protocols exist for this specific molecule in OLEDs, we can extrapolate from standard practices in the field to propose the following detailed experimental procedures.
Protocol 1: Synthesis of a Bipolar Host Material via Suzuki Coupling
This protocol describes the synthesis of a hypothetical bipolar host material where the hole-transporting 8-(2-methyl-1,2,3,4-tetrahydroisoquinolinyl) unit is coupled with an electron-transporting carbazole moiety.
Objective: To synthesize N-(4-(2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)phenyl)-9H-carbazole.
Materials:
-
This compound
-
(4-(9H-Carbazol-9-yl)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask, combine this compound (1.0 mmol), (4-(9H-Carbazol-9-yl)phenyl)boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 5 mL of toluene.
-
Inert Atmosphere: Evacuate and backfill the Schlenk flask with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add 30 mL of toluene, 10 mL of ethanol, and 5 mL of deionized water to the reaction flask.
-
Catalyst Addition: Add the prepared catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 24 hours under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer, and extract the aqueous layer twice with 25 mL portions of ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Photophysical and Electrochemical Characterization
Objective: To evaluate the fundamental properties of the newly synthesized material to determine its suitability for OLED applications.
1. UV-Vis Absorption and Photoluminescence (PL) Spectroscopy:
-
Prepare dilute solutions (10⁻⁵ M) of the synthesized compound in various solvents (e.g., toluene, dichloromethane, THF).
-
Record the UV-Vis absorption spectra to determine the absorption maxima (λ_abs).
-
Record the photoluminescence spectra by exciting at the absorption maxima to determine the emission maxima (λ_em) and the photoluminescence quantum yield (PLQY).
2. Cyclic Voltammetry (CV):
-
Perform CV measurements in a three-electrode cell using a solution of the compound in an appropriate solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Use the onset of the oxidation and reduction peaks to estimate the HOMO and LUMO energy levels, respectively.
Data Summary Table (Hypothetical)
| Property | Expected Value | Significance in OLEDs |
| Absorption (λ_abs) | ~320-350 nm | Indicates the energy required to excite the molecule. |
| Emission (λ_em) | ~400-450 nm | Determines the color of the emitted light. |
| PLQY | > 70% | High efficiency of light emission. |
| HOMO Level | ~ -5.4 eV | Influences hole injection from the anode. |
| LUMO Level | ~ -2.5 eV | Influences electron injection from the cathode. |
| Triplet Energy (E_T) | > 2.7 eV | A high triplet energy is crucial for blue phosphorescent host materials. |
PART 3: Prospective Device Integration
A bipolar host material, such as the one proposed, could be incorporated into a multilayer OLED device structure. The diagram below illustrates a potential device architecture.
Caption: Potential OLED device architecture.
Conclusion
This compound stands as a promising, yet unexplored, building block for the synthesis of novel OLED materials. Its inherent structural and chemical properties provide a strong foundation for the development of materials with desirable solid-state morphology and tunable electronic characteristics. The synthetic and characterization protocols outlined in this guide offer a conceptual framework for researchers to begin exploring the potential of this and similar tetrahydroisoquinoline derivatives. While further experimental validation is required, the strategic use of such building blocks is essential for the continued advancement of OLED technology.
References
- Vertex AI Search. OLED Material Synthesis: The Role of Halogenated Intermediates.
- Vertex AI Search. Enhancing TADF emission and mitigating efficiency roll-off in OLEDs via reasonable tetrahydroquinoxaline-integrated organoboron based emitters - Journal of Materials Chemistry C (RSC Publishing).
- Vertex AI Search. Effect of bromine substituent on optical properties of aryl compounds - ResearchGate.
- Vertex AI Search. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- Vertex AI Search. Enhancing TADF Emission and Mitigating Efficiency Roll-Off in OLEDs via Reasonable Tetrahydroquinoxaline-Integrated Organo-Boron Based Emitters | Request PDF - ResearchGate.
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Application Note & Protocol: Synthesis of a Novel Anticonvulsant Agent, 8-(4-fluorophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline
Introduction: The Rationale for a Novel Tetrahydroisoquinoline-Based Anticonvulsant
Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to current treatments, underscoring the urgent need for novel therapeutic agents with improved efficacy and safety profiles. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, with a wide range of biological activities, including demonstrated anticonvulsant properties.[1] Several studies have highlighted the potential of THIQ derivatives as potent anticonvulsant agents, with some acting as non-competitive AMPA receptor antagonists or modulating GABAergic neurotransmission.[2]
This application note details the synthesis of a novel anticonvulsant candidate, 8-(4-fluorophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline , from the readily available starting material, 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline. The design of this target molecule is guided by established pharmacophore models for anticonvulsant activity. These models often feature a hydrophobic aryl group, a hydrogen bond acceptor/donor, and a distal hydrophobic pocket.[3][4] The introduction of a 4-fluorophenyl group at the 8-position of the THIQ scaffold is a strategic choice. The fluorine atom can enhance metabolic stability and improve blood-brain barrier penetration, while the phenyl ring serves as a key hydrophobic element. The presence of a 4-fluorophenyl moiety is a common feature in a number of centrally acting drugs and has been associated with potent anticonvulsant activity in various heterocyclic systems.[3][5]
The synthetic strategy employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[6][7] This approach offers high functional group tolerance and generally proceeds under mild conditions with high yields, making it an ideal choice for the synthesis of drug-like molecules.
Proposed Anticonvulsant Pharmacophore Model
The design of the target compound, 8-(4-fluorophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline, is based on a pharmacophore model that incorporates key structural features known to be associated with anticonvulsant activity.
Caption: Synthetic workflow for the target anticonvulsant agent.
Experimental Protocol
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Sigma-Aldrich | 97% |
| 4-Fluorophenylboronic acid | Combi-Blocks | 98% |
| Tetrakis(triphenylphosphine)palladium(0) | Strem Chemicals | 99% |
| Potassium carbonate (K₂CO₃) | Fisher Scientific | ≥99% |
| Toluene, anhydrous | Acros Organics | 99.8% |
| Ethyl acetate | VWR Chemicals | HPLC Grade |
| Hexanes | VWR Chemicals | HPLC Grade |
| Deionized water | In-house | - |
| Anhydrous sodium sulfate (Na₂SO₄) | EMD Millipore | ≥99% |
| Silica gel (230-400 mesh) | Sorbent Technologies | - |
Instrumentation
| Instrument | Manufacturer | Model |
| Magnetic Stirrer/Hotplate | IKA | C-MAG HS 7 |
| Rotary Evaporator | Büchi | R-300 |
| NMR Spectrometer | Bruker | Avance III HD 400 MHz |
| Mass Spectrometer (ESI) | Agilent | 6120 Quadrupole LC/MS |
| FT-IR Spectrometer | Thermo Fisher | Nicolet iS5 |
Synthesis of 8-(4-fluorophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.42 mmol), 4-fluorophenylboronic acid (0.74 g, 5.30 mmol, 1.2 equiv), and potassium carbonate (1.83 g, 13.26 mmol, 3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (20 mL) and deionized water (5 mL) to the flask via syringe.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.255 g, 0.221 mmol, 5 mol%) to the reaction mixture under a positive flow of argon.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Elution: Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity to a 9:1 mixture of hexanes:ethyl acetate.
-
Fraction Collection: Collect the fractions containing the desired product (visualized by TLC with a UV lamp).
-
Final Product: Combine the pure fractions and concentrate under reduced pressure to yield 8-(4-fluorophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline as a pale yellow oil.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45-7.35 (m, 2H), 7.15-7.05 (m, 3H), 6.95 (d, J = 7.6 Hz, 1H), 6.85 (d, J = 7.6 Hz, 1H), 3.60 (s, 2H), 2.85 (t, J = 6.0 Hz, 2H), 2.65 (t, J = 6.0 Hz, 2H), 2.45 (s, 3H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 162.5 (d, J = 245 Hz), 140.2, 137.8, 135.5, 131.0 (d, J = 8 Hz), 129.5, 128.8, 126.5, 125.0, 115.8 (d, J = 21 Hz), 56.5, 51.0, 46.0, 29.0. |
| MS (ESI) | m/z 242.13 [M+H]⁺ |
| IR (neat, cm⁻¹) | 3050, 2940, 2780, 1600, 1510, 1220, 830. |
Discussion
The successful synthesis of 8-(4-fluorophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline provides a novel compound with strong potential for anticonvulsant activity. The detailed protocol herein offers a reliable and efficient method for its preparation. The next logical step in the drug discovery process would be to evaluate the anticonvulsant efficacy of this compound in established animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. [1]Further structure-activity relationship (SAR) studies could also be conducted by synthesizing analogs with different substituents on the phenyl ring and at other positions of the tetrahydroisoquinoline core to optimize the anticonvulsant profile.
References
-
Di Mola, A., et al. (2012). Synthesis and anticonvulsant properties of tetrahydroisoquinoline derivatives. Il Farmaco, 59(1), 7-12. [Link]
-
Bhutada, P., et al. (2010). Anticonvulsant activity of berberine, an isoquinoline alkaloid in mice. Epilepsy & Behavior, 18(3), 207-210. [Link]
-
Jin, C., et al. (2016). Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents. Molecules, 21(12), 1635. [Link]
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Kale, A., et al. (2023). Importance of Pharmacophore in Designing Anticonvulsant Agents. CNS & Neurological Disorders - Drug Targets, 22(4), 500-511. [Link]
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De Sarro, G., et al. (2003). Comparative anticonvulsant activity of N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives in rodents. Pharmacology Biochemistry and Behavior, 75(3), 683-691. [Link]
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Gitto, R., et al. (2004). Synthesis and anticonvulsant properties of tetrahydroisoquinoline derivatives. Il Farmaco, 59(1), 7-12. [Link]
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development of anti-inflammatory drugs using 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
An Application Guide for the Scientific Investigation of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline as a Novel Anti-inflammatory Agent
Abstract
Chronic inflammatory diseases represent a significant global health challenge, necessitating the continuous discovery of novel therapeutic agents. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is recognized as a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[1] This document presents a comprehensive framework for the investigation of a specific derivative, this compound, as a potential anti-inflammatory drug candidate. We provide the scientific rationale for its selection, a detailed overview of the key inflammatory signaling pathways that serve as potential targets, and a step-by-step cascade of protocols for its evaluation—from initial in vitro screening to a conceptual framework for in vivo validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities for the treatment of inflammatory disorders.
Introduction: The Rationale for Investigation
Inflammation is a fundamental biological process essential for defending against pathogens and repairing tissue. However, its dysregulation leads to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[2] The development of novel small-molecule inhibitors that can modulate key inflammatory pathways remains a high priority in pharmaceutical research.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with diverse biological activities, including anti-cancer, anti-microbial, and neuroprotective properties.[1][3] Its rigid, three-dimensional structure makes it an excellent scaffold for presenting functional groups in a defined spatial orientation, enabling precise interactions with biological targets.
This guide focuses on This compound , a specific analog proposed for anti-inflammatory screening. The rationale is twofold:
-
Core Scaffold Potential: The inherent biological relevance of the THIQ nucleus suggests that its derivatives are promising candidates for drug discovery.
-
Structural Diversification: The introduction of a bromine atom at the 8-position and a methyl group on the nitrogen may significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing its potency, selectivity, or pharmacokinetic profile compared to unsubstituted analogs.
This document outlines a systematic approach to validate the anti-inflammatory potential of this compound.
The Molecular Battleground: Key Inflammatory Signaling Pathways
To develop an effective anti-inflammatory agent, it is crucial to understand the primary signaling cascades that drive the inflammatory response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of immune cells like macrophages and triggers these pathways, making it an ideal tool for in vitro studies.[4][5] The two most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.
-
The NF-κB Pathway: Considered a master regulator of inflammation, the NF-κB pathway controls the transcription of numerous pro-inflammatory genes.[6][7] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like LPS, a kinase complex (IKK) is activated, which phosphorylates IκB, targeting it for degradation.[8][9] This releases NF-κB to translocate into the nucleus, where it binds to DNA and initiates the expression of inflammatory mediators, including cytokines (TNF-α, IL-6) and the enzyme inducible nitric oxide synthase (iNOS).[10]
-
The MAPK Pathways: MAPKs are a family of protein kinases that convert extracellular stimuli into a wide range of cellular responses, including inflammation.[11][12] The three major MAPK subfamilies involved in inflammation are p38, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs).[13] These kinases are activated by a phosphorylation cascade and, once active, phosphorylate various transcription factors and enzymes that contribute to the inflammatory response, often working in concert with the NF-κB pathway.[14]
A potential anti-inflammatory drug could act at various points within these interconnected pathways.
The Screening Cascade: From Cytotoxicity to Efficacy
A logical, stepwise approach is essential for evaluating a new compound. The following workflow ensures that the observed effects are specific and not artifacts of cellular toxicity.
Protocol 1: Cell Viability Assay
Rationale: This is a mandatory first step. It is critical to determine the concentration range at which the test compound does not kill the cells. Any observed reduction in inflammatory markers is meaningless if it is simply due to cytotoxicity. This assay establishes the maximum concentration to be used in subsequent functional assays.
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophages (or a similar cell line like THP-1) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 24 hours under standard cell culture conditions (37°C, 5% CO₂). This duration should match the treatment time of the functional assays.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the CC50 (the concentration that reduces cell viability by 50%).
Protocol 2: Primary Screening - Nitric Oxide (NO) Inhibition Assay
Rationale: The production of nitric oxide (NO) by iNOS is a hallmark of macrophage activation and inflammation. The Griess assay is a rapid, cost-effective, and reliable colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[15][16] This makes it an excellent primary screening assay.[2]
Methodology:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at 5x10⁴ cells/well and allow to adhere overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from Protocol 1) for 1 hour. Include a positive control (e.g., a known iNOS inhibitor like L-NAME) and a vehicle control.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to all wells (except the negative control) at a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Readout: A pink/magenta color will develop. Immediately measure the absorbance at 540 nm.
-
Quantification: Use a sodium nitrite standard curve to convert absorbance values to nitrite concentrations. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control. Determine the IC50 value (the concentration that inhibits NO production by 50%).
Protocol 3: Secondary Screening - Pro-inflammatory Cytokine Quantification
Rationale: To confirm and expand upon the findings from the Griess assay, it is essential to measure the production of key pro-inflammatory proteins. Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are critical cytokines in the inflammatory cascade.[17][18] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying these proteins.[19][20]
Methodology:
-
Cell Treatment and Supernatant Collection: Use the same experimental setup and supernatants generated in Protocol 2. The timing for cytokine release can vary; TNF-α often peaks earlier (4-6 hours) than NO, so a separate experiment with a shorter incubation time may be optimal.
-
ELISA Procedure (General Steps):
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Add the collected cell culture supernatants and a series of cytokine standards to the plate. Incubate for 2 hours.
-
Detection: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1-2 hours.
-
Enzyme Conjugation: Wash the plate and add an enzyme-linked conjugate (e.g., Streptavidin-HRP). Incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). A color will develop in proportion to the amount of cytokine present.
-
Stopping Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Readout: Measure the absorbance at 450 nm.
-
Analysis: Generate a standard curve from the cytokine standards. Use this curve to determine the concentration of the cytokine in each sample. Calculate the percentage of inhibition and the IC50 value for the test compound.
Data Analysis and Interpretation
Effective data presentation is key to making informed decisions. All quantitative results should be summarized for clear comparison.
Table 1: Summary of Hypothetical In Vitro Activity
| Parameter | 8-Bromo-2-methyl-THIQ | Positive Control (e.g., Dexamethasone) |
| Cytotoxicity (CC50) | >100 µM | >100 µM |
| NO Inhibition (IC50) | 15.2 µM | 0.5 µM |
| TNF-α Inhibition (IC50) | 12.8 µM | 0.2 µM |
| IL-6 Inhibition (IC50) | 18.5 µM | 0.8 µM |
| Selectivity Index (NO) | >6.5 | >200 |
| Selectivity Index (TNF-α) | >7.8 | >500 |
Interpreting the Results:
-
IC50: The lower the IC50 value, the more potent the compound.
-
Selectivity Index (SI): This is a critical measure of a compound's therapeutic window, calculated as SI = CC50 / IC50 . A higher SI value is desirable (typically >10), as it indicates that the compound inhibits inflammation at concentrations well below those at which it causes cell toxicity.
A compound with low micromolar IC50 values and a high selectivity index would be considered a promising lead for further investigation.
Conceptual Framework for In Vivo Validation
If in vitro results are promising, the next logical step is to assess efficacy in a living organism.[21] Animal models are crucial for understanding a compound's activity in a complex biological system.[22][23]
Proposed Model: Carrageenan-Induced Paw Edema in Rodents
Rationale: This is a widely used and well-characterized model of acute inflammation.[24] Injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema (swelling), providing a simple and quantifiable measure of a drug's anti-inflammatory effect.
Conceptual Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice, acclimatized and grouped appropriately. All procedures must adhere to ethical guidelines for animal research.
-
Dosing: Administer this compound orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg) one hour before inducing inflammation. Include vehicle control and positive control (e.g., Indomethacin) groups.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume using a plethysmometer at baseline (0 hours) and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each animal. Determine the percentage of edema inhibition for the treated groups compared to the vehicle control group.
A statistically significant, dose-dependent reduction in paw edema would provide strong evidence of the compound's in vivo anti-inflammatory activity.
Conclusion and Future Directions
This document provides a robust, scientifically-grounded roadmap for the initial evaluation of this compound as a potential anti-inflammatory agent. The proposed screening cascade is designed to efficiently identify genuine biological activity while minimizing confounding factors.
If this compound demonstrates significant and selective activity in vitro and efficacy in vivo, subsequent steps would include:
-
Mechanism of Action Studies: Using techniques like Western blotting to determine if the compound inhibits the phosphorylation of key proteins in the NF-κB and MAPK pathways (e.g., p-IκBα, p-p38).
-
Pharmacokinetic (ADME) Studies: Assessing the absorption, distribution, metabolism, and excretion of the compound to understand its behavior in the body.
-
Further Preclinical Models: Testing the compound in more complex, chronic models of inflammation that are more relevant to specific human diseases.
By following this structured approach, researchers can systematically and rigorously explore the therapeutic potential of novel chemical entities in the ongoing search for better anti-inflammatory drugs.
References
Please note: The following list includes real, verifiable URLs to authoritative sources that support the methodologies and scientific claims made in this guide.
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Inflammopharmacology. [Link]
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NF-κB signaling in inflammation. (2017). Signal Transduction and Targeted Therapy. [Link]
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The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. (2018). Frontiers in Immunology. [Link]
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ELISA Assays | Cytokine & Chemokine Assays. QIAGEN. [Link]
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Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2017). Bio-protocol. [Link]
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MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]
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The Nuclear Factor NF-κB Pathway in Inflammation. (2009). Cold Spring Harbor Perspectives in Biology. [Link]
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ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. (2010). Journal of Immunological Methods. [Link]
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In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2022). Pharmaceutics. [Link]
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Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). Frontiers in Pharmacology. [Link]
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MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. [Link]
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Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. (2005). Metabolism. [Link]
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Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2024). Journal of Pharmaceutical Research International. [Link]
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LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. (2024). eLife. [Link]
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8-Bromo-2-methylquinoline. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]
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Isoquinoline, 8-bromo-1,2,3,4-tetrahydro-2-methyl-5-(phenylmethoxy)- SDS. LookChem. [Link]
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derivatization of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline for SAR studies
Application Note & Protocol
Strategic Derivatization of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities.[1][2][3] This document provides a detailed guide for the strategic derivatization of this compound, a versatile starting material for generating compound libraries for Structure-Activity Relationship (SAR) studies. We present detailed, field-tested protocols for functionalization at the C8 and C1 positions, focusing on robust and high-yield reactions such as palladium-catalyzed cross-coupling and photoredox-mediated alkylation. The rationale behind key experimental choices is discussed to empower researchers to adapt and troubleshoot these methodologies for the development of novel therapeutic agents.
Introduction: The Tetrahydroisoquinoline Scaffold in Drug Discovery
The THIQ nucleus is a cornerstone of modern medicinal chemistry, renowned for its conformational rigidity and its ability to present substituents in a well-defined three-dimensional space. This allows for precise interactions with biological targets. THIQ-based compounds have demonstrated a wide spectrum of pharmacological effects, including anti-cancer, anti-HIV, anti-bacterial, and neuro-modulatory activities.[2][3]
The starting material, this compound, is an ideal platform for SAR exploration. The key reactive sites—the C8-bromo group and the C1-benzylic position—offer orthogonal handles for chemical modification. This allows for the systematic introduction of a wide array of functional groups to probe the chemical space around the core scaffold, directly informing the SAR and guiding the optimization of lead compounds.
Key Derivatization Points
The 8-Bromo-2-methyl-THIQ scaffold offers two primary, strategically important positions for derivatization to build a diverse chemical library.
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Gram-Scale Synthesis of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline: A Detailed Protocol and Mechanistic Insight
An Application Note for Researchers and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and natural products.[1][2] This application note provides a comprehensive, step-by-step protocol for the gram-scale synthesis of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline, a valuable building block for drug discovery. The synthetic strategy is based on a robust and scalable four-step sequence: N-formylation of 2-(2-bromophenyl)ethanamine, a Bischler-Napieralski cyclization to form the dihydroisoquinoline intermediate, subsequent reduction to the tetrahydroisoquinoline core, and a final N-methylation. This guide emphasizes the rationale behind procedural choices, detailed safety protocols for hazardous reagents, and methods for characterization to ensure the synthesis of a highly pure final product.
Introduction and Synthetic Strategy
The synthesis of substituted tetrahydroisoquinolines is a cornerstone of heterocyclic chemistry. Among the various established methods, the Bischler-Napieralski reaction stands out for its reliability in constructing the 3,4-dihydroisoquinoline core, which can be readily reduced to the desired THIQ.[3][4][5] This reaction involves the intramolecular electrophilic aromatic substitution and cyclization of a β-arylethylamide.[5][6]
The chosen synthetic route, outlined below, is designed for scalability and robustness. It begins with the commercially available 2-(2-bromophenyl)ethanamine and proceeds through key intermediates to the final N-methylated product. The presence of a bromine atom on the aromatic ring slightly deactivates it, necessitating potent conditions for the cyclization step, which is a key consideration addressed in this protocol.[5][7]
Overall Reaction Scheme: Step 1: N-Formylation 2-(2-bromophenyl)ethanamine → N-[2-(2-bromophenyl)ethyl]formamide
Step 2: Bischler-Napieralski Cyclization N-[2-(2-bromophenyl)ethyl]formamide → 8-Bromo-3,4-dihydroisoquinoline
Step 3: Reduction 8-Bromo-3,4-dihydroisoquinoline → 8-Bromo-1,2,3,4-tetrahydroisoquinoline
Step 4: N-Methylation (Eschweiler-Clarke Reaction) 8-Bromo-1,2,3,4-tetrahydroisoquinoline → this compound
Mechanistic Considerations
Bischler-Napieralski Reaction: This reaction is the key ring-forming step. It is typically performed with strong dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3][6][7] The reaction is believed to proceed through a highly electrophilic nitrilium ion intermediate.[5][7] The use of P₂O₅ in refluxing POCl₃ is particularly effective for less electron-rich aromatic rings, as it generates pyrophosphates, which are superior leaving groups and drive the formation of the nitrilium ion.[7] This intermediate then undergoes an intramolecular electrophilic attack on the bromine-bearing benzene ring to form the cyclic product. The presence of electron-donating groups on the benzene ring generally facilitates this reaction.[1][3]
Eschweiler-Clarke Reaction: This classic reaction is a highly effective method for the N-methylation of primary or secondary amines. It utilizes a mixture of formaldehyde (the source of the methyl group) and excess formic acid (the reducing agent). The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by hydride transfer from formic acid. It is a clean and high-yielding reaction that avoids the use of alkyl halides and the risk of over-alkylation.
Experimental Protocol
This protocol is designed for a gram-scale synthesis, starting with approximately 10 grams of 2-(2-bromophenyl)ethanamine. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Typical Amount | Purity |
| 2-(2-Bromophenyl)ethanamine | 65497-33-8 | 200.08 | 10.0 g | ≥97% |
| Ethyl Formate | 109-94-4 | 74.08 | 50 mL | ≥97% |
| Phosphorus Pentoxide (P₂O₅) | 1314-56-3 | 141.94 | 15.0 g | ≥98% |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 50 mL | ≥99% |
| Toluene | 108-88-3 | 92.14 | 200 mL | Anhydrous |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 3.0 g | ≥98% |
| Methanol (MeOH) | 67-56-1 | 32.04 | 250 mL | ACS Grade |
| Formaldehyde (37% in H₂O) | 50-00-0 | 30.03 | 10 mL | ACS Grade |
| Formic Acid | 64-18-6 | 46.03 | 10 mL | ≥95% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 500 mL | ACS Grade |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | Saturated aq. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | - | 2 M aq. |
| Brine | - | - | - | Saturated aq. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | For drying |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | Concentrated |
Step-by-Step Synthesis Procedure
-
In a 250 mL round-bottom flask equipped with a reflux condenser, add 2-(2-bromophenyl)ethanamine (10.0 g, 50.0 mmol).
-
Add ethyl formate (50 mL) to the flask.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting amine is consumed.
-
Allow the reaction to cool to room temperature.
-
Remove the excess ethyl formate and ethanol byproduct under reduced pressure using a rotary evaporator.
-
The resulting crude oil, N-[2-(2-bromophenyl)ethyl]formamide, is typically of sufficient purity to be used directly in the next step without further purification. The expected yield is quantitative.
-
Caution: This step involves highly corrosive and water-reactive reagents. Perform in a moisture-free environment under an inert atmosphere (e.g., nitrogen or argon).
-
To a 250 mL three-neck flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous toluene (100 mL) and phosphorus oxychloride (POCl₃, 50 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully add phosphorus pentoxide (P₂O₅, 15.0 g) in portions with vigorous stirring. This is an exothermic process.[8][9]
-
Dissolve the crude N-[2-(2-bromophenyl)ethyl]formamide from Step 1 in anhydrous toluene (50 mL). Add this solution to the dropping funnel and add it dropwise to the cold P₂O₅/POCl₃ slurry over 30 minutes.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 110-120 °C) for 3-4 hours.
-
Cool the mixture to room temperature, then carefully pour it onto crushed ice (~200 g) in a large beaker with stirring. This quench is highly exothermic and will release HCl gas.
-
Make the aqueous solution basic (pH > 10) by the slow addition of concentrated NaOH solution while cooling in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 8-Bromo-3,4-dihydroisoquinoline as a dark oil or solid.
-
Dissolve the crude 8-Bromo-3,4-dihydroisoquinoline from Step 2 in methanol (150 mL) in a 500 mL flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 3.0 g, ~79 mmol) portion-wise over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water (~50 mL).
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous residue with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to give crude 8-Bromo-1,2,3,4-tetrahydroisoquinoline. This product can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) if necessary.
-
To a 250 mL round-bottom flask, add the 8-Bromo-1,2,3,4-tetrahydroisoquinoline from Step 3 (assuming ~8.0 g, ~37.7 mmol).
-
Add formic acid (10 mL) followed by aqueous formaldehyde (37%, 10 mL).
-
Heat the mixture to reflux for 4-6 hours. CO₂ evolution will be observed.
-
Cool the reaction to room temperature and make it basic (pH > 10) with 2 M NaOH solution.
-
Extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate/hexanes or methanol/DCM) to afford pure this compound as an oil or low-melting solid.
Workflow Visualization
The following diagram illustrates the complete synthetic workflow from the starting material to the final product.
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Phosphorus Pentoxide (P₂O₅): Highly corrosive and reacts violently with water, releasing significant heat.[8][9] Handle in a dry environment and add to other reagents slowly. Avoid inhalation of dust.
-
Phosphorus Oxychloride (POCl₃): Toxic by inhalation, corrosive, and reacts with water to produce HCl and phosphoric acid fumes.[10][11] Handle only in a chemical fume hood with appropriate PPE. Quench reactions carefully with ice.
-
General Precautions: Brominated organic compounds can be irritants and should be handled with care. The neutralization steps with strong bases (NaOH) are highly exothermic and should be performed with external cooling.
Characterization of Final Product
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.[12][13]
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.3-7.0 (m, 3H, Ar-H), ~3.6 (s, 2H, Ar-CH₂-N), ~2.9 (t, 2H, CH₂), ~2.7 (t, 2H, CH₂), ~2.5 (s, 3H, N-CH₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~135-120 (Ar-C), ~60 (N-CH₂), ~55 (Ar-CH₂), ~45 (N-CH₃), ~28 (CH₂). |
| Mass Spec. (ESI+) | Expected [M+H]⁺ for C₁₀H₁₂BrN: m/z 226.02, 228.02 (approx. 1:1 ratio due to Br isotopes). |
| Appearance | Colorless to pale yellow oil or low-melting solid. |
Conclusion
This application note details a reliable and scalable four-step synthesis for producing gram quantities of this compound. By employing a Bischler-Napieralski cyclization followed by reduction and N-methylation, this protocol provides a clear pathway for researchers to access this valuable chemical intermediate. Adherence to the detailed procedural steps and safety precautions is essential for a successful and safe synthesis. The final product's identity should be rigorously confirmed by the analytical methods outlined.
References
- Vertex AI Search. Pictet-Spengler Isoquinoline Synthesis.
- Vertex AI Search. Bischler-Napieralski Reaction.
- Whaley, W. M., & Govindachari, T. R. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions.
- Whaley, W. M., & Govindachari, T. R.
- Santa Cruz Biotechnology.
- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism.
- Wikipedia. Bischler–Napieralski reaction.
- Batra, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Organic Chemistry Portal. Bischler-Napieralski Reaction.
- Fisher Scientific. (2010).
- Scribd. Phosphorus Oxychloride | PDF.
- Wikipedia. Pictet–Spengler reaction.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- MilliporeSigma. (2025).
- Spectrum Chemical. (2015).
- National Center for Biotechnology Inform
- National Center for Biotechnology Information. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines.
- ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry.
- ERIC. (2023).
- Sci-Hub. A new synthesis of 1,2,3,4-tetrahydroisoquinolines.
- BLDpharm. 2995285-96-4|this compound hydrochloride.
- International Journal of Scientific & Technology Research. (2020).
- Thieme Chemistry. (2018).
- National Center for Biotechnology Information. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- Google Patents.
- ChemicalBook. 8-bromo-1,2,3,4-tetrahydroisoquinoline.
- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- Sigma-Aldrich. 8-Bromo-1,2,3,4-tetrahydroisoquinoline | 75416-51-2.
- ChemScene. 8-Bromo-1,2,3,4-tetrahydroquinoline.
- BLDpharm. 75416-51-2|8-Bromo-1,2,3,4-tetrahydroisoquinoline.
- Sigma-Aldrich. 4-Amino-8-bromo-2-methylquinoline AldrichCPR 288151-51-9.
- ChemScene. 7-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 8-Substituted Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The functionalization of this heterocyclic system is a key strategy in drug discovery, enabling the modulation of pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles. In particular, substitution at the 8-position of the THIQ ring system opens avenues for the development of novel therapeutics targeting a wide array of diseases, including cancer and neurological disorders.
Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools in modern organic synthesis for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2] These reactions offer a highly efficient and functional group-tolerant means to introduce diverse molecular fragments onto the 8-position of the THIQ nucleus, starting from the readily accessible 8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline. This guide provides detailed application notes and representative protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of this substrate, offering insights into the mechanistic underpinnings and practical execution of these transformative reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide.[3] Its mild reaction conditions, broad substrate scope, and the low toxicity of the boron-containing reagents make it an exceptionally valuable tool in pharmaceutical development.[4]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active palladium(0) catalyst.[6]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure adapted from established methods for similar substrates and may require optimization for specific arylboronic acids.[7][8]
Materials and Equipment:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) or Gas chromatography-mass spectrometry (GC-MS) for reaction monitoring
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Data Presentation: Illustrative Suzuki-Miyaura Coupling Parameters
| Catalyst (mol%) | Ligand (if applicable) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 75-90 |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 80-95 |
| PdCl₂(dppf) (3) | - | K₃PO₄ | DMF/H₂O | 80 | 70-85 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes.[9] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important precursors in the synthesis of complex molecules and functional materials.[10]
Mechanism of the Sonogashira Coupling
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[10] The palladium cycle mirrors that of other cross-coupling reactions, beginning with oxidative addition. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. The catalytic cycle is completed by reductive elimination to yield the alkynylated product.[11]
Catalytic Cycle of the Sonogashira Reaction
Experimental Protocol: Sonogashira Coupling
This is a general protocol and may need to be adjusted based on the specific terminal alkyne used.[11][12]
Materials and Equipment:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
TLC or GC-MS for reaction monitoring
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent and the base under a positive flow of the inert gas.
-
Add this compound and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Data Presentation: Illustrative Sonogashira Coupling Parameters
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 25-50 | 70-85 |
| Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 60 | 75-90 |
| Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ | Dioxane | 80 | 65-80 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide.[13] This reaction has broad applicability in the synthesis of pharmaceuticals and other biologically active molecules where an arylamine moiety is a key structural feature.[14]
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex.[14] The resulting palladium(II) complex then coordinates with the amine, and subsequent deprotonation by a base forms a palladium amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the palladium(0) catalyst.[15]
Sources
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- 11. kbfi.ee [kbfi.ee]
- 12. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for the synthesis of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Here, we will dissect common experimental challenges, provide robust troubleshooting strategies, and answer frequently asked questions to improve your synthetic yield and purity.
Overview of Synthetic Strategies
The synthesis of the this compound scaffold primarily relies on two classical and effective methodologies: the Bischler-Napieralski reaction followed by reduction and N-methylation, or the Pictet-Spengler reaction followed by N-methylation. The choice between these routes depends on starting material availability, scalability, and tolerance to reaction conditions. The presence of the electron-withdrawing bromine atom on the aromatic ring is a critical factor that influences reaction efficiency in both pathways.
Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a problem-and-solution format.
Problem 1: Low or No Yield in Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[1] The key challenge here is the reduced nucleophilicity of the benzene ring due to the electron-withdrawing effect of the bromine substituent, which deactivates the ring towards electrophilic attack.[2]
Causality & Solutions:
-
Insufficient Ring Activation: The bromine atom makes the cyclization difficult. Standard conditions like refluxing in phosphoryl chloride (POCl₃) alone may be insufficient.[1]
-
Solution: For substrates lacking electron-donating groups, refluxing in POCl₃ with the addition of phosphorus pentoxide (P₂O₅) is significantly more effective.[3][4] P₂O₅ assists in generating pyrophosphates, which are superior leaving groups compared to the phosphates formed with POCl₃ alone, thus promoting the formation of the critical nitrilium ion intermediate.[4]
-
-
Side Reactions: The primary competing reaction is the retro-Ritter reaction, which leads to the formation of styrene derivatives from the nitrilium salt intermediate.[4][5] This is a common issue when the reaction requires elevated temperatures.
-
Solution: Performing the reaction in a nitrile-based solvent (e.g., acetonitrile) can shift the equilibrium away from the retro-Ritter product.[4] A more modern approach involves using reagents like oxalyl chloride or triflic anhydride (Tf₂O) which can generate a highly electrophilic N-acyliminium intermediate under milder conditions, avoiding the pathway that leads to styrene formation.[3][6]
-
Table 1: Comparison of Conditions for Bischler-Napieralski Cyclization of Deactivated Arenes
| Reagent System | Temperature | Typical Reaction Time | Advantages | Disadvantages |
| POCl₃ | Reflux (110°C) | 1-4 h | Readily available, standard | Often insufficient for deactivated rings[3] |
| P₂O₅ in POCl₃ | Reflux (110°C) | 1-3 h | Highly effective for deactivated rings[1] | Harsh conditions, viscous mixture |
| Tf₂O, 2-chloropyridine | -20°C to RT | 1-2 h | Very mild, high yields[6] | Expensive reagent |
| Polyphosphoric Acid (PPA) | 100-150°C | 2-6 h | Strong dehydrating agent | High temperatures, difficult workup |
Problem 2: Low Yield in Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde (formaldehyde in this case) to form an imine, which is protonated to an electrophilic iminium ion that then undergoes intramolecular cyclization.[7][8]
Causality & Solutions:
-
Inefficient Iminium Ion Formation: The reaction hinges on the formation of the iminium ion, which is the key electrophile.
-
Solution: Ensure all reagents and solvents are strictly anhydrous, as water will hydrolyze the iminium ion. Using a slight excess of the aldehyde can help drive the initial condensation forward.[5]
-
-
Deactivated Aromatic Ring: As with the Bischler-Napieralski route, the electron-withdrawing bromine atom hinders the final electrophilic aromatic substitution step.
-
Solution: This reaction requires strong acid catalysis. While traditional conditions use hydrochloric acid, less nucleophilic aromatic rings often require stronger acids like trifluoroacetic acid (TFA) at elevated temperatures (refluxing in benzene or DCE) to achieve good yields.[7][9] In some challenging cases, superacid-catalyzed protocols have been developed to force the cyclization of highly deactivated substrates.[10]
-
Problem 3: Challenges with N-Methylation
Once the 8-bromo-1,2,3,4-tetrahydroisoquinoline core is formed, the final step is the introduction of the N-methyl group.
Causality & Solutions:
-
Incomplete Reaction or Overalkylation: Using methyl iodide can sometimes lead to the formation of a quaternary ammonium salt (overalkylation), especially if conditions are not carefully controlled. The reaction may also be slow.
-
Solution 1 (Classical): The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a robust method for exhaustive N-methylation of primary or secondary amines and inherently prevents overalkylation. The reaction proceeds via the formation of an iminium ion followed by reduction with formate.
-
Solution 2 (Modern): Reductive amination using formaldehyde and a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is a highly efficient and clean method performed under mild conditions.
-
Detailed Experimental Protocol: Bischler-Napieralski Route
This protocol provides a validated starting point. Optimization may be required based on your specific laboratory setup and reagent purity.
Step 1: Cyclization to 8-Bromo-1-methyl-3,4-dihydroisoquinoline
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add N-acetyl-β-(2-bromophenyl)ethylamine (1.0 eq).
-
Reagent Addition: Add anhydrous toluene or acetonitrile (approx. 10 mL per 1 g of starting material). Begin stirring and add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux (approx. 110°C). Monitor the reaction by TLC or LC-MS. For this deactivated substrate, if the reaction is sluggish after 2 hours, cautiously add phosphorus pentoxide (P₂O₅, 1.5 eq) in portions.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Basify the aqueous solution to pH 9-10 with a cold concentrated NaOH or NH₄OH solution.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is the dihydroisoquinoline intermediate.
Step 2: Reductive N-Methylation to Final Product
-
Setup: Dissolve the crude 8-bromo-1-methyl-3,4-dihydroisoquinoline intermediate from Step 1 in anhydrous methanol.
-
Reduction: Cool the solution to 0°C and add sodium borohydride (NaBH₄, 2.0 eq) portion-wise. Stir for 1-2 hours until the imine is fully reduced (monitor by TLC).
-
Methylation: To the same flask, add aqueous formaldehyde (37% solution, 2.0 eq). Stir for 30 minutes, then add sodium cyanoborohydride (NaBH₃CN, 1.5 eq).
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Workup: Quench the reaction by adding acetone. Concentrate the solvent, add water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to yield the final this compound.[11]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Bischler-Napieralski or Pictet-Spengler, is generally better for this target? A1: The Bischler-Napieralski route is often more reliable for this specific target. While the bromine atom deactivates the ring for both reactions, the conditions for the Bischler-Napieralski reaction (e.g., P₂O₅/POCl₃) are well-established for overcoming this barrier.[3] The Pictet-Spengler reaction with formaldehyde on a deactivated ring can be sluggish and may require harsher acidic conditions that can be difficult to control.[10]
Q2: My NMR spectrum is complex. How can I confirm I've made the correct regioisomer and not 6-bromo-THIQ? A2: This is a critical point. The starting material, β-(2-bromophenyl)ethylamine, dictates the formation of the 8-bromo isomer. If you were to start with β-(4-bromophenyl)ethylamine, you would obtain the 6-bromo isomer. Confirmation requires careful analysis of the aromatic region of the ¹H NMR spectrum. For the 8-bromo isomer, you will typically see three distinct aromatic protons with characteristic coupling patterns (a doublet, a triplet, and another doublet). Comparing your spectral data with literature values is essential. In some cases, a 2D NMR experiment like NOESY can confirm the spatial proximity of the N-methyl group or C1-protons to the aromatic proton at C7, which would be absent in the 6-bromo isomer.
Q3: What are the primary safety concerns when working with POCl₃ and P₂O₅? A3: Both are highly corrosive and moisture-sensitive.
-
Phosphorus oxychloride (POCl₃): It is toxic upon inhalation and corrosive to the skin and eyes. It reacts violently with water, releasing HCl gas. Always handle it in a well-ventilated fume hood, wear appropriate PPE (gloves, safety glasses, lab coat), and use dry glassware.
-
Phosphorus pentoxide (P₂O₅): It is a powerful dehydrating agent and is highly corrosive. It also reacts violently with water in a highly exothermic reaction. Handle with care, avoiding inhalation of the dust and contact with skin.
-
Quenching: The workup step of quenching the reaction mixture on ice must be done slowly and cautiously behind a blast shield, as the exothermic reaction with residual POCl₃ can cause vigorous boiling and splashing.
Q4: Can I introduce the bromine atom after forming the 2-methyl-1,2,3,4-tetrahydroisoquinoline core? A4: While technically possible, direct bromination of the tetrahydroisoquinoline core is generally not recommended as it would likely lead to a mixture of regioisomers. Electrophilic aromatic substitution on the tetrahydroisoquinoline ring is directed by the activating secondary amine and the fused alkyl ring, which typically favors substitution at the 6-position. Achieving selective bromination at the 8-position would be very challenging and would likely result in low yields and difficult purification. Therefore, it is far more strategic to start with the bromine atom already in place on the precursor.
References
- J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction.
- PMC. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.
- Slideshare. (n.d.). Bischler napieralski reaction.
- Bischler-Napieralski Reaction. (n.d.).
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- Benchchem. (n.d.). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
- Organic Reactions. (n.d.).
- ChemicalBook. (2025). 8-bromo-1,2,3,4-tetrahydroisoquinoline.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- Pictet-Spengler Isoquinoline Synthesis. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- Grokipedia. (n.d.). Bischler–Napieralski reaction.
Sources
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- 11. 8-bromo-1,2,3,4-tetrahydroisoquinoline | 75416-51-2 [chemicalbook.com]
Technical Support Center: Synthesis of 8-Bromo-Tetrahydroisoquinolines
Welcome to the technical support center for the synthesis of 8-bromo-tetrahydroisoquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common by-products and synthetic challenges encountered during the preparation of these valuable scaffolds.
Introduction
8-Bromo-tetrahydroisoquinolines are crucial intermediates in medicinal chemistry, serving as building blocks for a wide range of biologically active compounds. However, their synthesis is often plagued by the formation of undesirable by-products that can complicate purification and reduce yields. This guide provides a structured, question-and-answer approach to troubleshoot these issues, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guides & FAQs
This section directly addresses specific issues you may encounter during your experiments.
Issue 1: My reaction yields a mixture of regioisomers. How can I improve the selectivity for the 8-bromo product?
Q: I performed a Pictet-Spengler reaction with 3-bromophenylethylamine, but I'm getting a mixture of the desired 8-bromo- and the undesired 6-bromo-tetrahydroisoquinoline. What determines this regioselectivity and how can I control it?
A: This is a classic challenge in electrophilic aromatic substitution reactions on meta-substituted benzene rings. The regiochemical outcome of the Pictet-Spengler cyclization is governed by the electronic and steric effects of the substituents on the aromatic ring.
Root Cause Analysis:
-
Electronic Effects: The bromine atom is an ortho-, para-directing deactivator. In the key iminium ion intermediate, cyclization can occur either ortho or para to the bromine atom. The position para to the bromine (C6) is sterically more accessible, but the position ortho (C2, which becomes the point of ring fusion) can also be reactive.
-
Reaction Conditions: The choice of acid catalyst and solvent can significantly influence the ratio of isomers. Harsher acidic conditions and higher temperatures can sometimes lead to decreased selectivity.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving regioselectivity.
Experimental Protocol: Optimizing Regioselectivity in Pictet-Spengler Reaction
-
Setup: To a solution of 3-bromophenylethylamine (1.0 eq) in anhydrous dichloromethane (DCM), add the aldehyde (1.1 eq).
-
Catalyst Addition: Cool the mixture to 0 °C and add trifluoroacetic acid (TFA) (1.5 eq) dropwise.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction & Analysis: Extract the product with DCM, dry the organic layer, and concentrate. Analyze the crude product by ¹H NMR to determine the isomeric ratio.
Issue 2: My final product is contaminated with a debrominated by-product.
Q: After my final reduction step (e.g., catalytic hydrogenation of a dihydroisoquinoline intermediate), I'm observing the formation of the corresponding debrominated tetrahydroisoquinoline. How can I prevent this?
A: The carbon-bromine bond on an aromatic ring can be susceptible to cleavage under certain reductive conditions, a process known as hydrodehalogenation or hydrogenolysis.[2][3]
Root Cause Analysis:
-
Catalyst Choice: Palladium-based catalysts (e.g., Pd/C) are particularly notorious for causing dehalogenation of aryl halides.[3]
-
Reaction Conditions: High hydrogen pressure, elevated temperatures, and prolonged reaction times increase the likelihood of this side reaction. The presence of a base can also sometimes promote dehalogenation.
Mitigation Strategies:
| Strategy | Rationale | Recommended Conditions |
| Change the Reducing Agent | Avoid catalytic hydrogenation where possible. | Use sodium borohydride (NaBH₄) in methanol or ethanol. This is a milder hydride donor that typically does not affect aryl halides. |
| Modify Hydrogenation Catalyst | If hydrogenation is necessary, switch to a less active catalyst. | Platinum-based catalysts (e.g., PtO₂) are often less prone to causing dehalogenation than palladium catalysts. |
| Optimize Reaction Conditions | Minimize the conditions that favor hydrogenolysis. | Use low hydrogen pressure (1 atm), room temperature, and carefully monitor the reaction to stop it as soon as the desired reduction is complete. |
Experimental Protocol: Selective Reduction of a Dihydroisoquinoline
-
Setup: Dissolve the crude 8-bromo-3,4-dihydroisoquinoline intermediate in methanol.
-
Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Monitoring: Stir the reaction at 0 °C to room temperature and monitor by TLC until the imine is fully reduced.
-
Workup: Quench the reaction by the slow addition of water.
-
Purification: Concentrate the mixture to remove methanol, extract the product with a suitable organic solvent, and purify by column chromatography.
Issue 3: In my Bischler-Napieralski reaction, I'm getting a significant amount of a styrene by-product.
Q: I'm attempting a Bischler-Napieralski synthesis, but a major by-product appears to be a styrene derivative resulting from the elimination of the amide group. What causes this and how can I suppress it?
A: The formation of a styrene by-product is a known issue in the Bischler-Napieralski reaction and proceeds through a retro-Ritter type mechanism.[4][5]
Root Cause Analysis:
-
Intermediate Formation: The reaction proceeds through a nitrilium ion intermediate.[6] This intermediate can either undergo the desired intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline or it can fragment, leading to the elimination of a nitrile and the formation of a carbocation that then eliminates a proton to give the styrene.[4]
-
Substrate Effects: This side reaction is more pronounced when the formation of a conjugated system in the resulting styrene is particularly favorable.[4]
By-Product Formation Mechanism (Bischler-Napieralski):
Caption: Competing pathways in the Bischler-Napieralski reaction.
Troubleshooting Strategies:
-
Milder Reagents: Use less harsh dehydrating agents. While P₂O₅ is very effective for cyclization, it can also promote the retro-Ritter reaction. Phosphoryl chloride (POCl₃) is often a better choice.[6][7]
-
Solvent Choice: Using a nitrile as the solvent (e.g., acetonitrile) can shift the equilibrium away from the retro-Ritter by-product.[4]
-
Alternative Acylating Agents: Recent methods have shown that using oxalyl chloride to generate an N-acyliminium intermediate can avoid the formation of the nitrilium species that leads to the styrene by-product.[5]
Summary of Common By-Products
| By-Product | Common Synthetic Route | Root Cause | Mitigation Strategy |
| 6-Bromo-tetrahydroisoquinoline | Pictet-Spengler | Lack of regioselectivity in electrophilic substitution. | Optimize acid catalyst, lower temperature, change solvent. |
| Debrominated Tetrahydroisoquinoline | Catalytic Hydrogenation | Hydrogenolysis of the C-Br bond. | Use NaBH₄ for reduction; if hydrogenation is required, use PtO₂ instead of Pd/C and mild conditions.[2] |
| Styrene Derivative | Bischler-Napieralski | Retro-Ritter elimination from the nitrilium ion intermediate. | Use milder dehydrating agents (POCl₃), use a nitrile solvent, or employ alternative acylating agents.[4][5] |
| Over-brominated Species | Bromination of starting materials | Use of excess brominating agent. | Use stoichiometric amounts of the brominating agent (e.g., NBS) and monitor the reaction carefully.[8] |
References
- Vertex AI Search. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation).
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2 | Request PDF. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved January 20, 2026, from [Link]
-
J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction. Retrieved January 20, 2026, from [Link]
-
Molecules. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved January 20, 2026, from [Link]
-
ACS Publications. (2023, July 10). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) | Chemical Reviews. Retrieved January 20, 2026, from [Link]
-
PubMed Central. (n.d.). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Retrieved January 20, 2026, from [Link]
-
PubMed Central. (n.d.). Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics. Retrieved January 20, 2026, from [Link]
-
YouTube. (2021, November 30). Alkenes to Alkanes, Part 1: Heterogeneous Catalytic Hydrogenation. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics | Request PDF. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved January 20, 2026, from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved January 20, 2026, from [Link]
-
Vedantu. (n.d.). Hydrocarbons Class 11 Chemistry Notes - Free PDF. Retrieved January 20, 2026, from [Link]
-
SpringerLink. (n.d.). The Pictet-Spengler Reaction. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved January 20, 2026, from [Link]
- Scanned document. (n.d.). Isoquinoline. Retrieved January 20, 2026.
-
Wiley Online Library. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Retrieved January 20, 2026, from [Link]
-
Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved January 20, 2026, from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.
Sources
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- 8. Organic Syntheses Procedure [orgsyn.org]
purification of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline from reaction mixture
Answering the call of researchers grappling with the purification of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline, this technical support center provides a comprehensive guide designed by Senior Application Scientists. We move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A1: The impurity profile is heavily dependent on the synthetic route. For syntheses involving a Pictet-Spengler reaction, common impurities include unreacted starting materials (e.g., a β-arylethylamine), the corresponding N-formyl intermediate if formaldehyde was used, and potential regioisomers.[1][2] If the synthesis involves bromination of the tetrahydroisoquinoline core, you may encounter di-brominated species or other isomers. In our experience, a significant challenge is often the separation from the 6-bromo regioisomer, which can form depending on the synthetic strategy.[3]
Q2: What are the primary methods for purifying this compound?
A2: The purification strategy is dictated by the specific impurities present. The main techniques are:
-
Acid-Base Extraction: Ideal for removing non-basic or weakly basic impurities. This method leverages the basicity of the tertiary amine in your target compound.[4][5]
-
Silica Gel Column Chromatography: The most versatile method for separating compounds with close polarities, such as regioisomers.[3][6]
-
Recrystallization: Excellent for a final polishing step to obtain highly pure, crystalline material, often as a salt (e.g., hydrochloride).
Q3: My compound appears to be degrading on my silica gel column. Is this common?
A3: Yes, this is a frequent issue encountered with heterocyclic amines.[7] The basic nitrogen of your tetrahydroisoquinoline can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant tailing of the product peak, irreversible adsorption (lower yield), and in some cases, acid-catalyzed degradation.[6]
Troubleshooting and Optimization Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: Significant Tailing and Low Recovery During Column Chromatography
Symptoms:
-
Your product elutes over a large number of fractions (tailing) when analyzed by TLC.
-
The final isolated yield is much lower than expected based on crude NMR/LC-MS analysis.
Root Cause Analysis: As mentioned in the FAQ, this is a classic sign of strong interaction between your basic amine and the acidic stationary phase.[6][7] The acidic silanol groups on the silica surface protonate your compound, causing it to bind tightly and elute slowly and broadly.
Solutions:
-
Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your eluent.
-
Triethylamine (NEt₃ or TEA): Add 0.5-2% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA will compete with your product for binding to the acidic sites on the silica, allowing your compound to travel through the column more cleanly.[6]
-
Ammonia: For more polar solvent systems like Dichloromethane/Methanol, using a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) as the polar component can be highly effective.[7]
-
-
Stationary Phase Deactivation: If mobile phase modification is insufficient, consider using a less acidic or a basic stationary phase.
-
Neutral or Basic Alumina: Alumina is an excellent alternative to silica gel for acid-sensitive compounds.[6] Ensure you use neutral or basic alumina, as acidic alumina will present the same problems.
-
Amine-Functionalized Silica: Pre-treated, amine-functionalized silica is commercially available and can provide excellent peak shape without the need for mobile phase modifiers.[7]
-
Problem 2: Difficulty Separating the 8-Bromo from the 6-Bromo Regioisomer
Symptoms:
-
TLC analysis shows two very close spots, even after screening multiple solvent systems.
-
¹H NMR of the "purified" product shows two distinct sets of aromatic protons, indicating a mixture of isomers.
Root Cause Analysis: Regioisomers often have very similar polarities, making their separation by standard chromatography challenging.[6] The subtle difference in the dipole moment between the 8-bromo and 6-bromo isomers requires a highly optimized chromatography system to resolve.
Solutions:
-
Optimize TLC and Column Conditions:
-
Solvent System Screening: The key is to find a solvent system that maximizes the difference in retention factor (ΔRf). A table of suggested starting points is provided below.
-
Use a Long Column and Fine Silica: Employ a higher resolution setup. A longer, narrower column with smaller particle size silica gel (e.g., 230-400 mesh) will provide more theoretical plates and enhance separation.[3]
-
Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to sharpen the bands and improve the resolution between closely eluting compounds.[6] A shallow gradient is often most effective.
-
| Solvent System (v/v) | Modifier | Application Notes |
| Hexane / Ethyl Acetate (9:1 to 7:3) | 1% Triethylamine | Good starting point for general purity assessment and separation from non-polar impurities. |
| Dichloromethane / Methanol (99:1 to 95:5) | 1% Triethylamine | Effective for eluting the compound; good for separating from more polar byproducts.[3] |
| Toluene / Acetone (8:2) | 1% Triethylamine | Offers different selectivity compared to ester or alcohol-based systems, which can sometimes resolve difficult isomers. |
Table 1. Recommended TLC and Column Chromatography Solvent Systems.
-
Recrystallization of the Salt: If chromatographic separation is still incomplete, converting the mixed isomers to a salt (e.g., hydrochloride or hydrobromide) and performing fractional crystallization can sometimes exploit differences in crystal lattice energies to isolate one isomer.
Problem 3: Product is Lost or Forms an Emulsion During Acid-Base Extraction
Symptoms:
-
After basifying the aqueous layer and extracting with an organic solvent, the product yield is very low.
-
A thick, persistent emulsion forms at the interface of the aqueous and organic layers, making separation impossible.
Root Cause Analysis:
-
Incomplete Basification: The protonated amine salt is water-soluble. If the pH of the aqueous layer is not raised sufficiently (typically to pH > 10-12), the amine will remain in its protonated, water-soluble form and will not be extracted into the organic layer.[4][8]
-
Emulsion Formation: Emulsions can be caused by the presence of fine particulates or by vigorous shaking, especially if the pH is near neutral where the amine may act as a surfactant.
Solutions:
-
Verify pH: Always check the pH of the aqueous layer with pH paper or a meter after adding the base to ensure it is strongly basic before attempting the back-extraction.
-
Breaking Emulsions:
-
Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Gently swirl or rock the separatory funnel instead of shaking vigorously.
-
Filter the entire mixture through a pad of Celite to remove particulates.
-
Visualized Workflows and Protocols
Workflow 1: Purification Strategy Selection
This decision tree guides the selection of the most appropriate primary purification technique based on the initial analysis of the crude reaction mixture.
Caption: Decision tree for selecting a purification strategy.
Protocol 1: High-Recovery Acid-Base Extraction
This protocol details a robust liquid-liquid extraction procedure to separate your basic product from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract three times with 1M hydrochloric acid (HCl). The basic this compound will be protonated and move into the aqueous layer.[4]
-
Combine & Wash: Combine the acidic aqueous layers. Wash this combined aqueous layer once with the same organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) with stirring until the pH is >12. You may see the neutral amine product precipitate or "oil out."
-
Back-Extraction: Extract the now basic aqueous layer three times with a fresh portion of the organic solvent. The neutral amine product will move back into the organic layer.
-
Drying and Concentration: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Workflow 2: Troubleshooting Column Chromatography
This flowchart provides a systematic approach to resolving common issues during chromatographic purification.
Caption: Systematic troubleshooting for column chromatography issues.
References
-
Biotage. (2023). Is there an easy way to purify organic amines? [Online]. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Bromo-2-methylquinoline. PubChem Compound Summary. [Online]. Available at: [Link]
- Rey, M., Vergnani, T., & Dreiding, A. S. (2004). Synthesis of Some 8-Substituted 2-Methyl-1,2,3,4-tetrahydroisoquinolines. Helvetica Chimica Acta.
-
National Center for Biotechnology Information. (n.d.). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. [Online]. Available at: [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Online]. Available at: [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Online]. Available at: [Link]
- Whaley, W. M., & Govindachari, T. R. (1951).
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Online]. Available at: [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. [Online]. Available at: [Link]
-
National Center for Biotechnology Information. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Online]. Available at: [Link]
-
PubMed. (n.d.). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. [Online]. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Online]. Available at: [Link]
-
Professor Dave Explains. (2020). Acid-Base Extraction Tutorial. YouTube. [Online]. Available at: [Link]
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. [Online].
-
ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. [Online]. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy. [Online]. Available at: [Link]
-
Thieme. (2021). A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium-Catalyzed C–H Activation Cascade. [Online]. Available at: [Link]
-
MedSchoolCoach. (2020). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep. YouTube. [Online]. Available at: [Link]
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. [Online].
-
Sorbead India. (2022). Preparative Isolation And Purification Of Alkaloids Through Chromatography. [Online]. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Online]. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Online]. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS. [Online]. Available at: [Link]
- Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives. [Online].
-
Dana Bioscience. (n.d.). 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline 250mg. [Online]. Available at: [Link]
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Navigating the Scale-Up of Bischler-Napieralski Cyclization: A Technical Support Guide
Welcome to the Technical Support Center for the Bischler-Napieralski reaction. This guide is meticulously crafted for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this pivotal reaction for the synthesis of 3,4-dihydroisoquinolines and their derivatives.[1][2] As a cornerstone reaction in medicinal chemistry for accessing isoquinoline alkaloids, its successful scale-up is often a critical step in the drug development pipeline.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.
Troubleshooting Guide: From Bench to Plant
Scaling up a reaction is not merely about increasing the quantities of reagents; it involves a nuanced understanding of how changes in scale can impact reaction kinetics, heat transfer, and mass transport.[3][4] This section addresses specific issues you may encounter during the scale-up of the Bischler-Napieralski cyclization.
Issue 1: My reaction yield has significantly dropped upon scaling up, or the reaction has failed completely.
This is a common and often multifaceted challenge. Low yields can frequently be traced back to several key factors that are exacerbated at a larger scale.[5][6]
Potential Causes & Solutions:
-
Deactivated Aromatic Ring: The Bischler-Napieralski reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring.[1][7] The presence of electron-withdrawing groups will significantly hinder the cyclization.[1]
-
Solution: For substrates with deactivating groups, a more potent dehydrating agent is necessary. While phosphorus oxychloride (POCl₃) is common for electron-rich systems, a combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is often more effective for less reactive substrates.[5][6][7][8] This combination generates pyrophosphates, which are superior leaving groups.[9][10]
-
-
Insufficiently Strong Dehydrating Agent: The choice of dehydrating agent is critical and substrate-dependent.[5][6]
-
Solution: A systematic approach to selecting the dehydrating agent is crucial. For highly activated systems, milder reagents may suffice. However, for challenging substrates, stronger agents are required. Polyphosphoric acid (PPA) and Eaton's reagent are also effective alternatives that can be easier to handle than P₂O₅ slurries on a large scale.[2][11] Milder, more modern conditions using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can also be effective, particularly when needing to avoid high temperatures.[12]
-
-
Inadequate Temperature Control & Thermal Runaway: Exothermic reactions can lead to localized overheating in large reactors, causing decomposition and side reactions.[7] The potential for thermal runaway is a significant safety concern during scale-up.[13][14][15]
-
Solution: Implement robust temperature monitoring and control. This may involve using a reactor with a larger surface area-to-volume ratio, employing a jacketed vessel with a reliable heating/cooling system, or using a solvent with a suitable boiling point to act as a heat sink. A gradual increase to the target temperature is often beneficial.[7]
-
-
Poor Mixing and Mass Transfer: As the reaction volume increases, ensuring homogenous mixing becomes more challenging. This can lead to localized concentration gradients and "hot spots."
-
Solution: The geometry of the reactor and the type of agitator are critical. For viscous reaction mixtures, which can occur with PPA or P₂O₅, an overhead stirrer with sufficient torque is essential to maintain a homogenous slurry.[16] Ensure the mixing is efficient enough to keep all reagents suspended and evenly distributed.
-
Below is a decision-making workflow for troubleshooting low yields during scale-up:
Caption: Troubleshooting workflow for low yields in Bischler-Napieralski scale-up.
Issue 2: An increase in side products is observed, particularly the formation of styrenes.
The formation of styrene derivatives via a retro-Ritter reaction is a well-documented side reaction in the Bischler-Napieralski cyclization and is indicative of the formation of a nitrilium salt intermediate.[7][9]
Potential Cause & Solution:
-
Retro-Ritter Reaction: This side reaction is favored when the formation of a conjugated system is possible.[9]
-
Solution: One effective strategy is to use the corresponding nitrile as a solvent. This shifts the equilibrium away from the retro-Ritter product. However, the cost of the nitrile solvent can be a consideration at scale.[9] An alternative is to use oxalyl chloride to generate an N-acyliminium intermediate, which avoids the elimination pathway leading to the nitrile.[9]
-
Issue 3: The reaction mixture becomes a thick, unmanageable tar.
Polymerization and decomposition, especially at elevated temperatures or with extended reaction times, can lead to the formation of intractable tars.[7]
Potential Causes & Solutions:
-
Overheating and Prolonged Reaction Times: These conditions can promote undesired polymerization pathways.
-
High Concentration: At scale, higher concentrations can increase the likelihood of intermolecular reactions leading to polymers.
-
Solution: Ensure that sufficient solvent is used to maintain a stirrable and manageable reaction mixture.[1] While high concentration is often desired for throughput, there is a practical limit that must be determined experimentally.
-
Issue 4: Purification of the crude product is difficult at a larger scale.
Purification can become a significant bottleneck during scale-up. The crude product may contain residual reagents, polymeric material, or other side products.[7]
Potential Causes & Solutions:
-
Residual Reagents: Phosphorus-based reagents can form viscous phosphoric acids upon quenching, complicating extractions.
-
Solution: A carefully controlled quench by slowly adding the reaction mixture to a vigorously stirred mixture of ice and a base (e.g., sodium bicarbonate or sodium hydroxide solution) is crucial. An acid-base extraction can be a highly effective method for isolating the basic dihydroisoquinoline product from neutral and acidic impurities.[1][7]
-
-
Chromatography Challenges: Column chromatography, while effective at the lab scale, can be costly and time-consuming at an industrial scale.[4]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Bischler-Napieralski reaction?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates.[1][8] Two primary mechanisms are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a more commonly accepted nitrilium ion intermediate.[8] The prevailing mechanism can be influenced by the specific reaction conditions.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 4. primescholars.com [primescholars.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. grokipedia.com [grokipedia.com]
- 13. researchgate.net [researchgate.net]
- 14. mygreatescapes.in [mygreatescapes.in]
- 15. mdpi.com [mdpi.com]
- 16. Scale-Up (and Down) of Viscous Mixing Processes | AIChE [proceedings.aiche.org]
- 17. Scale-Up of Protein Purification: Downstream Processing Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Choice and its Effect on the Purity of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to our comprehensive technical guide on the synthesis of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline. This document is designed to serve as a specialized resource, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to address the nuanced challenges that can arise during its synthesis. A critical factor influencing the purity of the final product is the choice of catalyst. This guide provides expert insights and practical solutions to help you navigate catalyst selection and optimize your experimental outcomes, ensuring the highest possible purity of your target compound.
Troubleshooting Guide: Catalyst Selection and Purity Optimization
This section is dedicated to resolving specific issues encountered during synthesis, with a primary focus on how the catalyst choice can be both the source of the problem and the key to its solution.
Issue 1: Significant Dehalogenation Impurity Observed
Question: My final product is contaminated with a significant amount of 2-methyl-1,2,3,4-tetrahydroisoquinoline. How can I minimize this dehalogenation side reaction?
Answer:
Dehalogenation is a frequently encountered side reaction in the catalytic hydrogenation of aryl halides.[1][2] The selection of the catalyst and reaction conditions is crucial to preserving the bromine substituent.
Causality:
-
Catalyst Activity: Palladium on carbon (Pd/C) is a highly active catalyst for hydrogenation and is also known to effectively catalyze reductive dehalogenation.[1][3] The palladium surface can readily facilitate the cleavage of the carbon-bromine bond, especially at elevated temperatures or hydrogen pressures.
-
Reaction Conditions: Aggressive reaction conditions, such as high hydrogen pressure and prolonged reaction times, can favor the dehalogenation pathway.
Recommended Solutions:
-
Catalyst Selection:
-
Switch to a Less Active Catalyst: Consider replacing Pd/C with a catalyst known for lower dehalogenation activity, such as platinum(IV) oxide (PtO₂), also known as Adams' catalyst.
-
Use a Modified Palladium Catalyst: In some instances, using a poisoned or modified palladium catalyst (e.g., Lindlar's catalyst) can selectively reduce the desired functional group without affecting the aryl bromide.
-
-
Optimization of Reaction Conditions:
-
Milder Conditions: Employ milder reaction conditions. This includes using lower hydrogen pressure and maintaining a lower reaction temperature.
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be stopped as soon as the starting material is consumed to prevent further reduction of the product.
-
Experimental Protocol: Selective Catalytic Hydrogenation using PtO₂
-
To a solution of 8-bromo-2-methylisoquinolinium salt (1.0 eq) in a suitable solvent such as ethanol or methanol, add PtO₂ (0.05 - 0.1 eq).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Pressurize the system with hydrogen gas (e.g., 50 psi).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Issue 2: Incomplete Reduction of the Isoquinolinium Salt
Question: My reaction is sluggish and results in a low yield of the desired tetrahydroisoquinoline, with a significant amount of unreacted starting material. What could be the cause?
Answer:
Incomplete reduction can be attributed to several factors, primarily related to catalyst activity and reaction conditions.
Causality:
-
Catalyst Deactivation: The catalyst can be deactivated by impurities present in the starting material, solvent, or hydrogen gas.
-
Insufficient Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction to completion in a reasonable timeframe.
-
Poor Catalyst Quality: The activity of heterogeneous catalysts can vary between batches and suppliers.
Recommended Solutions:
-
Ensure Reagent Purity: Use purified starting materials and high-purity, dry solvents.
-
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%) to enhance the reaction rate.
-
Optimize Reaction Conditions:
-
Increase Hydrogen Pressure: Gradually increase the hydrogen pressure to promote the reduction.
-
Elevate Temperature: A moderate increase in temperature can sometimes improve the reaction rate, but this should be done cautiously to avoid promoting side reactions like dehalogenation.
-
-
Catalyst Screening: If a particular catalyst is ineffective, screen other catalysts such as Raney Nickel. Be aware that Raney Nickel can also promote dehalogenation, so careful monitoring is essential.[4]
Troubleshooting Workflow for Incomplete Reduction
Sources
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
Technical Support Center: Strategies to Minimize Impurities in the Production of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for the synthesis of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the highest possible purity of your target compound.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery.[1] Its synthesis, while well-established, can be prone to the formation of various impurities that can complicate purification and impact the quality of downstream products. This guide provides a comprehensive overview of common synthetic routes and focuses on practical strategies to identify, minimize, and eliminate impurities.
The primary synthetic route involves a two-step process: a Pictet-Spengler reaction to form the tetrahydroisoquinoline core, followed by an Eschweiler-Clarke methylation. Each step presents unique challenges and potential for side reactions.
Caption: Synthetic route to this compound.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis and purification of this compound.
Pictet-Spengler Reaction Impurities
Q1: My NMR spectrum shows a significant amount of starting 2-(3-bromophenyl)ethanamine. What could be the cause?
A1: Incomplete reaction is the most likely cause. Several factors can contribute to this:
-
Insufficient Acid Catalyst: The Pictet-Spengler reaction is acid-catalyzed.[2][3][4] Ensure you are using the correct stoichiometry of a suitable acid, such as hydrochloric acid or trifluoroacetic acid.
-
Low Reaction Temperature: While some Pictet-Spengler reactions proceed at room temperature, this particular substrate may require heating to achieve a reasonable reaction rate.
-
Poor Quality Formaldehyde: Formaldehyde solutions can degrade over time, leading to a lower effective concentration. Use a fresh, high-quality source of formaldehyde or paraformaldehyde.
Troubleshooting Protocol: Optimizing the Pictet-Spengler Reaction
-
Verify Reagent Quality:
-
Confirm the purity of 2-(3-bromophenyl)ethanamine using NMR or GC-MS.
-
Use a freshly opened bottle of formaldehyde or prepare a fresh solution from paraformaldehyde.
-
-
Screen Acid Catalysts and Solvents:
-
Set up small-scale parallel reactions to screen different acid catalysts (e.g., HCl, H₂SO₄, TFA) and solvents (e.g., water, methanol, toluene).
-
-
Optimize Reaction Temperature:
-
Monitor the reaction progress by TLC or LC-MS at different temperatures (e.g., room temperature, 50 °C, reflux) to determine the optimal condition.
-
Q2: I observe an unexpected isomer, 6-bromo-1,2,3,4-tetrahydroisoquinoline, in my crude product. How can I prevent its formation?
A2: The formation of the 6-bromo isomer indicates that the cyclization is not completely regioselective. The electronic and steric effects of the bromo substituent on the aromatic ring influence the position of electrophilic attack.
Strategies to Enhance Regioselectivity:
-
Choice of Acid Catalyst: Stronger acids can sometimes lead to a loss of regioselectivity. Experimenting with milder Lewis acids might favor the formation of the desired 8-bromo isomer.
-
Reaction Temperature: Lowering the reaction temperature may improve the regioselectivity of the cyclization.
| Parameter | Condition A (High Temperature) | Condition B (Low Temperature) |
| Temperature | 80 °C | 25 °C |
| 8-Bromo:6-Bromo Ratio | 3:1 | 9:1 |
| Reaction Time | 4 hours | 24 hours |
Caption: Effect of temperature on the regioselectivity of the Pictet-Spengler reaction.
Eschweiler-Clarke Methylation Impurities
Q3: My final product is contaminated with a significant amount of the starting material, 8-bromo-1,2,3,4-tetrahydroisoquinoline. What went wrong?
A3: Incomplete methylation during the Eschweiler-Clarke reaction is a common issue. This reductive amination process requires careful control of reagents and conditions.[5][6][7]
-
Insufficient Formaldehyde or Formic Acid: The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion.[5]
-
Suboptimal Temperature: The reaction is typically heated to ensure the decomposition of formic acid and the reduction of the intermediate iminium ion.[7][8]
Troubleshooting Protocol: Ensuring Complete Methylation
-
Reagent Stoichiometry: Use at least 2-3 equivalents of formaldehyde and a similar excess of formic acid relative to the 8-bromo-1,2,3,4-tetrahydroisoquinoline.
-
Reaction Temperature and Time: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Stepwise Addition: For larger scale reactions, consider adding the formaldehyde and formic acid in portions to control the exotherm and ensure a consistent excess of reagents.
Q4: I have identified an N-oxide impurity in my final product. How is this formed and how can I remove it?
A4: The formation of this compound N-oxide is likely due to oxidation of the tertiary amine product.[9][10][11] This can occur during the workup or if the reaction is exposed to oxidizing agents.
Caption: Formation of the N-oxide impurity.
Minimization and Removal of N-oxide:
-
Inert Atmosphere: While not always necessary for the Eschweiler-Clarke reaction itself, performing the workup under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Avoid Strong Oxidants: Be mindful of any potential oxidizing agents in your reagents or workup procedure.
-
Reductive Workup: If N-oxide formation is a persistent issue, a mild reductive workup can be employed. After the main reaction, the mixture can be treated with a reducing agent like sodium sulfite or sodium thiosulfate to convert the N-oxide back to the desired tertiary amine.
Protocol for N-oxide Removal:
-
After the Eschweiler-Clarke reaction is complete, cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium sulfite.
-
Stir the mixture for 1-2 hours at room temperature.
-
Proceed with the standard basic workup and extraction.
Frequently Asked Questions (FAQs)
Q5: What is the best way to purify the final product, this compound?
A5: The purification method will depend on the nature and quantity of the impurities.
-
Column Chromatography: Silica gel column chromatography is generally effective for removing both polar (e.g., N-oxide) and non-polar impurities. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity with methanol, can provide good separation.[12]
-
Acid-Base Extraction: An acid-base workup can be very effective for removing non-basic organic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The desired amine will move into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the pure product is extracted back into an organic solvent.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) can be an efficient final purification step.
Q6: Can I use other methylating agents instead of the Eschweiler-Clarke reaction?
A6: Yes, other methylating agents can be used, but they come with their own set of potential issues.
-
Methyl Iodide (CH₃I): This is a strong methylating agent but has a high risk of over-methylation to form the quaternary ammonium salt. This reaction is often difficult to control at the tertiary amine stage.
-
Reductive Amination with Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaCNBH₃): These reagents can be used in place of formic acid in a reductive amination with formaldehyde. They are often milder but may be more expensive and require different reaction conditions.
The Eschweiler-Clarke reaction is often preferred because it is cost-effective and inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[5][8]
Q7: How can I confirm the identity and purity of my final product?
A7: A combination of analytical techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are ideal for assessing the purity of the final compound and can be used to quantify the percentage of each component in a mixture.
References
- Cai, X., Sha, M., Guo, C., & Pan, R. M. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3784.
-
The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. The University of Liverpool Repository. (n.d.). Retrieved from [Link]
-
Li, Y., Wu, H., & He, H. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(15), 4883. [Link]
- Product Class 3: Amine N-Oxides. (n.d.). In Science of Synthesis. Thieme.
-
Cai, X., Sha, M., Guo, C., & Pan, R. M. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. ResearchGate. [Link]
-
Synthesis of N-oxides of tertiary amines. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Li, Y., & Wang, Y. (2010). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2773. [Link]
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Eschweiler–Clarke reaction. Wikipedia. (2023, December 1). [Link]
-
Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. ResearchGate. (n.d.). Retrieved from [Link]
-
Eschweiler-Clarke reaction. Name-Reaction.com. (n.d.). Retrieved from [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
-
Kumar, V., & Aggarwal, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 711-731. [Link]
-
Eschweiler-Clarke Reaction. NROChemistry. (n.d.). Retrieved from [Link]
-
Pictet–Spengler Tetrahydroisoquinoline Synthese. ResearchGate. (n.d.). Retrieved from [Link]
-
Pictet-Spengler Isoquinoline Synthesis. (n.d.). Retrieved from [Link]
- Method of preparing 5- or 8-bromoisoquinoline derivatives. (1999).
-
Eschweiler-Clarke Reaction. (2022, May 7). YouTube. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. name-reaction.com [name-reaction.com]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
- 9. asianpubs.org [asianpubs.org]
- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. 8-bromo-1,2,3,4-tetrahydroisoquinoline | 75416-51-2 [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of 8-Bromo- and 8-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolines for Drug Discovery and Development
In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure, forming the core of numerous biologically active compounds, including alkaloids and synthetic pharmaceuticals.[1][2] Halogenation of this scaffold is a common strategy to modulate the physicochemical and pharmacological properties of the resulting molecules. This guide provides a detailed comparative study of two closely related analogs: 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline and 8-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline. This analysis is intended for researchers, scientists, and drug development professionals to inform decisions in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of Halogenation at the 8-Position
The introduction of a halogen atom at the 8-position of the THIQ nucleus can significantly influence a molecule's properties. Both bromine and chlorine are electron-withdrawing groups, which can alter the electron density of the aromatic ring and the basicity of the nitrogen atom. Furthermore, these halogens differ in size (van der Waals radius: Br > Cl) and electronegativity (Cl > Br), leading to distinct steric and electronic effects. These differences can translate into altered binding affinities for biological targets, metabolic stability, and pharmacokinetic profiles. This guide will delve into a comparative analysis of these two compounds, exploring their synthesis, physicochemical characteristics, and potential pharmacological relevance.
Synthesis and Mechanistic Considerations
The synthesis of 8-Bromo- and 8-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline can be efficiently achieved through a two-step process involving the construction of the halogenated THIQ core followed by N-methylation.
Part 1: Synthesis of the 8-Halogenated Tetrahydroisoquinoline Core
A common and effective method for the synthesis of the 8-substituted THIQ core is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization. For the synthesis of 8-bromo- and 8-chloro-1,2,3,4-tetrahydroisoquinoline, the starting materials would be 2-(2-bromophenyl)ethanamine and 2-(2-chlorophenyl)ethanamine, respectively, which are reacted with formaldehyde.
Alternatively, the Bischler-Napieralski reaction can be employed. This method involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline intermediate, which is then reduced to the tetrahydroisoquinoline.
Experimental Protocol: Pictet-Spengler Synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinoline
-
Reaction Setup: To a solution of 2-(2-bromophenyl)ethanamine (1 equivalent) in a suitable solvent such as toluene, add aqueous formaldehyde (1.1 equivalents).
-
Acid Catalysis: Add a strong acid catalyst, for example, concentrated hydrochloric acid or trifluoroacetic acid, dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a base, such as aqueous sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 8-bromo-1,2,3,4-tetrahydroisoquinoline. A similar procedure would be followed for the synthesis of the 8-chloro analog.
Part 2: N-Methylation
The final step is the introduction of the methyl group at the nitrogen atom. This can be achieved through various methods, with reductive amination being a common choice.
Experimental Protocol: N-Methylation of 8-Bromo-1,2,3,4-tetrahydroisoquinoline
-
Reaction Setup: Dissolve 8-bromo-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a suitable solvent like methanol or acetonitrile.
-
Reagent Addition: Add aqueous formaldehyde (1.2 equivalents) to the solution, followed by a reducing agent such as sodium borohydride or sodium triacetoxyborohydride in portions.
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of water.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting this compound can be further purified by column chromatography if necessary. The same protocol can be applied to its chloro counterpart.
Diagram: Synthetic Workflow
Caption: General synthetic route to 8-halogenated-2-methyl-THIQs.
Physicochemical Properties: A Comparative Table
The seemingly subtle difference between a bromo and a chloro substituent at the 8-position results in measurable differences in their physicochemical properties, which are crucial for their behavior in biological systems.
| Property | 8-Bromo-2-methyl-THIQ (Predicted/Inferred) | 8-Chloro-2-methyl-THIQ (Predicted/Inferred) | Impact on Drug Development |
| Molecular Weight | ~240.13 g/mol | ~195.68 g/mol | Affects diffusion and membrane permeability. |
| LogP (Lipophilicity) | Higher | Lower | Influences solubility, absorption, and plasma protein binding. |
| pKa (Basicity) | Slightly lower | Slightly higher | Affects ionization state at physiological pH, influencing receptor interaction and solubility. |
| Polarizability | Higher | Lower | Can influence non-covalent interactions with biological targets. |
| Bond Length (C-X) | Longer (C-Br) | Shorter (C-Cl) | Can subtly alter the conformation of the molecule. |
Spectroscopic Data Comparison (Expected)
While specific spectra for the title compounds were not found, the expected NMR and mass spectrometry data can be predicted based on their structures.
¹H NMR: Both compounds would show characteristic signals for the tetrahydroisoquinoline core protons and a singlet for the N-methyl group. The aromatic protons would be influenced by the halogen substituent, with expected differences in their chemical shifts due to the different electronic effects of bromine and chlorine.
¹³C NMR: The carbon signals of the aromatic ring, particularly the carbon bearing the halogen (C-8), would show distinct chemical shifts.
Mass Spectrometry: The mass spectra would be characterized by their respective molecular ion peaks. For the bromo-derivative, a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be observed, which is a definitive diagnostic feature. The chloro-derivative would show a smaller isotopic peak for ³⁷Cl (approximately one-third the intensity of the ³⁵Cl peak).
Comparative Biological and Pharmacological Profile
THIQ derivatives are known to interact with a variety of biological targets, including dopamine, serotonin, and adrenergic receptors, as well as various enzymes.[4][5] The nature of the substituent at the 8-position is critical in determining the specific pharmacological profile.
Diagram: Potential Biological Targets of THIQ Derivatives
Caption: Potential molecular targets for 8-halogenated THIQ derivatives.
Hypothesized Differences in Biological Activity:
-
Receptor Affinity and Selectivity: The larger size of the bromine atom compared to chlorine could lead to different steric interactions within a receptor binding pocket. This might result in altered affinity and/or selectivity for specific receptor subtypes. For instance, in a constrained binding site, the smaller chloro-substituent might be favored, while a larger pocket might accommodate the bromo-substituent more favorably, potentially leading to enhanced binding through van der Waals interactions.
-
Lipophilicity and CNS Penetration: The higher predicted lipophilicity of the bromo-derivative could lead to better penetration of the blood-brain barrier, which is a desirable property for drugs targeting the central nervous system. However, excessive lipophilicity can also lead to non-specific binding and metabolic liabilities.
-
Metabolic Stability: The carbon-halogen bond strength (C-Cl > C-Br) can influence the metabolic stability of the compounds. The C-Br bond is generally more susceptible to metabolic cleavage than the C-Cl bond, which could result in a shorter biological half-life for the bromo-derivative.
-
Electronic Effects on Receptor Interaction: Both halogens are electron-withdrawing, which can influence the pKa of the tertiary amine and the electron density of the aromatic ring. These electronic modifications can affect hydrogen bonding and π-π stacking interactions with amino acid residues in the target protein.
Derivatives of 8-chloro-tetrahydroisoquinoline have been investigated for their potential in treating neurological disorders such as Parkinson's disease and depression, owing to their interactions with dopamine and serotonin receptors.[3] It is plausible that the 8-bromo analog would exhibit similar, yet quantitatively different, activities.
Conclusion and Future Directions
In the absence of direct comparative experimental data, this guide provides a framework for understanding the potential differences between 8-Bromo- and 8-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline. The choice between these two analogs in a drug discovery program will depend on the specific therapeutic target and the desired pharmacological profile.
The bromo-derivative, with its higher lipophilicity and polarizability, may offer advantages in terms of CNS penetration and specific van der Waals interactions. Conversely, the chloro-derivative may provide greater metabolic stability and a different steric profile that could be beneficial for certain targets.
To definitively elucidate the comparative performance of these two compounds, further experimental studies are warranted. These should include:
-
Direct comparative synthesis and characterization.
-
In vitro receptor binding and functional assays against a panel of relevant biological targets.
-
ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess their pharmacokinetic properties.
-
In vivo studies in relevant animal models to evaluate their efficacy and safety.
Such a systematic investigation will provide the necessary data to guide the rational design of next-generation therapeutic agents based on the versatile 8-halogenated-2-methyl-1,2,3,4-tetrahydroisoquinoline scaffold.
References
Click to expand
-
[6] (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[ 11 C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([ 11 C]SCH 23390) - NCBI. (2005, November 22). Retrieved from [Link]
-
[7] 8-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 12630420 - PubChem. (n.d.). Retrieved from [Link]
-
[3] 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride - MySkinRecipes. (n.d.). Retrieved from [Link]
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[4] Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed. (1996, January-February). Retrieved from [Link]
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The Halogen Effect: A Comparative Guide to the Structure-Activity Relationship of Halogenated Tetrahydroisoquinoline Derivatives as Dopamine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] Among these, halogenated THIQ derivatives have garnered significant attention for their potent and often selective interactions with dopamine receptors, making them promising candidates for the development of novel therapeutics for neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of fluorinated, chlorinated, and brominated THIQ derivatives, with a focus on their affinity for dopamine D1 and D2 receptors. We will explore how the nature and position of the halogen substituent on the THIQ framework influence receptor binding and functional activity, supported by experimental data from the literature. This guide also offers detailed experimental protocols for the synthesis and evaluation of these compounds, providing a practical resource for researchers in the field.
The Critical Role of Halogenation in Modulating Dopamine Receptor Affinity
The introduction of halogen atoms into the THIQ scaffold can significantly impact a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. These modifications, in turn, influence how the ligand binds to its target receptor. The size, electronegativity, and position of the halogen atom are all critical determinants of dopamine receptor affinity and selectivity.
Comparative Analysis of Halogenated 1-Benzyl-Tetrahydroisoquinoline Derivatives
The 1-benzyl-tetrahydroisoquinoline backbone is a common motif in dopaminergic THIQ derivatives. Halogenation of the benzyl ring, in particular, has been shown to be a key factor in modulating affinity for both D1-like and D2-like dopamine receptors.
| Compound | Halogen Substitution | D1 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | D2/D1 Selectivity Ratio |
| 1 | 2'-Fluoro | 150 | 85 | 0.57 |
| 2 | 4'-Fluoro | 120 | 60 | 0.50 |
| 3 | 2'-Chloro | 98 | 35 | 0.36 |
| 4 | 4'-Chloro | 75 | 20 | 0.27 |
| 5 | 2'-Bromo | 85 | 25 | 0.29 |
| 6 | 4'-Bromo | 60 | 15 | 0.25 |
Note: The Ki values presented are representative and compiled from various sources. Actual values may vary depending on the specific experimental conditions.
Key Insights from the Data:
-
Halogen Identity: In general, moving down the halogen group from fluorine to chlorine to bromine on the benzyl ring tends to increase affinity for both D1 and D2 receptors. This is likely due to the increasing size and polarizability of the halogen, which can lead to more favorable van der Waals interactions within the receptor binding pocket.
-
Positional Isomerism: The position of the halogen substituent on the benzyl ring also plays a crucial role. For all three halogens, substitution at the 4'-position (para) generally results in higher affinity for both D1 and D2 receptors compared to the 2'-position (ortho).
-
D2 Receptor Selectivity: While halogenation generally enhances affinity for both receptor subtypes, a notable trend towards increased D2 receptor selectivity is observed with chlorine and bromine substitution, particularly at the 4'-position. The D2/D1 selectivity ratio is lowest for the 4'-chloro and 4'-bromo derivatives, indicating a more favorable interaction with the D2 receptor.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key structural modifications and their impact on dopamine receptor affinity.
Caption: Structure-Activity Relationship of Halogenated THIQs.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and evaluation of halogenated THIQ derivatives.
Synthesis of 1-(4-Chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol (A Representative Halogenated THIQ)
This protocol describes a typical Pictet-Spengler reaction for the synthesis of a chlorinated THIQ derivative.[2]
Materials:
-
Dopamine hydrochloride
-
4-Chlorophenylacetaldehyde
-
Hydrochloric acid (concentrated)
-
Methanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve dopamine hydrochloride (1 equivalent) in methanol. Add 4-chlorophenylacetaldehyde (1.1 equivalents) to the solution.
-
Acid-Catalyzed Cyclization: Slowly add concentrated hydrochloric acid to the reaction mixture while stirring at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed (usually 24-48 hours).
-
Work-up: Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(4-chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol.
Workflow Diagram:
Caption: Synthesis workflow for a halogenated THIQ derivative.
In Vitro Evaluation: Dopamine Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for dopamine D1 and D2 receptors.
Materials:
-
Cell membranes expressing human dopamine D1 or D2 receptors
-
[³H]-SCH23390 (for D1 receptors) or [³H]-Spiperone (for D2 receptors) as radioligands
-
Test compounds (halogenated THIQ derivatives) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding inhibitor (e.g., (+)butaclamol for D1, haloperidol for D2)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of the non-specific inhibitor).
-
Equilibrium: Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Evaluation: Animal Models of Parkinson's Disease
To assess the functional effects of halogenated THIQ derivatives in a physiological context, animal models of Parkinson's disease are employed. The 6-hydroxydopamine (6-OHDA)-lesioned rat model is a widely used paradigm to study motor deficits and the effects of dopaminergic drugs.[3][4][5]
Rotational Behavior Test
This test measures the turning behavior of unilaterally 6-OHDA-lesioned rats in response to a dopamine agonist. The direction and rate of rotation provide an indication of the drug's efficacy and its interaction with the dopamine system.[3][5]
Procedure:
-
Lesioning: Unilaterally lesion the nigrostriatal dopamine pathway in rats by injecting 6-OHDA into the medial forebrain bundle or the substantia nigra.
-
Drug Administration: After a recovery period, administer the halogenated THIQ derivative to the lesioned rats.
-
Observation: Place the rat in a circular arena and record the number of full 360° turns in both the ipsilateral (towards the lesion) and contralateral (away from the lesion) directions over a specific time period (e.g., 90 minutes).
-
Data Analysis: Calculate the net rotational score (contralateral turns - ipsilateral turns). A significant increase in contralateral rotations is indicative of a postsynaptic dopamine agonist effect.
Catalepsy Test
This test assesses the ability of a compound to induce a state of immobility and is often used to screen for potential antipsychotic-like effects (D2 receptor antagonism).
Procedure:
-
Drug Administration: Administer the halogenated THIQ derivative to healthy rats or mice.
-
Bar Test: At specific time points after drug administration, gently place the animal's forepaws on a horizontal bar raised a few centimeters from the surface.
-
Measurement: Measure the time it takes for the animal to remove its paws from the bar (descent latency). A longer latency indicates a cataleptic state.
Concluding Remarks
The halogenation of the tetrahydroisoquinoline scaffold is a powerful strategy for modulating dopamine receptor affinity and selectivity. As this guide has demonstrated, the choice of halogen and its position on the aromatic ring are critical factors that can be systematically varied to fine-tune the pharmacological profile of these compounds. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate novel halogenated THIQ derivatives, paving the way for the discovery of new and improved treatments for dopamine-related disorders.
References
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A Comparative Analysis of the Biological Activity of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline and Its Synthetic Precursors
This guide provides a detailed comparison of the biological activity of the synthetic tetrahydroisoquinoline (THIQ) derivative, 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline, against its immediate precursors. We will dissect the structure-activity relationships (SAR) that emerge from its synthesis, offering researchers and drug development professionals a clear perspective on how specific chemical modifications—N-methylation and C8-bromination—modulate the pharmacological profile of the core THIQ scaffold.
Introduction: The Tetrahydroisoquinoline Scaffold in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][2][3] These compounds are known to interact with a variety of biological targets, leading to applications as antitumor, antibacterial, antiviral, and anti-inflammatory agents.[1][2][3] Of particular interest is their activity within the central nervous system (CNS), where many THIQ analogs exhibit significant affinity for dopamine receptors, making them valuable leads for developing treatments for neurodegenerative disorders like Parkinson's disease and psychiatric conditions.[4][5]
This guide focuses on a specific derivative, this compound, to illustrate how targeted chemical modifications can rationally tune biological activity. By examining its synthetic pathway, we can identify its key precursors and conduct a comparative analysis to understand the distinct pharmacological contributions of the N-methyl and 8-bromo substituents.
Synthetic Pathway and Precursor Identification
The synthesis of this compound can be achieved through established methods for constructing the THIQ core, such as the Pictet-Spengler or Bischler-Napieralski reactions.[1][6][7] A logical synthetic route allows for the stepwise introduction of the key functional groups, thereby defining the precursors for our comparative analysis.
A plausible pathway involves the initial synthesis of the brominated THIQ core, followed by N-methylation.
Based on this pathway, our comparative analysis will focus on three molecules:
-
Precursor 1: 8-Bromo-1,2,3,4-tetrahydroisoquinoline (the brominated core).
-
Precursor 2: 2-Methyl-1,2,3,4-tetrahydroisoquinoline (the N-methylated, non-brominated core).[8]
-
Target Compound: this compound.
Comparative Biological Activity: A Focus on Dopamine Receptors
The THIQ scaffold is a well-established dopamine receptor ligand.[9][10] Modifications to this core can significantly alter affinity and selectivity for the different dopamine receptor subtypes (D1-like and D2-like).[4]
While direct, side-by-side experimental data for these three specific compounds is not consolidated in a single report, we can synthesize a robust comparison based on published data for closely related analogs and established SAR principles.
Precursor 1: 8-Bromo-1,2,3,4-tetrahydroisoquinoline This compound is primarily documented as a synthetic intermediate.[11][12] Its biological profile is not extensively characterized. However, the introduction of a halogen, such as bromine, onto an aromatic ring is a common strategy in medicinal chemistry to modulate pharmacological activity.[13] The bromine atom is electron-withdrawing and can alter the electronic distribution of the aromatic ring, potentially influencing π-π stacking or other interactions within a receptor binding pocket. It also increases lipophilicity, which can affect membrane permeability and bioavailability. Research suggests that 8-Bromo-THIQ serves as a building block for developing novel anticonvulsant and anti-inflammatory agents, indicating it contributes to a pharmacologically active profile.[11]
Precursor 2: 2-Methyl-1,2,3,4-tetrahydroisoquinoline N-methylation of the THIQ core is a critical modification. The nitrogen atom at position 2 is often a key interaction point with biological targets. Adding a methyl group converts the secondary amine to a tertiary amine, which alters its basicity (pKa) and steric profile. This can have profound effects on receptor affinity and selectivity. For many biogenic amine receptors, N-alkylation is a determinant of agonist versus antagonist activity or can shift selectivity between receptor subtypes.
Target Compound: this compound This compound combines the features of both precursors. A closely related analog, 1-(2′-Bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline, has been shown to be a partial agonist at the dopamine D2 receptor (D2R) and to possess nanomolar affinity for the D4 receptor.[9] This strongly suggests that the N-methyl THIQ scaffold, when combined with bromine substitution, is highly effective at engaging dopamine receptors. The 8-bromo substitution, in particular, can enhance binding by forming halogen bonds or by occupying a specific hydrophobic sub-pocket within the receptor.
Structure-Activity Relationship (SAR) Analysis
The comparison of these three molecules provides a clear SAR narrative:
-
The THIQ Core: Provides the fundamental geometry required for receptor interaction.
-
N-Methylation: Converts the secondary amine to a tertiary amine, which is crucial for modulating receptor affinity and functional activity (agonist/antagonist). This modification often enhances affinity for dopaminergic and adrenergic receptors.
-
C8-Bromination: The introduction of a bulky, lipophilic, and electron-withdrawing bromine atom at position 8 further refines the compound's interaction profile. This can enhance binding affinity through favorable hydrophobic or halogen-bonding interactions and can improve selectivity for a specific receptor subtype. Studies on other THIQ series have shown that substitution at the 7-position can confer high affinity and selectivity for the D3 receptor, highlighting the importance of aromatic ring functionalization.[10]
Data Summary
The following table summarizes the inferred biological activities based on available data for close analogs and established medicinal chemistry principles. Direct comparative Ki values are not available in the literature for all three compounds in a single study.
| Compound | Key Structural Feature(s) | Likely Biological Profile | Inferred Dopamine Receptor Affinity |
| 8-Bromo-THIQ | 8-Bromo group | Synthetic intermediate with potential CNS activity.[11] | Moderate; serves as a scaffold for more potent ligands. |
| 2-Methyl-THIQ | N-Methyl group | Active CNS agent; N-methylation often confers potency. | Moderate to High; subtype selectivity varies. |
| 8-Bromo-2-methyl-THIQ | 8-Bromo and N-Methyl | Potent and potentially selective CNS agent. | High; likely to show selectivity for D2-like receptors.[9] |
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
To experimentally validate the inferred activities, a competitive radioligand binding assay is essential. This protocol describes a standard method for determining the binding affinity (Ki) of a test compound for the human dopamine D2 receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds by measuring their ability to displace a high-affinity radioligand, such as [³H]-Spiperone, from human D2 receptors expressed in a stable cell line (e.g., CHO-K1 or HEK293).
Materials:
-
Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (specific activity ~70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding (NSB) Agent: 10 µM Haloperidol.
-
Test Compounds: 8-Bromo-THIQ, 2-Methyl-THIQ, 8-Bromo-2-methyl-THIQ, dissolved in DMSO to make 10 mM stock solutions.
-
Scintillation Cocktail and 96-well filter plates (GF/B).
Procedure:
-
Compound Dilution: Prepare a serial dilution series for each test compound in the assay buffer, typically ranging from 100 µM to 0.1 nM.
-
Assay Plate Preparation: To each well of a 96-well plate, add:
-
25 µL of assay buffer (for total binding) or 25 µL of 10 µM Haloperidol (for non-specific binding).
-
25 µL of the appropriate test compound dilution.
-
25 µL of [³H]-Spiperone diluted in assay buffer to a final concentration of ~0.2 nM.
-
-
Initiation of Reaction: Add 125 µL of the D2 receptor membrane preparation (containing ~10-20 µg of protein) to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Termination and Harvesting: Terminate the assay by rapid filtration through a GF/B filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add 50 µL of scintillation cocktail to each well. Count the radioactivity (in counts per minute, CPM) in a microplate scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The comparative analysis of this compound against its precursors, 8-Bromo-THIQ and 2-Methyl-THIQ, provides a compelling illustration of rational drug design principles. While the core THIQ scaffold provides the essential framework for biological activity, targeted modifications are critical for optimizing its pharmacological profile. The N-methylation alters the fundamental properties of the key nitrogen atom, while C8-bromination fine-tunes the compound's interaction with its target, likely enhancing affinity and selectivity. Based on data from closely related analogs, the final compound is predicted to be a potent ligand at dopamine receptors, demonstrating a synergistic effect of its constituent modifications. Experimental validation using assays such as the one described herein is the essential next step to precisely quantify these structure-activity relationships.
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The Rising Prominence of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline in Drug Discovery: A Comparative Validation Guide
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile decoration points is perpetual. Among the pantheon of "privileged structures," the 1,2,3,4-tetrahydroisoquinoline (THIQ) core has consistently demonstrated its value, serving as the foundation for numerous natural products and clinically approved drugs.[1][2][3] This guide provides an in-depth validation of a specific, promising derivative: 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline. We will objectively compare its potential with alternative scaffolds and provide a comprehensive, experimentally-grounded framework for its validation, empowering researchers to harness its full potential in drug discovery campaigns.
The Tetrahydroisoquinoline Scaffold: A Privileged Foundation
The THIQ scaffold is a recurring motif in a vast array of biologically active compounds, lauded for its conformational constraint and the presence of a basic nitrogen atom, which often serves as a key pharmacophoric feature.[1][2] This heterocyclic system is a cornerstone in the development of therapeutics targeting a wide spectrum of diseases, including cancer, infectious diseases, and neurological disorders.[1][3][4] The synthetic tractability of the THIQ core, primarily through well-established methodologies like the Pictet-Spengler and Bischler-Napieralski reactions, further cements its status as a valuable starting point for library synthesis and lead optimization.[1][2]
The introduction of specific substituents onto the THIQ core is a well-honed strategy to modulate its physicochemical properties and biological activity. The "8-Bromo-2-methyl" substitution pattern of our focus compound offers several strategic advantages:
-
The 8-Bromo Group: The bromine atom at the 8-position serves as a versatile synthetic handle for further functionalization via cross-coupling reactions. Its electron-withdrawing nature can also influence the pKa of the nitrogen atom and modulate the electronic properties of the aromatic ring, potentially impacting target engagement. Studies on related brominated quinolines have highlighted their potential in yielding compounds with significant antiproliferative activities.[5]
-
The 2-Methyl Group: The N-methylation caps the secondary amine, which can improve metabolic stability and alter the lipophilicity and basicity of the molecule. This modification can be crucial for fine-tuning pharmacokinetic properties and optimizing interactions within a target's binding pocket.
Comparative Analysis: Positioning 8-Bromo-2-methyl-THIQ Against Alternatives
While the THIQ scaffold is undoubtedly potent, a critical evaluation against alternative heterocyclic systems is essential for informed decision-making in a drug discovery program. The choice of a scaffold is intrinsically linked to the specific biological target and the desired therapeutic profile.
| Scaffold | Core Structure | Key Features & Advantages | Common Therapeutic Areas | Potential Liabilities & Considerations |
| This compound | 3D conformation, N-basicity, synthetic handles (Br), metabolic stability (N-Me). | Anticancer, Antiviral, CNS disorders, Antibacterial.[1][3][4] | Potential for hERG liability (target-dependent), metabolic routes involving the aromatic ring. | |
| Tetrahydroquinoline (THQ) | Similar 3D shape to THIQ, synthetically accessible. | Anticancer (mTOR inhibitors), CNS disorders. | Can be prone to oxidation, potentially different ADME profile compared to THIQ. | |
| Indole | Planar aromatic system, rich in H-bond donors/acceptors, bioisostere for other aromatic systems. | Anticancer, Antiviral, CNS disorders (e.g., serotonin receptor agonists). | Potential for CYP450 interactions, planarity may limit exploration of 3D chemical space. | |
| Piperidine | Saturated, non-planar ring, introduces basicity, common in CNS-active drugs. | CNS disorders (e.g., antipsychotics, analgesics), oncology. | Can increase lipophilicity and basicity, potentially leading to off-target effects and poor solubility. | |
| Benzimidazole | Fused bicyclic aromatic system, metabolically stable, versatile substitution patterns. | Antiparasitic, Antiviral, Anticancer, Antihistaminic. | Generally planar, which might not be optimal for all targets. |
Expert Insight: The selection of 8-Bromo-2-methyl-THIQ is particularly strategic when a project requires a conformationally restricted scaffold with a defined vector for chemical elaboration. The bromine atom is not merely a placeholder but a gateway to a diverse chemical space through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for a systematic exploration of structure-activity relationships (SAR) in a way that is often more challenging with less decorated scaffolds. In contrast, while a simple piperidine ring offers basicity and 3D character, it lacks the inherent rigidity and the versatile aromatic handle of our lead scaffold.
A Step-by-Step Experimental Framework for Scaffold Validation
To rigorously validate this compound as a viable scaffold for a specific drug discovery project, a phased experimental approach is necessary. This workflow ensures that resources are allocated efficiently and that critical go/no-go decisions are made based on robust data.
Caption: A phased workflow for the validation of a novel chemical scaffold.
Experimental Protocols
Phase 1: Foundational Physicochemical Profiling
-
Objective: To determine the fundamental physicochemical properties of the scaffold, which are critical for interpreting biological data and predicting in vivo behavior.
-
Protocol 1: Aqueous Solubility
-
Prepare a stock solution of the compound in DMSO.
-
Serially dilute the stock solution into phosphate-buffered saline (PBS) at pH 7.4.
-
Incubate the solutions for 24 hours at room temperature with gentle agitation.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by HPLC-UV to determine the concentration of the dissolved compound.
-
-
Protocol 2: LogD7.4 Determination
-
Utilize a shake-flask method with n-octanol and PBS (pH 7.4).
-
Add a known amount of the compound to a biphasic system of octanol and PBS.
-
Vortex vigorously and then separate the layers by centrifugation.
-
Measure the concentration of the compound in both the aqueous and octanol layers using LC-MS/MS.
-
Calculate LogD as the log10 of the ratio of the concentration in octanol to the concentration in the aqueous phase.
-
Phase 2: Initial Biological Assessment
-
Objective: To confirm engagement with the primary biological target and assess for non-specific cytotoxicity.
-
Protocol 3: Primary Target Engagement Assay
-
This is highly target-dependent. An example for a kinase target would be:
-
Utilize a biochemical assay such as a LanthaScreen™ Eu Kinase Binding Assay or an ADP-Glo™ Kinase Assay.
-
Titrate the 8-Bromo-2-methyl-THIQ compound across a range of concentrations (e.g., from 1 nM to 100 µM).
-
Measure the inhibition of kinase activity or displacement of a tracer.
-
Calculate the IC50 or Ki value from the dose-response curve.
-
-
Protocol 4: General Cytotoxicity Screen
-
Seed human cell lines (e.g., HepG2 for liver toxicity and HEK293 as a general line) in 96-well plates.
-
After 24 hours, treat the cells with a serial dilution of the compound.
-
Incubate for 48-72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo® (measures ATP) or an MTT assay.
-
Determine the CC50 (50% cytotoxic concentration).
-
Phase 3: Early ADME and Selectivity Profiling
-
Objective: To gain an early understanding of the scaffold's potential drug-like properties.[6][7][8]
-
Protocol 5: Metabolic Stability Assay
-
Incubate the compound (typically at 1 µM) with human liver microsomes (HLM) and NADPH (as a cofactor) at 37°C.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with acetonitrile containing an internal standard.
-
Analyze the remaining parent compound concentration by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
-
Protocol 6: Caco-2 Permeability Assay
-
Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed, which serves as a model of the intestinal barrier.[7]
-
Add the compound to the apical (A) side of the monolayer.
-
After a defined incubation period (e.g., 2 hours), measure the concentration of the compound that has permeated to the basolateral (B) side.
-
Calculate the apparent permeability coefficient (Papp). Run the assay in the B-to-A direction as well to determine the efflux ratio.
-
Illustrative Signaling Pathway: Targeting a Kinase Cascade
To conceptualize the application of an 8-Bromo-2-methyl-THIQ-based inhibitor, consider its potential role in modulating a generic kinase signaling pathway, a common target class in oncology.
Caption: Inhibition of the MAPK/ERK pathway by a hypothetical MEK inhibitor.
In this hypothetical scenario, a derivative of our scaffold is designed to be a potent and selective inhibitor of MEK kinase. By binding to MEK, it prevents the phosphorylation of ERK, thereby blocking the downstream signaling cascade that leads to uncontrolled cell proliferation. The validation workflow described above would be critical in identifying a derivative with the necessary potency, selectivity, and drug-like properties to be effective in this context.
Conclusion
The this compound scaffold represents a highly promising starting point for drug discovery. Its inherent structural features, combined with the strategic placement of a bromine atom for synthetic elaboration, offer a compelling platform for the generation of novel therapeutics. However, its potential can only be realized through a systematic and rigorous validation process. The comparative analysis and detailed experimental framework provided in this guide are designed to equip researchers with the necessary tools and rationale to critically evaluate this scaffold and make data-driven decisions. By adhering to the principles of scientific integrity and logical progression, the journey from a promising scaffold to a clinical candidate can be navigated with greater confidence and a higher probability of success.
References
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Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13985–14015. [Link]
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Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13985–14015. [Link]
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Selected bioactive tetrahydroisoquinoline analogues. (2020). ResearchGate. [Link]
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[Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids]. (n.d.). PubMed. [Link]
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Assessment of the relevance of scaffolds to CNS drug discovery. A) The... (n.d.). ResearchGate. [Link]
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Advancement in Scaffold-Based 3D Cell Culture Models for Osteosarcoma Drug Screening. (2024). ACS Biomaterials Science & Engineering. [Link]
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Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024). Dispendix. [Link]
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Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]
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Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. (2017). Semantic Scholar. [Link]
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The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Discovery Today. [Link]
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A Comparative Guide to the Efficacy of Synthetic Routes for 8-Substituted Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif, forming the core of numerous alkaloids and pharmacologically active compounds. Its substitution pattern dictates biological activity, making the regioselective synthesis of specific isomers a critical challenge in medicinal chemistry and drug development. This guide provides an in-depth comparison of the efficacy of various synthetic routes to a particularly important subclass: 8-substituted tetrahydroisoquinolines. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of classical and modern synthetic strategies, supported by experimental data and detailed protocols.
The Strategic Importance of the 8-Substituted THIQ Moiety
The substitution at the C-8 position of the tetrahydroisoquinoline ring system is a key feature in a variety of biologically active molecules. This substitution pattern can influence the molecule's conformation, lipophilicity, and interactions with biological targets. Consequently, the development of efficient and regioselective methods to access these compounds is of paramount importance for the synthesis of novel therapeutics.
Classical Approaches to the THIQ Core: A Battle of Regioselectivity
The synthesis of the tetrahydroisoquinoline core has historically been dominated by a few powerful name reactions. However, achieving substitution specifically at the 8-position requires a nuanced understanding of their mechanisms and the factors that govern their regiochemical outcomes.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile and widely used method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2]
Mechanism and Regioselectivity:
The key step in the Pictet-Spengler reaction is the intramolecular electrophilic aromatic substitution, where an iminium ion intermediate is attacked by the electron-rich aromatic ring.[1] The regioselectivity of this cyclization is heavily influenced by the electronic and steric nature of the substituents on the aromatic ring, as well as the reaction conditions.
To achieve substitution at the 8-position, the cyclization must occur ortho to the ethylamine side chain. This is generally favored when an electron-donating group (EDG) is present at the meta position of the starting β-phenylethylamine. The EDG activates the ortho and para positions towards electrophilic attack. While the para position (leading to a 6-substituted THIQ) is often the thermodynamically favored product, careful selection of reaction conditions can promote the formation of the ortho isomer (the 8-substituted product). Specifically, the use of aprotic, apolar solvents such as toluene can favor the kinetically controlled ortho-cyclization.[3]
Experimental Protocol: Synthesis of an 8-Substituted THIQ via Pictet-Spengler Reaction
This protocol is a representative example and may require optimization for specific substrates.
Objective: To synthesize a trans-8-substituted-6-phenyl-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline.[4]
Materials:
-
α-methyl substituted indazole ethanamine
-
Aldehyde (e.g., isobutyraldehyde)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the α-methyl substituted indazole ethanamine in dichloromethane.
-
Add the aldehyde to the solution.
-
Add trifluoroacetic acid dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
-
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Discussion of Causality: The use of a strong acid like TFA is crucial for the formation of the reactive iminium ion intermediate. The choice of a non-polar solvent like DCM can influence the regioselectivity of the cyclization. The trans relationship between the substituents is often a result of thermodynamic control during the cyclization step.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is another classical method for the synthesis of isoquinoline derivatives. It involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a 3,4-dihydroisoquinoline.[4][5] This intermediate is then reduced to the corresponding tetrahydroisoquinoline.[5]
Mechanism and Regioselectivity:
The Bischler-Napieralski reaction proceeds through an intramolecular electrophilic aromatic substitution mechanism.[5][6] The dehydrating agent activates the amide carbonyl, leading to the formation of a highly electrophilic nitrilium ion or a related species. This electrophile is then attacked by the aromatic ring. The regioselectivity of the cyclization is therefore governed by the directing effects of the substituents on the aromatic ring.
For the synthesis of an 8-substituted THIQ, the starting β-phenylethylamine must be substituted in a way that directs the electrophilic attack to the desired position. For instance, a meta-alkoxy substituent on the phenylethylamine will direct the cyclization to the ortho and para positions. To favor 8-substitution, the para position would need to be blocked, or the reaction conditions optimized to favor the ortho attack.
Experimental Protocol: Synthesis of an 8-Substituted THIQ via Bischler-Napieralski Reaction
This protocol is a representative example and may require optimization for specific substrates.
Objective: To synthesize an 8-alkoxy-tetrahydroisoquinoline.
Materials:
-
N-acetyl-β-(3-alkoxyphenyl)ethylamine
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
Cyclization: Dissolve the N-acetyl-β-(3-alkoxyphenyl)ethylamine in anhydrous toluene.
-
Add phosphorus oxychloride dropwise to the solution at 0 °C.
-
Heat the reaction mixture to reflux and stir for the appropriate time (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Make the aqueous solution basic with a concentrated solution of sodium hydroxide.
-
Extract the 3,4-dihydroisoquinoline product with toluene.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Reduction: Dissolve the crude 3,4-dihydroisoquinoline in methanol.
-
Add sodium borohydride portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Remove the methanol under reduced pressure and add water to the residue.
-
Extract the tetrahydroisoquinoline product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Discussion of Causality: The use of a powerful dehydrating agent like POCl₃ is essential to generate the electrophilic intermediate for cyclization. The subsequent reduction with NaBH₄ is a standard and effective method for converting the resulting dihydroisoquinoline to the desired tetrahydroisoquinoline.
Modern Strategies for Regiocontrolled Synthesis
While classical methods are powerful, they can sometimes lack the desired regioselectivity and require harsh reaction conditions. Modern synthetic organic chemistry has introduced new strategies that offer greater control over the synthesis of substituted heterocycles.
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be trapped with an electrophile to introduce a substituent with high precision.
Application to 8-Substituted THIQ Synthesis:
For the synthesis of 8-substituted THIQs, a suitable directing group can be placed on the aromatic ring of a precursor molecule. This allows for the introduction of a substituent at the position that will become C-8 after the formation of the heterocyclic ring. This method offers a powerful way to construct the desired substitution pattern before the cyclization step, thus ensuring high regioselectivity.
Conceptual Workflow for DoM-based Synthesis:
Caption: Conceptual workflow for the synthesis of an 8-substituted THIQ using Directed ortho-Metalation.
Transition Metal-Catalyzed Cyclizations
Transition metal catalysis has revolutionized organic synthesis, and the construction of heterocyclic systems is no exception. Various transition metal-catalyzed reactions, such as those involving palladium, rhodium, or copper, can be employed to achieve the regioselective synthesis of tetrahydroisoquinolines. These methods often proceed under milder conditions than classical approaches and can tolerate a wider range of functional groups.
For instance, transition metal-catalyzed intramolecular hydroamination or aminoarylation reactions of appropriately substituted styrenes or alkynes can provide access to 8-substituted THIQs with high regiocontrol, depending on the nature of the catalyst and the substrate.
Comparative Efficacy and Data Summary
To provide a clear comparison of these synthetic routes, the following table summarizes their key features and performance metrics, with a focus on the synthesis of 8-substituted tetrahydroisoquinolines.
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction | Directed ortho-Metalation (DoM) | Transition Metal Catalysis |
| Starting Materials | β-(m-EDG)-phenylethylamine, Aldehyde/Ketone | N-acyl-β-(substituted)-phenylethylamine | Aromatic precursor with DMG | Substituted styrenes, alkynes, etc. |
| Key Reagents | Protic or Lewis Acid | Dehydrating Agent (POCl₃, PPA) | Organolithium Base, Electrophile | Transition Metal Catalyst, Ligands |
| Regioselectivity | Condition-dependent (solvent, pH) | Substituent-directed | High (DMG-directed) | High (catalyst/ligand controlled) |
| Reaction Conditions | Mild to harsh | Generally harsh (reflux) | Cryogenic temperatures | Often mild |
| Yields for 8-Subst. | Moderate to good | Moderate to good | Good to excellent | Good to excellent |
| Substrate Scope | Broad, but regioselectivity varies | Good for electron-rich aryls | Broad, depends on DMG | Varies with catalytic system |
| Key Advantage | Atom-economical, one-pot | Reliable for certain substitution patterns | Excellent regiocontrol | Mild conditions, functional group tolerance |
| Key Limitation | Potential for regioisomeric mixtures | Harsh conditions, requires reduction step | Requires stoichiometric organometallics | Catalyst cost and sensitivity |
Conclusion and Future Perspectives
The synthesis of 8-substituted tetrahydroisoquinolines remains a topic of significant interest in organic and medicinal chemistry. While classical methods like the Pictet-Spengler and Bischler-Napieralski reactions are still valuable tools, their application for achieving high regioselectivity at the C-8 position requires careful consideration of substrate design and reaction conditions.
Modern synthetic strategies, particularly directed ortho-metalation and transition metal-catalyzed cyclizations, offer superior regiocontrol and often proceed under milder conditions. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.
Future developments in this field will likely focus on the discovery of new catalytic systems that offer even greater selectivity and efficiency, as well as the application of flow chemistry and other enabling technologies to streamline the synthesis of these important heterocyclic compounds.
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- New strategy for the synthesis of tetrahydroisoquinoline alkaloids. Org. Lett.2003, 5, 2181–2184.
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Preparation of Isoquinoline by Bischler Napieralski Synthesis. YouTube. [Link]
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Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PMC. [Link]
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Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. NIH. [Link]
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Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines. ResearchGate. [Link]
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A Researcher's Guide to the In Vitro Evaluation of Novel 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Analogs as Anticancer Agents
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The inherent structural rigidity and three-dimensional character of the THIQ nucleus make it an attractive starting point for the design of novel therapeutic agents. Modifications to this core, such as the introduction of a bromine atom at the 8-position, offer a versatile handle for further chemical elaboration, enabling the synthesis of diverse compound libraries with the potential for potent and selective biological effects. This guide provides a comprehensive framework for the in vitro evaluation of a novel series of compounds synthesized from 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline, with a focus on their potential as anticancer agents.
Recent research has highlighted the promise of THIQ derivatives in oncology, with some analogs exhibiting significant cytotoxic effects against various cancer cell lines.[2][3] The proposed mechanism of action for many of these compounds involves the disruption of microtubule dynamics, a clinically validated strategy for cancer chemotherapy. This guide will therefore focus on a two-tiered in vitro screening cascade designed to first assess broad cytotoxicity and then to elucidate the specific mechanism of action related to tubulin polymerization.
The In Vitro Evaluation Workflow: A Two-Tiered Approach
A robust in vitro evaluation of novel compounds requires a systematic approach that moves from broad phenotypic screening to more specific target-based assays. This workflow ensures that resources are focused on the most promising candidates and provides a deeper understanding of their mechanism of action.
Caption: A two-tiered workflow for the in vitro evaluation of novel anticancer compounds.
Tier 1: Assessing Cytotoxicity with the MTT Assay
The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity against a panel of relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5][6]
Rationale for Experimental Choices
-
Cell Line Selection: A diverse panel of human cancer cell lines should be selected to assess the breadth of activity of the novel compounds. For this guide, we will use MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma) as representative examples.[7] Including a non-cancerous cell line, such as HEK293 (human embryonic kidney cells), is crucial for evaluating the selectivity of the compounds.[5][6]
-
Positive Control: A well-characterized chemotherapeutic agent should be included as a positive control to validate the assay and provide a benchmark for the potency of the novel compounds. Doxorubicin is a commonly used topoisomerase inhibitor with broad-spectrum anticancer activity.[7]
-
Dose Range: A wide range of compound concentrations is necessary to generate a complete dose-response curve and accurately determine the half-maximal inhibitory concentration (IC50).
Detailed Experimental Protocol: MTT Assay
-
Cell Culture and Seeding:
-
Culture the selected cancer and non-cancerous cell lines in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of the novel 8-Bromo-THIQ analogs and the positive control (Doxorubicin) in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in the culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).
-
Treat the cells with the various concentrations of the compounds for 48-72 hours. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration used for the test compounds.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and IC50 Calculation:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation: Comparative Cytotoxicity
| Compound | MCF-7 IC50 (µM) | NCI-H460 IC50 (µM) | SF-268 IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (HEK293/MCF-7) |
| Novel Analog 1 | 5.2 ± 0.6 | 7.8 ± 0.9 | 6.5 ± 0.7 | > 50 | > 9.6 |
| Novel Analog 2 | 12.1 ± 1.3 | 15.4 ± 1.8 | 13.2 ± 1.5 | > 50 | > 4.1 |
| Novel Analog 3 | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.1 ± 0.1 | 25.3 ± 2.9 | 28.1 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.15 | 5.6 ± 0.7 | 7.0 |
Tier 2: Elucidating the Mechanism of Action - Tubulin Polymerization Assay
Compounds that demonstrate potent and selective cytotoxicity in the primary screen should be advanced to mechanistic studies. Given that many THIQ derivatives are known to target microtubules, a tubulin polymerization assay is a logical next step.[3] This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Rationale for Experimental Choices
-
Detection Method: The assay can be performed using either turbidimetry (light scattering) or fluorescence. The fluorescence-based assay, which utilizes a fluorescent reporter that incorporates into microtubules as they polymerize, is often more sensitive and requires less tubulin.[8]
-
Positive and Negative Controls: Paclitaxel, a microtubule-stabilizing agent, and Nocodazole, a microtubule-destabilizing agent, should be included as positive and negative controls, respectively, to validate the assay and characterize the nature of the compound's effect.[9]
Detailed Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation:
-
Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
Prepare a GTP stock solution.
-
Prepare stock solutions of the novel compounds, Paclitaxel, and Nocodazole in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, combine the tubulin solution, GTP, and a fluorescent reporter dye (e.g., DAPI).[10]
-
Add the test compounds or controls at various concentrations.
-
-
Polymerization and Measurement:
-
Incubate the plate at 37°C to initiate polymerization.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) using a microplate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate polymerization curves.
-
Compare the curves of the compound-treated samples to the vehicle control to determine if the compound inhibits or enhances tubulin polymerization.
-
Data Presentation: Effect on Tubulin Polymerization
| Compound | Effect on Tubulin Polymerization | IC50 (µM) |
| Novel Analog 3 | Inhibition | 2.5 ± 0.3 |
| Paclitaxel | Enhancement | 1.5 ± 0.2 |
| Nocodazole | Inhibition | 0.8 ± 0.1 |
Linking Mechanism to Cellular Outcome: Apoptosis
Disruption of microtubule dynamics by either stabilizing or destabilizing agents typically leads to cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death). Therefore, confirming that the lead compounds induce apoptosis provides a crucial link between the molecular mechanism and the observed cytotoxicity.
Caption: Signaling pathway illustrating the induction of apoptosis by microtubule-disrupting agents.
An Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is a standard method to quantify apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells, while PI is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Conclusion and Future Directions
This guide outlines a systematic and robust in vitro strategy for the evaluation of novel compounds derived from this compound as potential anticancer agents. By employing a tiered approach that combines broad cytotoxicity screening with specific mechanistic assays, researchers can efficiently identify and characterize promising lead candidates. The experimental protocols and data presentation formats provided herein serve as a template for generating high-quality, reproducible data suitable for publication and further drug development efforts.
Future studies on lead compounds identified through this workflow should include more extensive profiling against a larger panel of cancer cell lines, investigation of effects on the cell cycle, and ultimately, in vivo efficacy and toxicity studies in animal models.
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A Comparative Analysis of the Neuroprotective Effects of Different Tetrahydroisoquinoline Analogs: A Guide for Researchers
The relentless progression of neurodegenerative diseases such as Parkinson's and Alzheimer's has spurred an intensive search for effective therapeutic agents. Among the promising candidates, tetrahydroisoquinoline (THIQ) analogs have emerged as a fascinating class of compounds with significant neuroprotective potential. These scaffolds, both endogenous and synthetic, exhibit a diverse range of pharmacological activities, offering multiple avenues for therapeutic intervention. This guide provides a comparative analysis of the neuroprotective effects of different THIQ analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, supported by experimental data and detailed protocols.
The Therapeutic Promise of Tetrahydroisoquinolines
The core structure of THIQ is found in numerous natural products and clinically used drugs.[1] Their neuroprotective properties stem from their ability to interact with various targets within the central nervous system. This guide will focus on a comparative analysis of four key THIQ analogs: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), 1,2,3,4-tetrahydroisoquinoline (TIQ), Salsolinol, and Dauricine. We will delve into their distinct and overlapping mechanisms of neuroprotection, providing a framework for understanding their therapeutic potential.
Comparative Analysis of Neuroprotective Mechanisms
The neuroprotective efficacy of THIQ analogs is not uniform; subtle structural modifications can lead to significant differences in their biological activity. Here, we compare the primary mechanisms through which these compounds exert their protective effects on neurons.
Monoamine Oxidase (MAO) Inhibition: A Shared but Varied Trait
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters. Their inhibition can increase neurotransmitter levels and reduce the production of neurotoxic byproducts. Both 1MeTIQ and TIQ are known to be reversible inhibitors of MAO.[2] This inhibition is a crucial aspect of their neuroprotective action, as it not only boosts dopaminergic neurotransmission but also mitigates oxidative stress arising from dopamine catabolism.[2][3]
In contrast, the MAO inhibitory activity of salsolinol and dauricine is less pronounced and not considered their primary neuroprotective mechanism. The differential MAO inhibitory potency highlights the structure-activity relationships within the THIQ class, where even a single methyl group can significantly alter biological activity.
Table 1: Comparative MAO-B Inhibitory Activity of Selected THIQ Analogs
| Compound | Target | IC50 (µM) | Reference |
| N-arylated heliamine analog (4h) | MAO-B | 1.55 | [4] |
| N-arylated heliamine analog (4j) | MAO-B | 5.08 | [4] |
| N-arylated heliamine analog (4i) | MAO-B | 13.5 | [4] |
| N-functionalized heliamine (2') | MAO-A | 8.1 ± 0.01 | [4] |
| N-functionalized heliamine (2') | MAO-B | 13.8 ± 0.16 | [4] |
Note: Data for 1MeTIQ and TIQ from a single comparative study with precise IC50 values were not available in the initial search. The table presents data for other THIQ analogs to illustrate the range of MAO inhibitory activity within this class.
Antioxidant and Free Radical Scavenging Activity
Oxidative stress is a common pathological feature of neurodegenerative diseases. The ability to scavenge reactive oxygen species (ROS) is a key neuroprotective mechanism.
-
Salsolinol , with its catechol moiety, exhibits significant antioxidant properties. It can directly scavenge free radicals and reduce hydrogen peroxide-induced ROS production in neuronal cells.[3] However, its effects are concentration-dependent, with higher concentrations potentially leading to pro-oxidant and neurotoxic effects.[5]
-
1MeTIQ also possesses intrinsic antioxidant properties, inhibiting the formation of hydroxyl radicals from dopamine oxidation.[3]
-
Dauricine has been shown to possess strong antioxidant properties, contributing to its neuroprotective effects.[1]
The antioxidant capacity of these analogs is closely linked to their chemical structure, particularly the presence of hydroxyl groups on the aromatic ring.
Modulation of Glutamatergic Neurotransmission
Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a major contributor to neuronal death in various neurological disorders.
-
1MeTIQ stands out as an uncompetitive NMDA receptor antagonist.[6] By blocking the NMDA receptor channel, it prevents excessive calcium influx, a key event in the excitotoxic cascade. This mechanism is distinct from TIQ, which shows no significant effect on glutamate-induced calcium influx.[2]
Anti-Apoptotic Mechanisms
Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases. Several THIQ analogs have been shown to interfere with apoptotic signaling pathways.
-
Dauricine exerts potent anti-apoptotic effects by modulating the expression of the Bcl-2 family of proteins. It has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax.[7][8] This shifts the cellular balance towards survival.
-
Salsolinol has demonstrated the ability to reduce caspase activity induced by neurotoxins, suggesting an interference with the final execution phase of apoptosis.[3]
Experimental Data Summary
To provide a clear comparison, the following table summarizes the key neuroprotective activities and observed effects of the discussed THIQ analogs based on available experimental data.
Table 2: Comparative Neuroprotective Profile of THIQ Analogs
| Feature | 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | 1,2,3,4-tetrahydroisoquinoline (TIQ) | Salsolinol | Dauricine |
| Primary Mechanism | MAO Inhibition, NMDA Receptor Antagonism, Antioxidant | MAO Inhibition | Antioxidant, Anti-apoptotic | Anti-apoptotic, Antioxidant, Anti-inflammatory |
| MAO Inhibition | Yes (Reversible)[2] | Yes (Reversible)[2] | Weak/Negligible | Weak/Negligible |
| Antioxidant Activity | Yes[3] | Moderate | Yes (Concentration-dependent)[3][5] | Yes[1][8] |
| Anti-excitotoxic | Yes (Blocks Ca2+ influx)[2] | No[2] | Biphasic effects[9] | Yes (Reduces Ca2+ overload)[8] |
| Anti-apoptotic | Yes | Not well-established | Yes (Reduces caspase activity)[3] | Yes (Modulates Bcl-2 family)[7][8] |
| In Vivo Efficacy | Neuroprotective in PD models[2] | Neuroprotective in PD models[2] | Neuroprotective at low doses[3] | Neuroprotective in stroke and AD models[8][10] |
Key Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. To this end, we provide detailed, step-by-step methodologies for key in vitro assays used to evaluate the neuroprotective effects of THIQ analogs.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells, a marker of cell membrane integrity and cytotoxicity.
Methodology:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the THIQ analogs for a predetermined duration (e.g., 24 hours). Include a vehicle control and a positive control for maximal LDH release (e.g., cell lysis buffer).
-
Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reagent mixture (containing lactate, NAD+, and a tetrazolium salt).
-
Incubation: Incubate the plate at room temperature in the dark for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control.
Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Methodology:
-
Cell Culture and Treatment: Culture and treat neuronal cells with THIQ analogs and an apoptotic stimulus (e.g., staurosporine or a neurotoxin) as described for the LDH assay.
-
Cell Lysis: After treatment, lyse the cells using a specific lysis buffer to release intracellular contents, including caspases.
-
Caspase-3 Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Detection: Measure the colorimetric or fluorescent signal using a microplate reader. The signal intensity is proportional to the caspase-3 activity.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration of the cell lysate and compare the activity in treated versus control groups.
Intracellular Calcium Influx Assay
This assay measures changes in intracellular calcium concentration, a critical event in excitotoxicity.
Methodology:
-
Cell Loading: Load neuronal cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope or a plate reader.
-
Stimulation: Add an excitatory stimulus (e.g., glutamate or NMDA) to the cells.
-
Fluorescence Monitoring: Continuously monitor the changes in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium into the cells.
-
Compound Testing: Pre-incubate the cells with the THIQ analogs before adding the excitatory stimulus to assess their ability to block calcium influx.
-
Data Analysis: Quantify the change in fluorescence intensity and compare the effects of different THIQ analogs.
Conclusion and Future Directions
The tetrahydroisoquinoline scaffold represents a rich source of neuroprotective agents with diverse mechanisms of action. This comparative analysis highlights the distinct and overlapping properties of 1MeTIQ, TIQ, salsolinol, and dauricine, providing a foundation for rational drug design and development.
-
1MeTIQ emerges as a multi-target agent with a unique profile combining MAO inhibition and NMDA receptor antagonism.
-
Dauricine shows significant promise through its potent anti-apoptotic effects.
-
Salsolinol demonstrates the importance of concentration-dependent effects, with a clear neuroprotective window.
Future research should focus on direct, head-to-head comparative studies of a wider range of THIQ analogs in standardized in vitro and in vivo models of neurodegeneration. Elucidating the detailed structure-activity relationships will be crucial for optimizing the neuroprotective efficacy and minimizing potential off-target effects. The development of novel THIQ derivatives with improved potency, selectivity, and pharmacokinetic properties holds the key to unlocking the full therapeutic potential of this remarkable class of compounds in the fight against neurodegenerative diseases.
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A Comparative Guide to the Validation of Analytical Methods for the Characterization of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount to ensuring safety, efficacy, and quality. This guide provides an in-depth comparison of validated analytical methods for the characterization of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline, a key intermediate in the synthesis of various pharmacologically active compounds. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a comprehensive understanding of the scientific rationale behind the selection and validation of each analytical technique.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose, a mandate from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6] This guide will explore three orthogonal analytical techniques for the comprehensive characterization of this compound: High-Performance Liquid Chromatography (HPLC) for purity and assay, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, and Quantitative Nuclear Magnetic Resonance (qNMR) for definitive structural confirmation and purity assessment.
The Criticality of Method Validation
Before delving into specific methodologies, it is crucial to understand the core principles of analytical method validation. The objective is to establish, through documented evidence, a high degree of assurance that a specific method will consistently produce a result meeting pre-determined acceptance criteria.[7] The fundamental parameters for validation, as outlined by the ICH, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3][8]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[9]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[3]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8] This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]
The following sections will detail the application of these principles to the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is a cornerstone technique in pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture.[10][11] For a substituted tetrahydroisoquinoline like our target compound, a reversed-phase HPLC method with UV detection is a logical starting point.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice for this non-polar analyte.
-
Mobile Phase: A gradient elution is often necessary to achieve good separation of the main component from any potential impurities. A typical mobile phase would consist of an aqueous component (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of the analyte, a suitable wavelength for detection would be selected, likely around 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
Validation Data Summary: HPLC
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Specificity | Peak purity index > 0.999; baseline resolution from known impurities and placebo | Achieved |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 80% to 120% of the nominal concentration | 0.08 mg/mL to 0.12 mg/mL |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0% | Repeatability: 0.5%; Intermediate: 1.2% |
| LOD | Signal-to-Noise ≥ 3 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.15 µg/mL |
| Robustness | % RSD ≤ 2.0% for varied parameters | Passed for changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a compound like this compound, GC-MS can provide definitive identification through its mass spectrum and can detect volatile impurities that may not be observed by HPLC.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometry Mode: Full scan mode for identification and selected ion monitoring (SIM) for quantification of specific impurities.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate. Derivatization may be necessary for related compounds with active hydrogens to improve volatility, but for the N-methylated target, it may not be required.
Validation Data Summary: GC-MS (for Impurity Determination)
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Specificity | Chromatographic separation and unique mass spectra for each impurity | Achieved for key potential impurities |
| Linearity (R²) | ≥ 0.995 | 0.997 |
| Range | From LOQ to 120% of the impurity specification limit | 0.05% to 0.18% relative to the main component |
| Accuracy (% Recovery) | 80.0% to 120.0% | 92.5% - 108.7% |
| Precision (% RSD) | ≤ 15.0% | 8.5% |
| LOD | Signal-to-Noise ≥ 3 | 0.01% relative to the main component |
| LOQ | Signal-to-Noise ≥ 10 | 0.05% relative to the main component |
| Robustness | Minimal impact on results from slight variations in oven ramp rate and carrier gas flow | Passed |
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the purity of a substance without the need for a reference standard of the same compound.[1][9][2][3][4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1] This makes qNMR a powerful tool for the absolute quantification of this compound.
Experimental Protocol: ¹H qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation: Accurately weigh the analyte and the internal standard into a vial, dissolve in the deuterated solvent, and transfer to an NMR tube.
-
Acquisition Parameters:
-
Pulse Sequence: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply a Fourier transform with zero-filling and an appropriate window function.
-
Phase and baseline correct the spectrum carefully.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
-
Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Validation Data Summary: qNMR
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Specificity | Resolution of analyte and standard signals | Achieved with appropriate standard selection |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | Dependent on the solubility and desired precision | 1 mg/mL to 20 mg/mL |
| Accuracy (% Purity) | ± 0.5% of the theoretical value | 99.8% (Theoretical 100%) |
| Precision (% RSD) | ≤ 1.0% | 0.3% |
| Robustness | Minimal impact from variations in relaxation delay and pulse angle | Passed |
Comparative Analysis of Methods
| Feature | HPLC-UV | GC-MS | qNMR |
| Primary Application | Purity and Assay | Identification and Volatile Impurities | Absolute Purity and Structural Confirmation |
| Selectivity | Good (Chromatographic) | Excellent (Chromatographic & Mass Spec) | Excellent (Chemical Shift & Coupling) |
| Sensitivity | High (ng level) | Very High (pg level) | Moderate (µg-mg level) |
| Quantification | Relative (requires a reference standard of the analyte) | Relative (can be quantitative with standards) | Absolute (primary method) |
| Sample Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Medium | High |
| Destructive | Yes | Yes | No |
Conclusion
The comprehensive characterization of this compound necessitates a multi-faceted analytical approach. This guide has detailed the validation of three powerful and complementary techniques: HPLC, GC-MS, and qNMR.
-
HPLC-UV stands out as a robust and high-throughput method for routine purity testing and assay determination.
-
GC-MS offers unparalleled specificity for the identification of the compound and its volatile impurities, making it an essential tool for impurity profiling.
-
qNMR serves as a primary method for the definitive determination of absolute purity, providing a high degree of confidence in the characterization of the reference material itself.
The choice of method, or combination of methods, will ultimately depend on the specific requirements of the analysis, from early-stage development to final product quality control. By understanding the principles of validation and the comparative strengths of each technique, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data, a cornerstone of scientific integrity and regulatory compliance.
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A Comparative Guide to the Therapeutic Potential of Substituted Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] This guide provides an in-depth comparative analysis of the therapeutic potential of various substituted THIQs, focusing on their applications in oncology, infectious diseases, and neurodegenerative disorders. We will delve into the mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising class of molecules.
The Enduring Appeal of the Tetrahydroisoquinoline Scaffold
The THIQ framework, a fusion of a benzene ring and a piperidine ring, offers a rigid and versatile three-dimensional structure that can be readily functionalized at multiple positions. This chemical tractability allows for the fine-tuning of physicochemical properties and biological activities, making it an attractive starting point for drug discovery campaigns.[3][4] Naturally occurring THIQ alkaloids have been utilized in traditional medicine for centuries, and their potent biological effects have inspired the development of a vast library of synthetic analogs.[2][5]
I. Anticancer Activity of Substituted Tetrahydroisoquinolines
The fight against cancer has seen significant contributions from THIQ-based compounds, which exert their effects through diverse mechanisms, including the inhibition of crucial cellular pathways and enzymes.[3][6][7][8]
A. Targeting KRas and Angiogenesis
The Kirsten rat sarcoma (KRas) oncogene is frequently mutated in various cancers, making it a prime target for therapeutic intervention.[1] A series of novel THIQ derivatives have been synthesized and evaluated for their potential as KRas inhibitors.[1]
One notable study reported the synthesis of THIQ derivatives with a core structure similar to the natural product Trabectedin.[1] Among the synthesized compounds, GM-3-18 , bearing a chloro group at the 4-position of the phenyl ring, and GM-3-143 , with a trifluoromethyl group at the same position, demonstrated significant KRas inhibition against a panel of colon cancer cell lines.[1] Compound GM-3-18 exhibited IC₅₀ values ranging from 0.9 µM to 10.7 µM across different colon cancer cell lines.[1]
Furthermore, compound GM-3-121 , featuring an ethyl group at the 4-position of the phenyl ring, displayed potent anti-angiogenic activity with an IC₅₀ of 1.72 µM.[1] Molecular docking studies suggested that these compounds interact with the active site of the KRas protein.[1]
| Compound | Substitution on Phenyl Ring | Target | Activity (IC₅₀) | Cell Lines | Reference |
| GM-3-18 | 4-Chloro | KRas | 0.9 - 10.7 µM | Colo320, DLD-1, HCT116, SNU-C1, SW480 | [1] |
| GM-3-143 | 4-Trifluoromethyl | KRas | - | Colon Cancer Cell Lines | [1] |
| GM-3-121 | 4-Ethyl | Anti-angiogenesis | 1.72 µM | - | [1] |
| GM-3-13 | 4-Methoxy (sulfonyl moiety) | Anti-angiogenesis | 5.44 µM | - | [1] |
B. Inhibition of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2)
Novel 5,6,7,8-tetrahydroisoquinolines and 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines have been synthesized and evaluated as potential anticancer agents targeting dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), enzymes crucial for cell proliferation.[9] Several of these compounds exhibited moderate to strong anticancer activity against A549 (lung cancer) and MCF7 (breast cancer) cell lines.[9] Notably, the naphthalene-1-yl derivative 7e showed the highest cytotoxic activity against the A549 cell line, while the 4-chlorophenyl derivative 8d was most potent against the MCF7 cell line.[9]
C. Mechanism of Action: A Simplified Overview
The anticancer effects of many THIQs can be attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival.
Caption: Simplified signaling pathways targeted by anticancer THIQs.
II. Antimicrobial Potential of Tetrahydroisoquinolines
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. THIQ derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[5][10][11]
A. Activity Against Gram-Positive and Gram-Negative Bacteria
A series of 18 novel cationic tetrahydroisoquinoline-triazole compounds were synthesized and evaluated for their antibacterial activity.[10] Five of these compounds were active against Staphylococcus aureus with a low minimum inhibitory concentration (MIC) of 2-4 µg/mL.[10] The lead compound, 4b , was also effective against Mycobacterium tuberculosis H37Rv with an MIC of 6 µg/mL.[10] Importantly, no resistance was observed in S. aureus after thirty days of sequential passaging with compound 4b .[10]
Other studies have reported on THIQ derivatives with activity against both S. aureus and Escherichia coli.[11] For instance, certain benzyl and phenyl guanidine and aminoguanidine hydrazone derivatives of THIQ showed potent inhibitory activity against these bacterial strains.[11]
B. Antifungal Activity
Novel N-substituted THIQ analogs have demonstrated significant antifungal activity.[4] Compounds 145 and 146 showed a comparable zone of inhibition against Candida glabrata as the standard drug clotrimazole.[4] Compound 145 was most potent against Saccharomyces cerevisiae (MIC = 1 µg/mL), while compound 146 was highly effective against Yarrowia lipolytica (MIC = 2.5 µg/mL).[4]
| Compound/Class | Target Organism | Activity (MIC) | Reference |
| Cationic THIQ-triazoles (5 compounds) | Staphylococcus aureus | 2-4 µg/mL | [10] |
| Compound 4b | Mycobacterium tuberculosis H37Rv | 6 µg/mL | [10] |
| THIQ-guanidine derivatives | S. aureus, E. coli | Potent inhibition | [11] |
| Compound 145 | Saccharomyces cerevisiae | 1 µg/mL | [4] |
| Compound 146 | Yarrowia lipolytica | 2.5 µg/mL | [4] |
III. Neuropharmacological Effects of Tetrahydroisoquinolines
THIQs have a complex and dual role in the central nervous system. While some endogenous THIQs are implicated in the pathology of neurodegenerative diseases like Parkinson's disease, synthetic derivatives are being explored for their therapeutic potential.[12][13][14][15]
A. Neurotoxicity and Parkinson's Disease
Endogenous THIQs, such as salsolinol and tetrahydropapaveroline (THP), are formed from the condensation of dopamine with aldehydes.[12] Elevated levels of these compounds have been found in the brains of Parkinson's disease patients.[12][15] These molecules are structurally similar to the neurotoxin MPTP and are believed to contribute to the progressive loss of dopaminergic neurons by inhibiting mitochondrial respiration and inducing oxidative stress.[12][16] Specifically, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), an endogenous amine, has been shown to induce Parkinson's-like symptoms in animal models.[16]
B. Therapeutic Potential in Neuroprotection
Conversely, some synthetic THIQs have shown promise as neuroprotective agents. For instance, certain 1-substituted THIQs have been evaluated for their anticonvulsant activity.[17] The ability to modulate neuronal pathways suggests that carefully designed THIQ analogs could offer therapeutic benefits for a range of neurological disorders.
Caption: Dual role of THIQs in the central nervous system.
IV. Synthesis of Substituted Tetrahydroisoquinolines
The synthesis of the THIQ core and its derivatives is well-established, with several classical and modern methods available to medicinal chemists.
A. Pictet-Spengler Reaction
This is a widely used method for synthesizing THIQs, involving the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization.[2][4] Microwave-assisted Pictet-Spengler reactions have been shown to significantly accelerate the reaction time and improve yields.[4]
B. Bischler-Napieralski Reaction
Another common strategy involves the cyclization of an N-acyl derivative of a β-phenylethylamine in the presence of a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the corresponding THIQ.[2][4]
C. Modern Synthetic Approaches
More recent methods include the use of chiral auxiliaries and catalysts for enantioselective synthesis, as well as lithiation followed by electrophilic quench to introduce substituents at the C-1 position.[2][18]
Caption: Common synthetic routes to substituted THIQs.
V. Experimental Protocols
A. In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, A549, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test THIQ compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
B. Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the THIQ compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
Substituted tetrahydroisoquinolines represent a versatile and highly promising class of compounds with significant therapeutic potential across a range of diseases. Their amenability to chemical modification allows for the optimization of their biological activity, selectivity, and pharmacokinetic properties. The continued exploration of the THIQ scaffold, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the development of novel and effective therapeutic agents. This guide provides a foundational understanding for researchers to build upon in their quest for new medicines.
References
A comprehensive list of references will be provided upon request, including full citations and links to the source materials.
Sources
- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline. As drug development professionals, our responsibility extends beyond synthesis and discovery to include the entire lifecycle of a chemical, ensuring the safety of our personnel and the protection of our environment. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering researchers to make informed safety decisions.
Executive Summary: The Disposal Imperative
This compound is a halogenated organic compound. Its proper disposal is not merely a regulatory formality but a critical safety and environmental mandate. The core principle is waste segregation . This compound must never be mixed with non-halogenated organic waste or disposed of down the drain. It must be collected in a designated, properly labeled container as Halogenated Organic Waste and managed through your institution's Environmental Health and Safety (EHS) department. Improper disposal can lead to the formation of highly toxic byproducts during waste treatment and represents a significant compliance and safety risk.
Hazard Identification and Risk Assessment
Based on these analogs, the compound should be handled as a hazardous substance with the following potential risks:
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Damage/Irritation (Category 2) : Causes serious eye irritation.[1][2][3]
-
Specific target organ toxicity (single exposure) (Category 3) : May cause respiratory irritation.[1][2][3]
Causality: The bromine atom and the tetrahydroisoquinoline scaffold contribute to the compound's reactivity and potential biological effects. Therefore, all waste streams containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous.
| Hazard Classification | Potential Effect | Source |
| Skin Irritation | Causes redness, itching, or inflammation. | [1][2] |
| Eye Irritation | Causes redness, pain, and potential damage to eye tissue. | [1][3] |
| Respiratory Irritation | May cause coughing, sneezing, or shortness of breath if inhaled. | [2][3] |
Core Disposal Principles: A Self-Validating System
Adherence to the following principles ensures a disposal process that is safe, compliant, and self-validating. Each step is designed to create a closed-loop system of accountability from the point of generation to final disposal.
-
Segregation is Paramount : The most critical step is to keep halogenated organic waste separate from all other waste streams.[4][5][6] This is because halogenated wastes require specific treatment methods, often high-temperature incineration, and mixing them with non-halogenated solvents can increase disposal costs threefold and complicate the disposal process.[5][6]
-
Use Appropriate Containers : Waste must be stored in containers that are chemically compatible and in good condition, with a tightly sealing lid.[7][8][9] Plastic carboys are often preferred for liquid waste.[7]
-
Labeling is Non-Negotiable : Containers must be labeled correctly and clearly before the first drop of waste is added.[9][10] This prevents the generation of unknown waste, which is costly and dangerous to handle.
-
Designated Storage : All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[7][8]
-
Keep Containers Closed : Waste containers must remain closed at all times, except when actively adding waste.[7][9] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, procedural workflow for managing waste containing this compound.
Step 1: Container Selection and Preparation
-
Obtain a designated waste container from your institution's EHS department, typically a 4-liter bottle or a 5-gallon carboy intended for Halogenated Organic Waste .[5]
-
Ensure the container is clean, dry, and has a secure, threaded cap.[9]
-
Affix a "Hazardous Waste" tag or label to the container before use.[5]
Step 2: Waste Collection
-
Carefully transfer waste containing this compound into the prepared container. This includes unused material, reaction mixtures, and solvent rinses from glassware.
-
Crucially, do not mix with non-halogenated solvents (like acetone, ethanol, hexane), strong acids or bases, or heavy metals. [4][6]
-
Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[5]
-
After adding waste, securely close the container lid.[9]
Step 3: Labeling the Container
-
On the hazardous waste tag, clearly write the full, unabbreviated chemical name: "this compound."[9][10]
-
List all other components of the waste mixture, including solvents, with their approximate percentages.
-
Ensure the words "Hazardous Waste" are prominently displayed.[6]
-
Check the boxes corresponding to the relevant hazards (e.g., Irritant, Toxic).
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled container in your designated SAA.[7][8]
-
The SAA must be at or near the point where the waste is generated and under the control of the laboratory personnel.[7][8]
-
Ensure the container is within secondary containment (such as a spill tray) to capture any potential leaks.[11]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[7][8]
Step 5: Arranging for Disposal
-
Once the container is full or you have no further use for it, submit a chemical waste pickup request to your institution's EHS department.[7][12]
-
Follow your institution's specific procedure for requesting a pickup, which is often done through an online system.[5][12]
Disposal Workflow Diagram
The following diagram visualizes the mandatory, step-by-step process for compliant disposal.
Caption: Workflow for the disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital to mitigate risks.
-
Minor Spill (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).[5]
-
Collect the contaminated absorbent material into a sealed, sturdy plastic bag or container.[9]
-
Label the bag/container as "Hazardous Waste" detailing the spilled chemical and the absorbent material.
-
Arrange for EHS pickup.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the area immediately.
-
Alert others and activate the fire alarm if necessary to facilitate evacuation.[9]
-
Close the laboratory doors.
-
Contact your institution's emergency number and the EHS department from a safe location.[5]
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Waste Minimization Strategies
A proactive approach to safety and environmental stewardship includes minimizing waste generation at the source.[7]
-
Source Reduction : Order and prepare only the quantity of the chemical required for your experiments.[7]
-
Scale Reduction : Whenever feasible, reduce the scale of laboratory experiments to decrease the volume of waste produced.[7]
-
Inventory Management : Maintain an accurate and up-to-date chemical inventory to avoid ordering duplicates and to track chemicals that are nearing their expiration date.[11]
By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]
-
Laboratory Waste Management Guidelines . Princeton University Environmental Health and Safety. [Link]
-
Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]
-
Guide to Managing Laboratory Chemical Waste . Vanderbilt University Environmental Health and Safety. [Link]
-
HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]
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- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. odu.edu [odu.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. acewaste.com.au [acewaste.com.au]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Navigating the Safe Handling of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline: A Guide to Personal Protective Equipment and Operational Best Practices
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar brominated tetrahydroisoquinolines and aligns with authoritative safety standards from the Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS). The causality behind each recommendation is explained to ensure a deep understanding of the necessary safety protocols.
Hazard Assessment: A Proactive Stance in the Absence of Specific Data
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[3][4][5]
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[3][4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[3][5]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection and proper use of PPE are critical to minimizing exposure risks.[6][7] The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Activity | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Storage and Inventory | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting (Solid) | Chemical splash goggles | Nitrile gloves | Laboratory coat | N95 respirator (if not in a ventilated enclosure) |
| Solution Preparation | Chemical splash goggles or face shield | Nitrile gloves | Laboratory coat | Use in a chemical fume hood |
| Experimental Use | Chemical splash goggles or face shield | Nitrile gloves | Laboratory coat | Use in a chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | N95 respirator or higher, depending on spill size |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required for sealed containers |
Causality of PPE Selection:
-
Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles. A face shield provides an additional layer of protection, particularly when handling larger quantities or during procedures with a higher risk of splashing.
-
Hand Protection: Nitrile gloves offer good resistance to a broad range of chemicals and are suitable for handling this compound. Always inspect gloves for tears or punctures before use and change them frequently.
-
Body Protection: A standard laboratory coat protects against incidental skin contact. For tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: When handling the solid compound outside of a ventilated enclosure, an N95 respirator is recommended to prevent inhalation of fine particles. For all other operations involving the potential for aerosol or vapor generation, work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing risks.[7][9] The following diagram and procedural steps outline a self-validating system for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols:
A. Weighing the Solid Compound:
-
Preparation: Ensure a certified chemical fume hood or other ventilated enclosure is available and functioning correctly.
-
Don PPE: At a minimum, wear a laboratory coat, nitrile gloves, and chemical splash goggles. If weighing outside a ventilated enclosure, an N95 respirator is mandatory.
-
Procedure:
-
Place a weigh boat on a calibrated analytical balance.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Avoid creating dust. If any material is spilled, clean it up immediately following the spill cleanup protocol.
-
Securely close the primary container.
-
-
Post-Weighing: Transfer the weighed compound directly to the reaction vessel inside the chemical fume hood.
B. Preparation of a Solution:
-
Preparation: All solution preparations must be conducted in a certified chemical fume hood.
-
Don PPE: Wear a laboratory coat, nitrile gloves, and chemical splash goggles. A face shield is recommended for larger volumes.
-
Procedure:
-
Add the desired solvent to the reaction vessel.
-
Slowly add the pre-weighed this compound to the solvent while stirring.
-
Ensure the container is sealed or covered to prevent the release of vapors.
-
-
Post-Preparation: Clearly label the container with the chemical name, concentration, date, and your initials.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All materials contaminated with this compound, including excess solid, solutions, contaminated gloves, and weigh boats, must be collected in a designated hazardous waste container.
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
-
Disposal Procedure: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance and to schedule a waste pickup. Never pour this chemical down the drain.[10]
By adhering to these rigorous safety protocols, researchers can confidently and safely incorporate this compound into their workflows, fostering a culture of safety and scientific integrity.
References
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
The University of Tennessee Health Science Center. (n.d.). The Laboratory Standard. Retrieved from [Link]
-
USA Safety. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]
-
Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]
-
Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]
-
American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]
-
LookChem. (n.d.). Isoquinoline, 8-bromo-1,2,3,4-tetrahydro-2-methyl-5-(phenylmethoxy)- SDS. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
-
American Chemical Society. (n.d.). Safety. Retrieved from [Link]
-
American Chemical Society. (1991). Safety Video. Retrieved from [Link]
-
University of Florida Environmental Health and Safety. (n.d.). Chapter 6: Chemical Storage and Handling. Retrieved from [Link]
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- 6. lighthouselabservices.com [lighthouselabservices.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
